molecular formula C8H14O2 B1346608 Vinyl hexanoate CAS No. 3050-69-9

Vinyl hexanoate

Numéro de catalogue: B1346608
Numéro CAS: 3050-69-9
Poids moléculaire: 142.2 g/mol
Clé InChI: LZWYWAIOTBEZFN-UHFFFAOYSA-N
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Description

Vinyl hexanoate is a natural product found in Akebia trifoliata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethenyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LZWYWAIOTBEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9015-97-8
Record name Hexanoic acid, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID60184572
Record name Vinyl hexanoate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3050-69-9
Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name VINYL HEXANOATE
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Foundational & Exploratory

Vinyl Hexanoate (CAS 3050-69-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Synthesis, Properties, and Applications in Polymer Chemistry and Drug Delivery Systems.

Vinyl hexanoate (CAS 3050-69-9), also known as vinyl caproate or hexanoic acid, ethenyl ester, is a versatile monomer that is finding increasing application in the fields of polymer chemistry, specialty coatings, adhesives, and notably, in the development of novel drug delivery systems.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its potential in pharmaceutical research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a fruity odor.[2] It is a fatty acid ester that is practically insoluble in water but soluble in most organic solvents.[2][3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 3050-69-9[2][3][4]
Molecular Formula C₈H₁₄O₂[2][3][4]
Molecular Weight 142.20 g/mol [3][4]
Appearance Colorless to light yellow liquid[2]
Odor Fruity[2]
Boiling Point 166 - 168.6 °C[2][3]
Density 0.887 - 0.893 g/cm³[2][3]
Flash Point 49.3 - 51 °C[2][3]
Refractive Index 1.4210 - 1.4230[2]
Water Solubility Practically insoluble[2]
IUPAC Name ethenyl hexanoate[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being palladium-catalyzed transvinylation and lipase-catalyzed transesterification. These methods offer distinct advantages in terms of reaction conditions and scalability.

Palladium-Catalyzed Transvinylation

This method involves the reaction of a carboxylic acid (hexanoic acid) with vinyl acetate in the presence of a palladium catalyst. The process can be run continuously and is suitable for industrial-scale production.

Materials:

  • Hexanoic acid

  • Vinyl acetate

  • Palladium(II) acetate

  • Bidentate ligand (e.g., 2,2'-bipyridyl)

  • Reactor equipped for reactive distillation

Procedure:

  • A solution of palladium(II) acetate and the bidentate ligand in vinyl acetate is prepared to form the catalyst complex.

  • Hexanoic acid, vinyl acetate, and the catalyst complex are continuously fed into a reactor.

  • The reaction is carried out at reflux temperature.

  • The by-product, acetic acid, along with unreacted vinyl acetate, is continuously removed from the reactor as a vapor.

  • The vinyl acetate is separated from the acetic acid and recycled back into the reactor.

  • The crude this compound product is continuously withdrawn from the reactor.

  • The final product is purified by separating it from residual carboxylic acid, vinyl acetate, acetic acid, and the catalyst.

G Palladium-Catalyzed Transvinylation of Hexanoic Acid cluster_reactants Reactant Feed cluster_separation Separation & Purification Hexanoic_Acid Hexanoic Acid Reactor Reactor (Reflux Temperature) Hexanoic_Acid->Reactor Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reactor Catalyst Pd(OAc)₂ / Ligand Catalyst->Reactor Distillation Distillation Column Reactor->Distillation Vapor Stream Purification Final Purification Reactor->Purification Crude Product Byproduct Acetic Acid (By-product) Distillation->Byproduct Recycle Recycled Vinyl Acetate Distillation->Recycle Product This compound (Product) Purification->Product Recycle->Reactor

Fig. 1: Workflow for continuous synthesis of this compound.
Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms, can catalyze the transesterification between a vinyl ester (acting as an acyl donor) and an alcohol or, in this case, the transesterification between vinyl acetate and hexanoic acid.

Materials:

  • Hexanoic acid

  • Vinyl acetate

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Organic solvent (e.g., n-hexane or a deep eutectic solvent)

  • Shaking incubator

  • System for removal of acetaldehyde by-product (e.g., vacuum)

Procedure:

  • Dissolve hexanoic acid and vinyl acetate in the chosen organic solvent in a reaction vessel.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

  • Apply a vacuum to the system to facilitate the removal of the volatile by-product, acetaldehyde, which drives the reaction equilibrium towards product formation.

  • Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, separate the immobilized lipase from the reaction mixture by filtration for reuse.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product, if necessary, by vacuum distillation.

Analytical Methods

The purity and structure of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

  • Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane or hexane, is injected into the GC.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or similar) is commonly used.

  • Oven Program: A temperature gradient is applied, for example, starting at 40 °C and ramping up to 250 °C, to ensure separation of components with different boiling points.

  • Detection: The separated compounds are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer, providing a unique mass spectrum for identification. The retention time and mass spectrum of the sample are compared to a known standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for this compound is available in public databases such as PubChem.[2]

Applications in Drug Delivery

This compound serves as a monomer for the synthesis of polythis compound (PVHx), a hydrophobic polymer. When copolymerized with hydrophilic monomers, amphiphilic copolymers can be formed. These copolymers have the ability to self-assemble in aqueous environments into nanoparticles or micelles, which are promising vehicles for drug delivery.[5][6]

The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in biological fluids and can be functionalized for targeted delivery.[5][7] The ester linkages in the polymer backbone also offer the potential for controlled drug release through enzymatic or hydrolytic degradation.

G Polymerization and Nanoparticle Formation for Drug Delivery cluster_polymerization RAFT Polymerization cluster_nanoprecipitation Nanoparticle Formation (Nanoprecipitation) VH This compound (Hydrophobic Monomer) Polymerization_Step Polymerization VH->Polymerization_Step HM Hydrophilic Monomer (e.g., PEGMA) HM->Polymerization_Step RAFT RAFT Agent RAFT->Polymerization_Step Initiator Initiator (AIBN) Initiator->Polymerization_Step Amphiphilic_Copolymer Amphiphilic Block Copolymer Polymerization_Step->Amphiphilic_Copolymer Self_Assembly Self-Assembly Amphiphilic_Copolymer->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly Solvent Organic Solvent Solvent->Self_Assembly Aqueous_Phase Aqueous Phase Aqueous_Phase->Self_Assembly Nanoparticle Drug-Loaded Nanoparticle Self_Assembly->Nanoparticle

Fig. 2: Workflow for creating drug delivery nanoparticles from this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer with significant potential, particularly in the realm of polymer-based drug delivery systems. Its synthesis is achievable through well-established catalytic and enzymatic methods. The ability to form amphiphilic copolymers that self-assemble into drug-encapsulating nanoparticles makes it a compound of interest for researchers and professionals in drug development seeking to formulate and deliver hydrophobic therapeutic agents effectively. Further research into the biocompatibility and degradation profiles of poly(this compound) and its copolymers will be crucial in advancing its application in the pharmaceutical field.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (also known as vinyl caproate) is an organic compound classified as a vinyl ester. It is recognized for its characteristic fruity odor and is utilized as a flavoring agent in the food industry.[1][2] Beyond its sensory properties, this compound serves as a valuable monomer in the synthesis of polymers, adhesives, and coatings.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and an examination of its biological fate.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Identification Properties
PropertyValueSource(s)
IUPAC Name Ethenyl hexanoate[3]
Synonyms Vinyl caproate, Hexanoic acid, ethenyl ester, Vinyl hexoate[1][3]
CAS Number 3050-69-9[3][4]
Molecular Formula C₈H₁₄O₂[3][5]
Molecular Weight 142.20 g/mol [3][5]
Appearance Colorless to light yellow liquid[2]
Odor Fruity[2]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Boiling Point 166 - 168.61 °C at 760 mmHg[1][6]
Density 0.887 - 0.893 g/cm³[1][7][8]
Flash Point 49.3 - 51 °C[1][7]
Vapor Pressure 1.606 - 1.61 mmHg at 25 °C[1][6]
Refractive Index 1.4210 - 1.4230[1][2]
Solubility in water 411.7 mg/L at 25 °C (estimated), Practically insoluble[1][6]
logP (o/w) 2.667 (estimated)[6]
Table 3: Safety Information
Hazard StatementGHS ClassificationSource(s)
Flammable liquid and vaporFlammable Liquid 3[3]
Causes skin irritationSkin Irritation 2[3]
Causes serious eye irritationEye Irritation 2[3]

Experimental Protocols

Synthesis of this compound via Transvinylation

This protocol is adapted from a general procedure for the synthesis of vinyl esters by transvinylation from a carboxylic acid and vinyl acetate.[9]

Materials:

  • Hexanoic acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate

  • 100% Sulfuric acid

  • Sodium acetate trihydrate

  • Nitrogen gas supply

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottomed, three-necked flask equipped with a thermometer, reflux condenser, and a gas inlet tube, introduce a continuous stream of nitrogen gas.

  • Add 2.4 moles of freshly distilled vinyl acetate for every 0.4 moles of hexanoic acid to the flask.

  • Warm the mixture to dissolve the hexanoic acid completely.

  • Add mercuric acetate (2% of the weight of hexanoic acid) to the mixture and shake for approximately 30 minutes.

  • Carefully add 100% sulfuric acid dropwise (0.3-0.4% of the weight of hexanoic acid).

  • Heat the solution under reflux for 3 hours.

  • After reflux, add sodium acetate trihydrate to neutralize the sulfuric acid.

  • Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125 °C.

  • Continue the distillation under reduced pressure (e.g., 10 mm Hg or lower).

  • Collect the this compound fraction. The product can be further purified by redistillation after neutralization of any remaining free acid with sodium bicarbonate.

Analysis of this compound

This protocol is based on a general method for the purity analysis of volatile esters.[10]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

Data Analysis: The purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

General parameters for obtaining ¹H and ¹³C NMR spectra are provided below. Specific parameters may need to be optimized based on the instrument used.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 200 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts: The spectrum will show characteristic signals for the vinyl protons (typically in the range of 4.5-7.5 ppm) and the alkyl chain protons of the hexanoate moiety (typically in the range of 0.8-2.5 ppm).

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts: The spectrum will display signals for the carbonyl carbon (around 170 ppm), the vinyl carbons, and the carbons of the alkyl chain.

This is a general procedure for obtaining an IR spectrum of a liquid sample.[7]

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Ensure the ATR crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.

  • For liquid samples, a thin film can be prepared by placing a drop of this compound between two salt plates or directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Absorptions:

  • Strong C=O stretching vibration of the ester group (around 1750 cm⁻¹).

  • C-O stretching vibrations (in the range of 1300-1000 cm⁻¹).

  • C=C stretching of the vinyl group (around 1645 cm⁻¹).

  • C-H stretching and bending vibrations of the alkyl and vinyl groups.

Biological Activity and Metabolic Pathway

The primary metabolic fate of this compound in vivo is expected to be hydrolysis, catalyzed by carboxylesterases found in the gastrointestinal tract, blood, and liver.[1] This enzymatic cleavage of the ester bond yields hexanoic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. The resulting metabolites, hexanoic acid and acetaldehyde, then enter their respective metabolic pathways.[1][12]

Metabolic_Pathway_of_Vinyl_Hexanoate Vinyl_Hexanoate This compound Hydrolysis Hydrolysis Vinyl_Hexanoate->Hydrolysis Carboxylesterases Hexanoic_Acid Hexanoic Acid Hydrolysis->Hexanoic_Acid Vinyl_Alcohol Vinyl Alcohol (unstable) Hydrolysis->Vinyl_Alcohol Metabolic_Pathways_Hexanoic Further Metabolism (e.g., β-oxidation) Hexanoic_Acid->Metabolic_Pathways_Hexanoic Acetaldehyde Acetaldehyde Vinyl_Alcohol->Acetaldehyde Tautomerization Metabolic_Pathways_Acetaldehyde Further Metabolism (e.g., oxidation to acetate) Acetaldehyde->Metabolic_Pathways_Acetaldehyde

References

Synthesis of Vinyl Hexanoate from Hexanoic Acid and Acetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl hexanoate, a valuable monomer in the synthesis of specialty polymers and a key building block in organic synthesis, can be efficiently synthesized through the direct vinylation of hexanoic acid with acetylene. This technical guide provides a comprehensive overview of the synthesis, including reaction mechanisms, catalytic systems, detailed experimental protocols, and methods for purification. The information presented is curated for professionals in research and development, with a focus on practical application in a laboratory setting.

Introduction

Vinyl esters are an important class of organic compounds with wide-ranging applications in the production of polymers, coatings, adhesives, and as intermediates in chemical synthesis.[1] The direct addition of carboxylic acids to acetylene, known as vinylation, is a primary industrial method for the production of vinyl esters.[2][3] This guide focuses specifically on the synthesis of this compound from hexanoic acid and acetylene, a process that offers an atom-economical route to this versatile monomer.

The overall reaction is as follows:

CH₃(CH₂)₄COOH + HC≡CH → CH₃(CH₂)₄COOCH=CH₂

Hexanoic Acid + Acetylene → this compound

The reaction is typically carried out in the presence of a catalyst to achieve high yields and selectivity under manageable temperature and pressure conditions.[4]

Catalytic Systems

A variety of catalysts have been developed for the vinylation of carboxylic acids. These can be broadly categorized into homogeneous and heterogeneous systems.

  • Homogeneous Catalysts: These are soluble in the reaction medium and often exhibit high activity and selectivity. Common examples include complexes of platinum, ruthenium, and rhodium.[4]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, facilitating easier separation and recycling. Supported metal catalysts, such as zinc acetate on activated carbon, are widely used in industrial processes.[5][6] Supported platinum catalysts have also been shown to be effective.[4]

For the synthesis of this compound, zinc-based catalysts are a practical choice due to their relatively low cost and proven efficacy in the vinylation of other carboxylic acids.

Reaction Mechanism

The vinylation of a carboxylic acid with acetylene in the presence of a zinc acetate catalyst is believed to proceed through the following general steps:

ReactionMechanism cluster_0 Catalyst Activation and Adsorption cluster_1 Nucleophilic Attack and Vinyl Group Insertion cluster_2 Catalyst Regeneration A Hexanoic Acid D Activated Catalyst Complex A->D B Zn(OAc)₂ Catalyst B->D C Acetylene C->D E Intermediate Complex D->E Nucleophilic Attack F This compound E->F Product Formation G Regenerated Catalyst F->G H This compound F->H Product

Caption: Proposed reaction mechanism for the zinc-catalyzed vinylation of hexanoic acid.

Experimental Protocol

The following is a generalized experimental protocol for the batch synthesis of this compound in a laboratory setting. This protocol is based on established procedures for the vinylation of similar carboxylic acids.[4] Caution: This reaction involves flammable and potentially explosive acetylene gas and should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment
  • Reactants:

    • Hexanoic acid (≥99%)

    • Acetylene gas (purified)

  • Catalyst:

    • Zinc acetate dihydrate (≥98%)

  • Solvent (optional):

    • High-boiling point, inert solvent such as toluene or butyl benzoate

  • Equipment:

    • High-pressure stirred autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and sampling valve

    • Heating mantle with temperature controller

    • Gas flow meter or mass flow controller for acetylene

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Distillation apparatus

Procedure
  • Reactor Setup:

    • Ensure the autoclave is clean, dry, and properly assembled.

    • Charge the reactor with hexanoic acid and the zinc acetate catalyst. If a solvent is used, add it at this stage.

  • Inerting:

    • Seal the reactor and purge with an inert gas, such as nitrogen, several times to remove any air.

  • Heating and Pressurization:

    • Begin stirring and heat the reactor contents to the desired reaction temperature (typically in the range of 120-180°C).[4]

    • Once the desired temperature is reached, introduce acetylene gas to the desired pressure. The pressure should be carefully monitored and controlled.

  • Reaction:

    • Maintain the reaction at the set temperature and pressure with continuous stirring. The reaction time can vary from 1 to 6 hours.[4]

    • The progress of the reaction can be monitored by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Cooling and Depressurization:

    • After the desired reaction time, stop the acetylene flow and cool the reactor to room temperature.

    • Carefully vent the excess acetylene from the reactor in a safe manner.

    • Purge the reactor with nitrogen before opening.

  • Product Isolation and Purification:

    • Discharge the crude reaction mixture from the reactor.

    • Filter the mixture to remove the heterogeneous catalyst.

    • Wash the organic phase with a dilute aqueous sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by washing with brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Remove the solvent (if used) by rotary evaporation.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data

Due to the limited availability of specific quantitative data for the synthesis of this compound from acetylene, the following tables present typical data for the synthesis of other vinyl esters under various catalytic conditions. This information can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Influence of Catalyst on Vinyl Ester Synthesis

Carboxylic AcidCatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Benzoic AcidSupported Platinum1404>95>98
2-Ethylhexanoic AcidPlatinum Complex16029295
Acetic AcidZinc Acetate/AC180--99

(Data is illustrative and based on analogous reactions reported in the literature)[4][5]

Table 2: Effect of Reaction Parameters on Vinyl Benzoate Yield

ParameterCondition 1Condition 2Condition 3
Catalyst Pt(acac)₂RuCl₂(PPh₃)₃Rh(acac)(CO)₂
Temperature (°C) 120140160
Pressure (bar) 101520
Yield (%) 758895

(Data is illustrative and based on analogous reactions reported in the literature)

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification A Charge Reactor with Hexanoic Acid & Catalyst B Inert Atmosphere Purge A->B C Heat to Reaction Temperature B->C D Introduce Acetylene C->D E Reaction Period D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G Crude Product H Aqueous Wash (NaHCO₃, Brine) G->H I Dry Organic Phase H->I J Solvent Removal (Rotovap) I->J K Vacuum Distillation J->K L L K->L Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Alternative Synthesis Route: Transvinylation

An alternative to the direct vinylation with acetylene is the transvinylation reaction, which typically involves the reaction of a carboxylic acid with vinyl acetate in the presence of a suitable catalyst, often a palladium or ruthenium complex.[2] This method avoids the handling of high-pressure acetylene but may require more complex catalyst systems.

Conclusion

The synthesis of this compound from hexanoic acid and acetylene is a robust and scalable method. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity. This guide provides a foundational understanding and a practical framework for researchers and professionals to undertake this synthesis in a laboratory setting. Further process development and optimization may be required to tailor the synthesis to specific purity requirements and scale-up considerations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethenyl Hexanoate (Vinyl Hexanoate)

This technical guide provides a comprehensive overview of ethenyl hexanoate, also known as this compound. It covers its chemical identity, physicochemical properties, synthesis, applications, and biological relevance, with a focus on data presentation, experimental protocols, and pathway visualization to support research and development activities.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name ethenyl hexanoate is a vinyl ester of hexanoic acid.[1][2] It is commonly known by several synonyms, which are often used interchangeably in scientific literature and commercial contexts.

Identifier Value
IUPAC Name ethenyl hexanoate[2]
Synonyms This compound, Vinyl caproate, Hexanoic acid, ethenyl ester, Hexanoic acid, vinyl ester, Vinyl n-hexanoate, Caproic acid, vinyl ester, n-Caproic acid vinyl ester[2][3][4][5]
CAS Number 3050-69-9[1][2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [2]
InChI Key LZWYWAIOTBEZFN-UHFFFAOYSA-N[2][6]
Canonical SMILES CCCCCC(=O)OC=C[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of ethenyl hexanoate is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 2.1: Physical and Chemical Properties
Property Value Reference
Appearance Colorless to light yellow liquid[3]
Odor Fruity[3]
Boiling Point 166 - 168.6 °C at 760 mmHg[1][3][7]
Density 0.887 - 0.893 g/cm³[1][3]
Flash Point 49.3 - 51 °C[1][3][7]
Vapor Pressure 1.61 mmHg at 25°C[3]
Refractive Index 1.4210 - 1.4230[3]
Water Solubility Practically insoluble[3]
logP (o/w) 2.667 (estimated)
Table 2.2: Spectroscopic Data
Spectroscopy Type Key Data Points
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
Mass Spectrometry Spectral data available through NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectral data available in public databases.

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of vinyl esters are provided below. These protocols are based on established procedures for similar compounds and can be adapted for ethenyl hexanoate.

Synthesis of Ethenyl Hexanoate via Transvinylation

This protocol describes the synthesis of a vinyl ester from a carboxylic acid and vinyl acetate, a common method for producing vinyl esters. The example for vinyl laurate can be directly adapted for this compound by substituting lauric acid with hexanoic acid.

Reaction Scheme: Hexanoic Acid + Vinyl Acetate ⇌ Ethenyl Hexanoate + Acetic Acid

Materials:

  • Hexanoic acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate

  • 100% Sulfuric acid

  • Sodium acetate trihydrate

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottomed flask, reflux condenser, thermometer, distillation apparatus)

Procedure:

  • In a three-necked round-bottomed flask equipped with a thermometer, reflux condenser, and a nitrogen inlet, combine 2.4 moles of freshly distilled vinyl acetate and 0.4 moles of hexanoic acid.

  • Warm the mixture to dissolve the hexanoic acid, then add 1.6 g of mercuric acetate.

  • Shake the mixture for approximately 30 minutes, then add 0.15 ml of 100% sulfuric acid dropwise.

  • Heat the solution under reflux for 3 hours.

  • After reflux, add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.

  • Distill off the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125°C.

  • Continue the distillation under reduced pressure (e.g., 10 mm Hg) to isolate the crude ethenyl hexanoate.

  • The crude product can be further purified by redistillation.

Logical Workflow for Synthesis:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Hexanoic Acid and Vinyl Acetate B Add Mercuric Acetate A->B C Add Sulfuric Acid B->C D Reflux for 3 hours C->D E Neutralize with Sodium Acetate D->E F Distill off excess Vinyl Acetate E->F G Vacuum Distill to isolate Product F->G H Purify by Redistillation G->H

Caption: Workflow for the synthesis of ethenyl hexanoate.

Controlled Radical Polymerization (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method for producing polymers with controlled molecular weights from vinyl esters. This protocol is adapted from procedures for other vinyl esters and outlines the general steps.

Materials:

  • Ethenyl hexanoate (inhibitor removed)

  • RAFT agent (e.g., a xanthate suitable for less activated monomers)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., dioxane)

  • Non-solvent for precipitation (e.g., cold methanol)

  • Schlenk flask or ampule

  • Vacuum line

Procedure:

  • Preparation: In a Schlenk flask, dissolve the desired amounts of ethenyl hexanoate and the RAFT agent in the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight. Prepare a separate stock solution of the initiator.

  • Degassing: Attach the flask to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired reaction temperature (e.g., 80°C). Inject the initiator solution to start the polymerization.

  • Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing monomer conversion (e.g., by NMR).

  • Quenching and Isolation: Stop the polymerization by cooling the reaction vessel rapidly. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent while stirring.

  • Purification: Collect the polymer by filtration and wash it with fresh non-solvent.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Biological Considerations and Metabolic Pathway

Ethenyl hexanoate is found as a natural product in the plant Akebia trifoliata.[8][9] While specific metabolic studies on ethenyl hexanoate are limited, a probable metabolic pathway can be inferred from the metabolism of similar compounds like vinyl acetate.

The primary metabolic step is expected to be the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and blood. This reaction would yield hexanoic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. Acetaldehyde is then oxidized to acetic acid, which can enter the Krebs cycle. Hexanoic acid, a medium-chain fatty acid, is likely metabolized through β-oxidation.

Proposed Metabolic Pathway:

G cluster_hydrolysis Hydrolysis cluster_metabolism Further Metabolism A Ethenyl Hexanoate B Hexanoic Acid A->B Carboxylesterases C Vinyl Alcohol (unstable) A->C Carboxylesterases E β-Oxidation B->E D Acetaldehyde C->D Tautomerization F Acetic Acid D->F ALDH2 G Krebs Cycle F->G

Caption: Proposed metabolic pathway of ethenyl hexanoate.

Applications

Ethenyl hexanoate is a versatile compound with applications in several industries:

  • Polymers and Coatings: It is used as a monomer in the production of polymers, adhesives, and coatings, imparting properties such as adhesion and durability.[3]

  • Flavoring Agent: Due to its fruity odor, it is used as a flavoring agent in various food products.[3]

  • Chemical Synthesis: It serves as a precursor in the synthesis of other chemical compounds.[3]

Safety Information

Ethenyl hexanoate is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectral data interpretation for vinyl hexanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for vinyl hexanoate, a key chemical intermediate. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data is detailed herein. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the following tables, providing a clear and concise reference for its key identifying features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.27dd1H=CH-O
4.86dd1HH₂C= (trans to O)
4.55dd1HH₂C= (cis to O)
2.37t2H-C(=O)-CH₂-
1.66p2H-C(=O)-CH₂-CH₂-
1.33m4H-CH₂-CH₂-CH₃
0.91t3H-CH₃

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
172.5-C=O
141.2=CH-O
97.6H₂C=
34.2-C(=O)-CH₂-
31.3-CH₂-
24.5-CH₂-
22.3-CH₂-
13.9-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H stretch (vinyl)
2958, 2872StrongC-H stretch (aliphatic)
1765StrongC=O stretch (ester)
1647MediumC=C stretch (vinyl)
1140StrongC-O stretch (ester)
945, 875Strong=C-H bend (vinyl out-of-plane)
Electron Ionization-Mass Spectrometry (EI-MS)

Table 4: Key Mass Spectrometry Fragments for this compound

m/zRelative Intensity (%)Proposed Fragment
142< 5[M]⁺ (Molecular Ion)
9958.4[M - C₂H₃O]⁺
7137.6[C₅H₁₁]⁺
43100[C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectral data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. The NMR tube is then placed in the spectrometer's autosampler or manually inserted into the magnet.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans. For ¹³C NMR, a proton-decoupled experiment is conducted with a 45° pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio. The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

A drop of neat this compound is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide). The sample is then clamped to ensure good contact with the crystal surface. Alternatively, for transmission spectroscopy, a drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

A background spectrum of the empty ATR crystal or the clean salt plates is first recorded. Subsequently, the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹). A total of 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Electron Ionization-Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) and is operated with a temperature program to ensure the volatilization and separation of the analyte.

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Spectral Interpretation and Structural Correlation

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of this compound.

Vinyl_Hexanoate_Spectral_Correlation cluster_structure This compound Structure cluster_data Spectroscopic Data Interpretation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR FT-IR cluster_MS Mass Spec structure HNMR_vinyl δ 7.27, 4.86, 4.55 ppm (Vinyl Protons) structure->HNMR_vinyl Vinyl Group HNMR_alpha δ 2.37 ppm (α-CH₂) structure->HNMR_alpha Position α to C=O HNMR_alkyl δ 1.66, 1.33, 0.91 ppm (Alkyl Chain) structure->HNMR_alkyl Hexanoyl Chain CNMR_CO δ 172.5 ppm (C=O) structure->CNMR_CO Carbonyl Carbon CNMR_vinyl δ 141.2, 97.6 ppm (Vinyl Carbons) structure->CNMR_vinyl Vinyl Group CNMR_alpha δ 34.2 ppm (α-C) structure->CNMR_alpha Position α to C=O CNMR_alkyl δ 31.3, 24.5, 22.3, 13.9 ppm (Alkyl Chain) structure->CNMR_alkyl Hexanoyl Chain IR_CO 1765 cm⁻¹ (C=O Stretch) structure->IR_CO Carbonyl Group IR_vinyl 3100-3000, 1647 cm⁻¹ (=C-H, C=C Stretch) structure->IR_vinyl Vinyl Group IR_alkyl 2958, 2872 cm⁻¹ (C-H Stretch) structure->IR_alkyl Hexanoyl Chain IR_CO_stretch 1140 cm⁻¹ (C-O Stretch) structure->IR_CO_stretch Ester Linkage MS_M m/z 142 [M]⁺ structure->MS_M Entire Molecule MS_frags m/z 99, 71, 43 (Fragmentation) structure->MS_frags Fragmentation Points

An In-depth Technical Guide to the Health, Safety, and Handling of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health, safety, and handling information for vinyl hexanoate (CAS No. 3050-69-9), a flammable and irritant liquid. The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound, also known as hexanoic acid, ethenyl ester, is a colorless liquid.[1] While primarily used as a flavoring agent and in polymer production, its utility in chemical synthesis is also noted.[2] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.2 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 166 °C[2]
Flash Point 51 °C[2]
Density 0.887 g/cm³[2]
Vapor Pressure 1.61 mmHg at 25°C[2]
Water Solubility Practically insoluble[2]
Refractive Index 1.4210-1.4230[2]

Health and Safety Information

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable liquidsCategory 3FlameWarning H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2Exclamation markWarning H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AExclamation markWarning H319: Causes serious eye irritation

Data sourced from multiple safety data sheets.

Toxicological Data
Toxicity EndpointSpeciesRouteValue
Vinyl Acetate
Acute Oral LD50RatOral2920 mg/kg
Acute Dermal LD50RabbitDermal2335 mg/kg
Acute Inhalation LC50RatInhalation11.4 mg/L (4 hours)

Disclaimer: The toxicological data presented for vinyl acetate is for informational purposes only and does not represent the confirmed toxicity of this compound.

Handling and Safety Precautions

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on its known hazards.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection
   Hand ProtectionWear chemically resistant gloves (e.g., nitrile, neoprene).
   Body ProtectionWear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Safe Handling and Storage
  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep the container tightly closed.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a well-ventilated place. Keep cool.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to local regulations.

Experimental Protocols

General Protocol for the Synthesis of Vinyl Esters via Transvinylation

The following is a generalized protocol for the synthesis of vinyl esters, such as this compound, through a transvinylation reaction with vinyl acetate. This method is adapted from industrial patent literature and may require optimization for a laboratory scale.[1][4]

Materials:

  • Hexanoic acid

  • Vinyl acetate (in excess)

  • Palladium-based catalyst (e.g., palladium (II) acetate)

  • Ligand (e.g., 2,2'-bipyridyl)

  • Reaction flask with a reflux condenser and distillation head

  • Heating mantle with stirrer

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction flask with hexanoic acid, the palladium catalyst, and the ligand.

  • Add an excess of vinyl acetate to the flask.

  • Heat the mixture to reflux with stirring. The temperature will depend on the specific conditions but is typically in the range of the boiling point of vinyl acetate.

  • Continuously remove the by-product, acetic acid, and unreacted vinyl acetate by distillation.

  • The removed vinyl acetate can be separated from the acetic acid and recycled back into the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the desired conversion of hexanoic acid is achieved.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product mixture will contain the this compound, catalyst, and any unreacted starting materials.

  • Purify the this compound from the crude mixture, for example, by vacuum distillation.

Representative Protocol for Lipase-Catalyzed Synthesis Using this compound

Vinyl esters are often used as acyl donors in enzyme-catalyzed reactions due to the irreversible nature of the reaction. The following is a representative protocol for a lipase-catalyzed acylation, which would need to be optimized for a specific substrate.

Materials:

  • Substrate (e.g., a polyol or amine)

  • This compound

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butanol, toluene)

  • Shaking incubator or stirred reactor

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a clean, dry reaction vessel, add the substrate and the chosen anhydrous organic solvent.

  • Add this compound to the mixture. The molar ratio of this compound to the substrate will need to be optimized, but an excess of the vinyl ester is common.

  • If using, add activated molecular sieves to the vessel.

  • Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

  • Seal the vessel and place it in a shaking incubator or a stirred reactor at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC, HPLC, or GC) to determine the formation of the product and the consumption of the starting materials.

  • Once the reaction has reached the desired level of conversion, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can often be washed with a solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product using an appropriate technique, such as column chromatography.

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground Equipment E Use Non-Sparking Tools F Keep Away from Ignition Sources G Dispense Chemical D->G E->G F->G H Tightly Seal Container G->H I Clean Work Area H->I J Dispose of Waste Properly I->J K Remove PPE and Wash Hands J->K MetabolicPathway VH This compound Esterase Esterases VH->Esterase VA Vinyl Alcohol (unstable) Esterase->VA HA Hexanoic Acid Esterase->HA Taut Tautomerization VA->Taut AC Acetaldehyde Taut->AC ADH Aldehyde Dehydrogenase AC->ADH AA Acetic Acid ADH->AA Krebs Further Metabolism (e.g., Krebs Cycle) AA->Krebs

References

In-Depth Technical Guide to the Thermodynamic Properties and Stability of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (CAS No. 3050-69-9), a vinyl ester of hexanoic acid, is a molecule of interest in various industrial applications, including as a monomer for polymerization and as a flavoring agent. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the known thermodynamic characteristics and stability profile of this compound, compiled from available data and general principles of vinyl ester chemistry.

Core Thermodynamic and Physical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is essential for handling and process design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[No specific citation available]
Molecular Weight 142.20 g/mol [No specific citation available]
CAS Number 3050-69-9[No specific citation available]
Boiling Point 166 °C at 760 mmHg[No specific citation available]
Density 0.887 g/cm³ at 25 °C[No specific citation available]
Vapor Pressure 1.61 mmHg at 25 °C[No specific citation available]
Flash Point 51 °C[No specific citation available]
Appearance Colorless to light yellow liquid[No specific citation available]

Stability and Decomposition

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly under acidic or basic conditions. Like other vinyl esters, it can also undergo polymerization, often initiated by heat, light, or the presence of a catalyst.

Hydrolysis

The ester linkage in this compound is prone to hydrolysis, which breaks the molecule down into hexanoic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to acetaldehyde. This reaction is catalyzed by both acids and bases.[1][2][3][4][5][6][7][8][9]

The acid-catalyzed hydrolysis mechanism is the reverse of the Fischer esterification process and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[2][3][4][5]

Thermal Stability

While specific studies on the thermal decomposition of this compound are not available, vinyl esters, in general, are known to be less thermally stable than their saturated counterparts due to the presence of the vinyl group.[10] At elevated temperatures, this compound is expected to undergo decomposition, potentially through pathways involving the elimination of acetaldehyde or through radical-mediated processes. The presence of stabilizers is often necessary for storage and handling to prevent premature polymerization.

Experimental Protocols for Thermodynamic Characterization

To obtain the missing quantitative thermodynamic data for this compound, the following standard experimental protocols would be employed.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.[11] For volatile liquids, a sealed crucible with a cover disc may be used, with the liquid injected through the disc.[11]

  • Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample.[12][13][14][15]

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 25-30 atm).[12][15]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.[12][13][14][15]

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[13][14][15]

  • Data Analysis: The temperature change is carefully measured to calculate the heat of combustion. The enthalpy of formation is then calculated using Hess's law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O). [No specific citation available]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions.[16][17][18][19][20]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[18][20]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over the desired temperature range.[18][19][20]

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.[17][20]

  • Data Analysis: The resulting heat flow versus temperature curve allows for the determination of the heat capacity. Endothermic and exothermic peaks on the DSC curve indicate phase transitions such as melting and crystallization, respectively.[16][17]

Thermal Stability and Decomposition Kinetics via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.[21][22][23][24][25]

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a tared TGA crucible. For volatile liquids, careful sample loading is required to minimize evaporation before the analysis begins.[21][22][23]

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a controlled flow rate.[21][22][23]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.[21][23]

  • Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve (mass vs. temperature) reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[21][22][23][24]

Visualizing Key Chemical Pathways

To better understand the chemical behavior of this compound, the following diagrams illustrate its synthesis and a primary degradation pathway.

Synthesis_of_Vinyl_Hexanoate cluster_reactants Reactants cluster_process Process cluster_product Product Hexanoic Acid Hexanoic Acid Catalytic Vinylation Catalytic Vinylation Hexanoic Acid->Catalytic Vinylation Acetylene Acetylene Acetylene->Catalytic Vinylation This compound This compound Catalytic Vinylation->this compound High Yield

Caption: Synthesis of this compound via Catalytic Vinylation.

Hydrolysis_of_Vinyl_Hexanoate cluster_start Starting Material cluster_conditions Conditions cluster_intermediates Intermediates cluster_final_products Final Products This compound This compound H2O, H+ or OH- H2O, H+ or OH- This compound->H2O, H+ or OH- Hydrolysis Hexanoic Acid Hexanoic Acid H2O, H+ or OH-->Hexanoic Acid Vinyl Alcohol (unstable) Vinyl Alcohol (unstable) H2O, H+ or OH-->Vinyl Alcohol (unstable) Acetaldehyde Acetaldehyde Vinyl Alcohol (unstable)->Acetaldehyde Tautomerization

Caption: Acid or Base-Catalyzed Hydrolysis of this compound.

Conclusion

This technical guide has summarized the available data on the thermodynamic properties and stability of this compound. While specific quantitative thermodynamic data remains elusive in the public domain, the provided physical properties and an understanding of the general behavior of vinyl esters offer a solid foundation for its application and further research. The detailed experimental protocols described herein provide a clear roadmap for researchers aiming to determine the precise thermodynamic parameters of this compound. The visualization of its synthesis and primary degradation pathway further elucidates its chemical nature. For professionals in drug development and other scientific fields, this guide serves as a valuable resource for handling, processing, and predicting the behavior of this compound.

References

Solubility characteristics of vinyl hexanoate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of vinyl hexanoate, a versatile monomer used in the synthesis of polymers and other chemical products. Understanding its solubility is critical for its application in various formulations, reaction media, and purification processes. This document outlines its solubility in aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Executive Summary

This compound is a fatty acid ester characterized by a six-carbon alkyl chain and a vinyl group. Its chemical structure imparts a predominantly nonpolar character, which dictates its solubility behavior. Generally, it exhibits low solubility in polar solvents like water and good solubility in a range of organic solvents. This guide synthesizes available data and provides methodologies for empirical determination of its solubility to aid in its effective use in research and development.

Solubility Characteristics of this compound

The solubility of this compound is primarily governed by the "like dissolves like" principle. Its long alkyl chain makes it lipophilic, favoring dissolution in nonpolar solvents, while the ester and vinyl groups introduce some potential for polar interactions.

Aqueous Solubility

This compound is classified as practically insoluble in water.[1][2][3][4] One source provides an estimated water solubility of 411.7 mg/L at 25°C, highlighting its limited miscibility with water.[5]

Organic Solvent Solubility

Data Presentation: Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic WaterPractically Insoluble[1][2][3][4]The hydrophobic hexanoate chain limits miscibility with the highly polar and hydrogen-bonding water.
MethanolSoluble[6]The small polar head of methanol can interact with the ester group of this compound.
EthanolSoluble (Predicted)Similar to methanol, ethanol is expected to be a good solvent.
Polar Aprotic AcetoneSoluble (Predicted)Ketones are generally good solvents for esters due to dipole-dipole interactions.
AcetonitrilePartially Soluble (Predicted)The high polarity of acetonitrile may limit complete miscibility.
Tetrahydrofuran (THF)Soluble (Predicted)THF is a good solvent for a wide range of organic compounds, including esters.
Nonpolar TolueneSoluble (Predicted)The nonpolar aromatic ring of toluene interacts favorably with the alkyl chain of this compound.
HexaneSoluble (Predicted)As a nonpolar hydrocarbon, hexane is expected to be an excellent solvent for the nonpolar this compound.
Diethyl EtherSoluble (Predicted)The ether's slight polarity and hydrocarbon nature make it a suitable solvent.
Chlorinated DichloromethaneSoluble (Predicted)Chlorinated solvents are versatile and are expected to dissolve this compound readily.

Note: "Predicted" solubility is based on chemical principles and data for analogous compounds. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are generalized protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[1][7]

General Method for Determining Solubility in Organic Solvents

This protocol is a general approach for determining the solubility of a liquid solute like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess is necessary to ensure that saturation is achieved.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed at the same temperature to allow any undissolved this compound to settle.

    • To ensure complete removal of undissolved solute, centrifuge an aliquot of the supernatant or filter it through a solvent-compatible filter (e.g., PTFE for organic solvents).

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

    • Perform the analysis in triplicate to ensure accuracy and precision.

  • Calculation:

    • Calculate the solubility as the average concentration from the triplicate analyses, expressed in units such as g/L, mg/mL, or mol/L.

Method for Determining Water Solubility (Based on OECD Guideline 105)

Given the low aqueous solubility of this compound, the Flask Method as described in OECD Test Guideline 105 is appropriate.[7][8]

Objective: To determine the water solubility of this compound.

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time needed to reach equilibrium.[7][8]

  • Equilibration: A sufficient amount of this compound is added to a suitable volume of distilled or deionized water in a vessel that can be sealed and agitated. The amount should be in excess of the estimated solubility. The vessel is then agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached.[7][8]

  • Centrifugation: The saturated solution is then centrifuged at a controlled temperature to separate the excess undissolved this compound.[5]

  • Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as GC-FID or HPLC-UV.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Select Solute and Solvent prep_solution Add excess solute to a known volume of solvent start->prep_solution agitate Agitate at constant temperature prep_solution->agitate check_equilibrium Periodically measure concentration until plateau agitate->check_equilibrium separate Centrifuge or filter the saturated solution check_equilibrium->separate dilute Dilute supernatant to a known concentration separate->dilute quantify Quantify using a calibrated analytical method (e.g., GC, HPLC) dilute->quantify calculate Calculate solubility (e.g., g/L) quantify->calculate

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

This technical guide has summarized the known and predicted solubility characteristics of this compound in various solvents. While quantitative data remains limited, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The established methodologies will enable the generation of precise solubility data, which is crucial for the successful application of this compound in diverse chemical processes.

References

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the emulsion polymerization of vinyl hexanoate, a key process for the synthesis of poly(this compound) latexes. Such polymers have potential applications in coatings, adhesives, and as matrices for controlled-release drug delivery systems.[1] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis. Additionally, it includes tables summarizing typical reaction parameters and expected polymer characteristics, along with a visual workflow diagram to facilitate experimental planning and execution.

Introduction

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with a high reaction rate.[2] It is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous phase (usually water), a surfactant, and an initiator.[2] this compound, a vinyl ester monomer, can be polymerized via this method to form stable aqueous dispersions of poly(this compound).[1][3] The resulting polymer latexes are of interest for various industrial and biomedical applications due to their film-forming properties and potential for modification.[1][3] This protocol provides a baseline method for the laboratory-scale synthesis of poly(this compound) via emulsion polymerization.

Materials and Equipment

Materials
MaterialGradeSupplier (Example)
This compound (stabilized with MEHQ)>99%TCI America
Sodium Dodecyl Sulfate (SDS)ACS ReagentSigma-Aldrich
Potassium Persulfate (KPS)ACS ReagentSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Deionized WaterHigh Purity---
Nitrogen Gas (N₂)High Purity---
Equipment
EquipmentDescription
Jacketed Glass Reactor250 mL, with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet
Overhead StirrerCapable of maintaining constant agitation
Heating/Cooling CirculatorTo control reactor temperature
Syringe PumpFor controlled addition of monomer
Schlenk Line or Nitrogen ManifoldFor deoxygenating the reaction mixture
Standard GlasswareBeakers, graduated cylinders, syringes
Analytical BalanceFor accurate weighing of reagents

Experimental Protocol

This protocol is a representative method. Optimization of parameters such as initiator and surfactant concentration, temperature, and monomer feed rate may be necessary to achieve desired particle size, molecular weight, and conversion.

Preparation of Aqueous Phase
  • To the 250 mL jacketed glass reactor, add 100 mL of deionized water.

  • Add 0.5 g of sodium dodecyl sulfate (SDS) and 0.1 g of sodium bicarbonate (NaHCO₃) to the reactor.

  • Begin stirring the mixture at 200 RPM to dissolve the solids.

  • Purge the reactor with nitrogen gas for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

Polymerization
  • Heat the reactor to 70°C using the heating/cooling circulator.

  • Once the temperature has stabilized, add 0.2 g of potassium persulfate (KPS) dissolved in 5 mL of deionized water to the reactor.

  • Allow the initiator solution to equilibrate for 5 minutes.

  • Using a syringe pump, begin the continuous addition of 20 g of this compound to the reactor over a period of 2 hours.

  • After the monomer addition is complete, continue stirring the reaction mixture at 70°C for an additional 2 hours to ensure high monomer conversion.

  • Cool the reactor to room temperature.

  • The resulting product is a stable poly(this compound) latex.

Purification (Optional)

For applications requiring a purified polymer, the latex can be coagulated by adding it to a saturated solution of sodium chloride or methanol. The precipitated polymer can then be collected by filtration, washed with deionized water, and dried under vacuum at 40°C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the emulsion polymerization of this compound based on the provided protocol.

Table 1: Reaction Parameters

ParameterValue
Monomer (this compound)20 g
Deionized Water100 mL
Surfactant (SDS)0.5 g
Initiator (KPS)0.2 g
Buffer (NaHCO₃)0.1 g
Reaction Temperature70 °C
Stirring Speed200 RPM
Monomer Feed Time2 hours
Total Reaction Time4 hours

Table 2: Typical Polymer Characteristics

PropertyTypical ValueMethod of Analysis
Solid Content~18-20%Gravimetry
Monomer Conversion>95%Gas Chromatography (GC)
Particle Size (Z-average)100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
pH of Latex7.0 - 8.0pH Meter

Visualizations

Experimental Workflow Diagram

EmulsionPolymerizationWorkflow Workflow for Emulsion Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Product & Analysis prep_reagents Prepare Aqueous Phase: - Deionized Water - SDS (Surfactant) - NaHCO3 (Buffer) purge Purge with Nitrogen (30 min) prep_reagents->purge heat Heat Reactor to 70°C purge->heat add_initiator Add KPS Initiator heat->add_initiator feed_monomer Feed this compound (2 hours) add_initiator->feed_monomer react Continue Reaction (2 hours) feed_monomer->react cool Cool to Room Temperature react->cool product Poly(this compound) Latex cool->product characterization Characterization: - Solid Content - Particle Size (DLS) - Conversion (GC) product->characterization

Caption: Workflow for the emulsion polymerization of this compound.

Signaling Pathway (Conceptual)

The following diagram illustrates the key stages of the free-radical polymerization process occurring within a micelle during emulsion polymerization.

FreeRadicalPolymerization Key Stages of Free-Radical Polymerization in a Micelle cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., KPS) radicals Free Radicals initiator->radicals Heat monomer This compound Monomer radicals->monomer Reacts with radicals->monomer growing_chain Growing Polymer Chain monomer->growing_chain Adds to radical growing_chain->growing_chain chain1 Growing Chain 1 growing_chain->chain1 chain2 Growing Chain 2 growing_chain->chain2 terminated_polymer Terminated Polymer chain1->terminated_polymer chain2->terminated_polymer Combination or Disproportionation

Caption: Key stages of free-radical polymerization.

Safety Precautions

  • This compound is flammable and may cause skin and eye irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • The polymerization reaction is exothermic. Ensure adequate temperature control to prevent a runaway reaction.

References

Application Notes and Protocols for RAFT Polymerization of Vinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl esters. RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures, which are of significant interest in various fields, including drug delivery and biomedical applications.

Introduction to RAFT Polymerization of Vinyl Esters

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with a high degree of control over their molecular structure.[1][2] For vinyl esters, which are considered less activated monomers, the choice of the RAFT agent and reaction conditions is crucial for achieving a controlled polymerization.[3][4] Xanthates and N-aryl dithiocarbamates are often effective RAFT agents for these monomers, providing good control over molecular weight and dispersity.[3][5] In contrast, dithioesters and trithiocarbonates, which are suitable for more activated monomers like styrenes and acrylates, can inhibit the polymerization of vinyl esters.[3]

The high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions such as head-to-head addition and chain transfer to monomer or polymer, which can result in branching and a loss of control, particularly at high monomer conversions and when targeting high molecular weights.[3] Careful optimization of the experimental setup is therefore essential for successful RAFT polymerization of vinyl esters.

Experimental Protocols

This section outlines a general protocol for the RAFT polymerization of vinyl acetate, a common vinyl ester monomer. The principles can be adapted for other vinyl esters, although optimization of the RAFT agent and reaction conditions may be necessary.

Materials
  • Monomer: Vinyl acetate (VAc) (e.g., Sigma-Aldrich Catalog No. V1503)[1]

  • Initiator: Azobisisobutyronitrile (AIBN) (e.g., Sigma-Aldrich Catalog No. 441090)[1]

  • RAFT Agent: A suitable RAFT agent for vinyl esters, such as a xanthate or a specific dithiocarbamate (e.g., 2-(Ethoxycarbonothioylthio)propanoic acid, Sigma-Aldrich Catalog No. 723002).[1][2]

  • Solvent (optional): An appropriate solvent, such as benzene or dioxane, can be used.[6][7]

  • Reaction Vessel: A Schlenk tube or an ampule suitable for handling air-sensitive reactions.[1][2]

  • Degassing Equipment: A vacuum line with a cold trap (e.g., liquid nitrogen) for freeze-pump-thaw cycles.[1][2]

  • Constant Temperature Bath: An oil bath or other heating system to maintain a constant reaction temperature.[1][2]

Experimental Procedure
  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk tube or ampule equipped with a magnetic stir bar, add the RAFT agent, the monomer (vinyl acetate), and the initiator (AIBN).[1][2]

    • If using a solvent, add it to the reaction vessel at this stage.

    • A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 100:1:0.1 to 500:1:0.2, but this should be optimized for the desired molecular weight and reaction rate.

  • Degassing the Reaction Mixture:

    • Seal the reaction vessel.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[1][2]

      • Freeze: Immerse the vessel in liquid nitrogen until the reaction mixture is completely frozen.

      • Pump: Apply a high vacuum (e.g., 0.05 mmHg) to the vessel for several minutes.[1][2]

      • Thaw: Remove the vessel from the liquid nitrogen and allow the mixture to thaw completely. Backfill with an inert gas like nitrogen or argon.

    • After the final cycle, seal the vessel under vacuum or an inert atmosphere.[1][2]

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).[1][2][6]

    • Stir the reaction mixture at a constant rate.

    • The polymerization time will vary depending on the specific conditions and desired monomer conversion (typically ranging from a few hours to over 24 hours).[1][2][8]

  • Quenching the Reaction and Polymer Isolation:

    • To stop the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath and expose the mixture to air.

    • The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Characterization
  • Monomer Conversion: Determined by techniques such as ¹H NMR spectroscopy or gravimetry.[6]

  • Molecular Weight and Dispersity (Đ or PDI): Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the RAFT polymerization of vinyl esters under various conditions.

Table 1: RAFT Polymerization of Vinyl Acetate (VAc)

RAFT Agent[VAc]:[RAFT]:[AIBN]Temp (°C)Time (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)Reference
Xanthate193:1:0.125601685.018,4001.25[2]
Dithiocarbamate193:1:0.16015---[1]
Xanthate33:1: -50--low (syndiotactic)[3]
Alkyne-terminated Xanthate--->60-< 1.4[9]

Table 2: RAFT Polymerization of Other Vinyl Esters

MonomerRAFT AgentTemp (°C)M_n ( g/mol )Đ (M_w/M_n)Special ConditionsReference
Vinyl Pivalate (VPiv)Xanthate-> 350,000< 1.9PET-RAFT[4][10][11]
Vinyl Propionate (VPro)Xanthate---PET-RAFT[4]
Vinyl Butyrate (VBu)Xanthate60-1.51In MOF nanochannels[12]
Fluorinated Vinyl EstersXanthate--1.2 - 1.5Copolymerization with VAc[3]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the RAFT polymerization of vinyl esters.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis & Isolation A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator) B 2. Degas Mixture (Freeze-Pump-Thaw Cycles) A->B C 3. Heat to Reaction Temperature (e.g., 60-80°C) B->C D 4. Monitor Reaction (Time, Conversion) C->D E 5. Quench Polymerization D->E F 6. Isolate Polymer (Precipitation) E->F G 7. Characterize Polymer (GPC, NMR) F->G

Experimental workflow for RAFT polymerization.
RAFT Polymerization Mechanism

This diagram illustrates the key equilibria involved in the RAFT polymerization process for vinyl esters.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator (e.g., AIBN) P_dot Propagating Radical (P_n●) I->P_dot Initiation & Propagation + Monomer (M) RAFT_Agent RAFT Agent (Z-C(=S)S-R) P_dot->RAFT_Agent + Intermediate Intermediate Radical Dormant_Polymer Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->Dormant_Polymer Fragmentation R_dot Leaving Group Radical (R●) Intermediate->R_dot Fragmentation R_dot->P_dot + Monomer (M)

Key equilibria in RAFT polymerization.

References

Application Notes and Protocols for Vinyl Hexanoate in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl hexanoate as a monomer in the synthesis of copolymers with potential applications in biomedical fields, particularly in drug delivery. Detailed experimental protocols, data summaries, and workflow visualizations are included to guide researchers in this area.

Introduction

This compound is a vinyl ester monomer that can be copolymerized with various other monomers to create polymers with tailored properties. Its aliphatic side chain imparts hydrophobicity, which can be balanced by copolymerization with hydrophilic monomers. This amphiphilicity is a key characteristic for the formation of self-assembled nanostructures, such as micelles and nanoparticles, which are of significant interest for the encapsulation and controlled release of therapeutic agents. The use of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow polydispersity, which are crucial for biomedical applications.

Applications in Drug Delivery

Copolymers containing this compound can be designed to encapsulate hydrophobic drugs within the core of self-assembled nanoparticles, thereby improving their solubility, stability, and pharmacokinetic profiles. The versatility of copolymerization allows for the incorporation of functional monomers that can impart stimuli-responsive behavior (e.g., pH or temperature sensitivity) for targeted drug release. While research on this compound in drug delivery is an emerging area, the principles established for other vinyl ester-based copolymers, such as those from vinyl acetate, provide a strong foundation for its application.

Key Experimental Data

The following tables summarize key quantitative data from copolymerization studies involving vinyl esters, providing a reference for expected outcomes and for designing new experiments.

Table 1: Copolymerization Parameters of this compound (VEst) with Various Monomers

Comonomer Systemr1 (VEst)r2 (Comonomer)Copolymerization Behavior
2-hydroxymethylnorbornene (Norb)0.0320.039Strictly alternating radical copolymerization[1]
Allyl ester (AEst)0.0050.011Strictly alternating radical copolymerization[1]
Allyl ethylether (AE)-0.0060.002Alternating copolymerization (not strictly)[1]

Data obtained by the Kelen-Tüdös method.[1]

Table 2: Molecular Characteristics of Poly(vinyl acetate) Synthesized by RAFT Polymerization

RAFT AgentPolymerization Time (hours)Mn ( g/mol )PDI% Conversion (NMR)
7230021616,4001.2591

This data for a related vinyl ester, vinyl acetate, provides a useful reference for the controlled polymerization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymers via RAFT Polymerization

This protocol describes a general procedure for the synthesis of a copolymer of this compound and a hydrophilic comonomer (e.g., N-vinylpyrrolidone, NVP) using RAFT polymerization. This method allows for the creation of well-defined block or statistical copolymers suitable for forming drug-loaded nanoparticles.

Materials:

  • This compound (VH)

  • N-vinylpyrrolidone (NVP)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed ampule

  • Nitrogen or Argon source

  • Oil bath

  • Non-solvent for precipitation (e.g., cold methanol or diethyl ether)

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound, NVP, the RAFT agent, and AIBN in the anhydrous solvent. A typical molar ratio might be [Monomers]:[RAFT agent]:[AIBN] = 100:1:0.2.

  • Deoxygenation: Seal the flask and de-gas the solution by performing three freeze-pump-thaw cycles. After the final thaw, backfill the flask with an inert gas like nitrogen or argon.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C). Allow the polymerization to proceed for the desired time (e.g., 12-24 hours) with continuous stirring.

  • Quenching and Isolation: To stop the polymerization, remove the reaction vessel from the oil bath and cool it rapidly in an ice bath.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent while stirring vigorously. Collect the precipitated polymer by filtration.

  • Drying: Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the resulting copolymer using Gel Permeation Chromatography (GPC). Confirm the chemical structure and copolymer composition using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Drug-Loaded this compound Copolymer Nanoparticles via Emulsion-Solvent Evaporation

This protocol outlines the formation of drug-loaded nanoparticles from a pre-synthesized amphiphilic this compound copolymer.

Materials:

  • Amphiphilic this compound copolymer

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous phase (deionized water)

  • Surfactant (e.g., polyvinyl alcohol (PVA) or sodium dodecyl sulfate (SDS))

  • Homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the this compound copolymer and the hydrophobic drug in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous phase containing the surfactant. Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure or by stirring at room temperature for several hours. As the solvent is removed, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and any un-encapsulated drug.

  • Lyophilization: Lyophilize the nanoparticle suspension to obtain a dry powder for storage and further characterization.

  • Characterization: Determine the particle size and size distribution using Dynamic Light Scattering (DLS). Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after extracting the drug from a known amount of nanoparticles.

Visualizations

experimental_workflow_synthesis cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents Dissolve Monomers, RAFT Agent, & Initiator in Solvent degas Deoxygenate (Freeze-Pump-Thaw) reagents->degas polymerize Heat in Oil Bath (e.g., 60-70 °C) degas->polymerize quench Quench Reaction (Ice Bath) polymerize->quench precipitate Precipitate in Non-solvent quench->precipitate dry Dry Under Vacuum precipitate->dry characterize Characterize (GPC, NMR) dry->characterize experimental_workflow_nanoparticles cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Analysis organic_phase Dissolve Copolymer & Drug in Organic Solvent emulsify Emulsify (Homogenizer/Sonicator) organic_phase->emulsify aqueous_phase Prepare Aqueous Surfactant Solution aqueous_phase->emulsify evaporate Solvent Evaporation (Rotary Evaporator) emulsify->evaporate collect Collect by Centrifugation evaporate->collect wash Wash with Deionized Water collect->wash lyophilize Lyophilize to Obtain Powder wash->lyophilize characterize Characterize (DLS, TEM, Drug Loading) lyophilize->characterize

References

Application Notes and Protocols for the Lipase-Catalyzed Enzymatic Synthesis of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate is a valuable ester with applications in the food, fragrance, and polymer industries.[1] Its synthesis through enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods. Lipases, as biocatalysts, operate under mild reaction conditions, minimizing energy consumption and the formation of by-products.[2] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin), are widely used due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[3][4]

This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound via transesterification of hexanoic acid with vinyl acetate. The reaction is advantageous as it is essentially irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be easily removed, driving the reaction towards high product conversion.

Principle of the Reaction

The enzymatic synthesis of this compound involves a transesterification reaction catalyzed by a lipase. The reaction follows a Ping-Pong Bi-Bi mechanism.[5] First, the lipase reacts with the acyl donor (vinyl acetate) to form a stable acyl-enzyme intermediate, releasing vinyl alcohol. Subsequently, the hexanoic acid attacks the acyl-enzyme intermediate to form this compound and regenerate the free enzyme.

Data Presentation

The following tables summarize typical quantitative data for the lipase-catalyzed synthesis of vinyl esters. While specific data for this compound is compiled from various sources studying similar reactions, these tables provide a clear overview of the expected outcomes and the influence of various reaction parameters.

Table 1: Effect of Lipase Type on Vinyl Ester Synthesis

Lipase SourceImmobilization SupportAcyl DonorConversion (%)Time (h)Reference
Candida antarctica B (Novozym 435)Acrylic ResinVinyl Acetate>958[3]
Pseudomonas cepaciaCeramic ParticlesIsopropenyl Acetate>9915[2]
Rhizomucor mieheiResin CarrierVinyl Acetate~8524[6]
Thermomyces lanuginosusSilica GelVinyl Acetate~97.524[6]

Table 2: Optimization of Reaction Conditions for this compound Synthesis (Representative Data)

ParameterValueConversion (%)Notes
Temperature (°C) 3075Lower reaction rate.
4095Optimal temperature for many lipases.[4]
5092Slight decrease in activity may be observed.
6085Potential for enzyme denaturation.[7]
Substrate Molar Ratio (Vinyl Acetate:Hexanoic Acid) 1:180
3:192Excess acyl donor shifts equilibrium.
5:1>95High conversion achieved.[6]
Enzyme Concentration (wt% of substrates) 1%70
2.5%85[8]
5%>95
Solvent n-Hexane96Non-polar solvents are generally effective.
Toluene94
tert-Butyl alcohol88
Solvent-free97Greener approach, but may have mass transfer limitations.[8]

Experimental Protocols

Protocol 1: Immobilization of Lipase on a Support (General Procedure)

This protocol describes a general method for immobilizing lipase on Hyflo Super Cell, a diatomaceous earth support, to enhance its stability and reusability.[9]

Materials:

  • Lipase powder (e.g., from Pseudomonas cepacia)

  • Hyflo Super Cell

  • Phosphate buffer (0.1 M, pH 7.0)

  • Beaker

  • Spatula or magnetic stirrer

  • Petri dish

Procedure:

  • Weigh 1.5 g of lipase powder and 5.0 g of Hyflo Super Cell and mix them in a beaker.

  • Add 5 mL of phosphate buffer (pH 7.0) to the mixture.

  • Stir the mixture thoroughly for 15 minutes to form a homogenous paste.

  • Spread the resulting slurry evenly on a Petri dish.

  • Allow the preparation to air-dry at room temperature for 48 hours.

  • The immobilized lipase is now ready for use and can be stored at 4°C.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol details the synthesis of this compound using immobilized lipase in a batch reactor.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 or prepared as in Protocol 1)

  • Hexanoic acid

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Internal standard (e.g., n-dodecane) for GC analysis

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating capabilities

  • Molecular sieves (4 Å) to ensure anhydrous conditions

Procedure:

  • To a 50 mL screw-capped flask, add 10 mL of n-hexane.

  • Add hexanoic acid (e.g., 1 mmol, 116.16 mg) and vinyl acetate (e.g., 5 mmol, 430.45 mg) to the flask. The excess of vinyl acetate serves to drive the reaction forward.

  • Add an internal standard (e.g., 50 mg of n-dodecane) for subsequent quantitative analysis.

  • Add the immobilized lipase (e.g., 100 mg of Novozym 435).

  • Add approximately 1 g of molecular sieves to the reaction mixture.

  • Seal the flask and place it on a magnetic stirrer.

  • Set the reaction temperature to 40°C and stir the mixture at 200 rpm.

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 2 hours).

  • Prior to analysis, filter the aliquot through a small plug of Celite or a syringe filter to remove the enzyme.

  • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Analysis of this compound by GC-MS

This protocol provides a starting point for the GC-MS analysis of this compound to determine the conversion and yield of the reaction.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 250°C.

    • Scan Range: m/z 40-400.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

  • Identify the peaks corresponding to hexanoic acid, vinyl acetate, this compound, and the internal standard based on their retention times and mass spectra.

  • Quantify the peak areas of the substrate and product relative to the internal standard.

  • Calculate the conversion of hexanoic acid and the yield of this compound using the following formulas:

    • Conversion (%) = [ (Initial moles of hexanoic acid - Final moles of hexanoic acid) / Initial moles of hexanoic acid ] x 100

    • Yield (%) = (Moles of this compound produced / Initial moles of hexanoic acid) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrates Substrates (Hexanoic Acid, Vinyl Acetate) reaction_mixture Reaction Mixture Assembly substrates->reaction_mixture enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_mixture solvent Solvent (e.g., n-Hexane) solvent->reaction_mixture incubation Incubation (40°C, 200 rpm) reaction_mixture->incubation Start Reaction sampling Aliquoting & Enzyme Removal incubation->sampling Monitor Progress gcms GC-MS Analysis sampling->gcms data_analysis Data Analysis (Conversion & Yield) gcms->data_analysis

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

reaction_mechanism lipase Lipase (E) acyl_enzyme Acyl-Enzyme Intermediate (E-Acyl) lipase->acyl_enzyme + A vinyl_acetate Vinyl Acetate (A) acyl_enzyme->lipase + Q vinyl_alcohol Vinyl Alcohol (P) acyl_enzyme->vinyl_alcohol - P vinyl_hexanoate This compound (Q) acetaldehyde Acetaldehyde (P') vinyl_alcohol->acetaldehyde Tautomerization (Irreversible) hexanoic_acid Hexanoic Acid (B)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

References

Application Note: Analysis of Vinyl Hexanoate by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of vinyl hexanoate using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound is a volatile organic compound used as a monomer in polymerization and as a fragrance and flavoring agent. The methodology described herein is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable method for the determination of this compound purity and concentration. The protocol includes sample preparation, GC-FID instrument parameters, and data analysis.

Introduction

This compound (C₈H₁₄O₂) is an ester of vinyl alcohol and hexanoic acid. Accurate quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and assessing purity. Gas chromatography with flame ionization detection is a widely used technique for the analysis of volatile and semi-volatile compounds due to its high resolution, sensitivity, and robustness.[1] This application note provides a comprehensive GC-FID method adapted from established procedures for similar vinyl esters, offering excellent separation and reliable quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[2]

Materials and Reagents:

  • This compound standard (>99.0% purity)

  • Hexane or Ethyl Acetate (HPLC grade or equivalent)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials (2 mL) with caps and septa

Protocol:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.[1]

  • For calibration standards, prepare a stock solution and perform serial dilutions to create a series of standards of known concentrations.

  • Transfer an aliquot of the prepared sample or standard solution into a 2 mL GC vial and seal securely.

Instrumentation

The analysis is performed on a gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890 Series or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature: 70°C, hold for 2 minutesRamp: 15°C/min to 280°CHold: 5 minutes at 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Makeup Gas Nitrogen

Note: The oven temperature program is adapted from a method for vinyl decanoate and may be optimized for this compound for better resolution and shorter run times.

Data Presentation

The following table summarizes the expected performance characteristics of this method. The retention time is an estimate based on the analysis of similar compounds, and the Limit of Detection (LOD) and Limit of Quantification (LOQ) are typical values for GC-FID analysis of volatile esters.

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (min) ~8 - 10 min
Limit of Detection (LOD) ~0.001% w/w
Limit of Quantification (LOQ) ~0.005% w/w
Precision (%RSD) < 1%

Note: The provided quantitative data are estimates and should be experimentally verified.

Experimental Workflow and Diagrams

The overall workflow for the GC-FID analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

GC-FID Analysis Workflow for this compound

The logical relationship for method development and optimization can be visualized as follows.

Logical_Relationship cluster_params Key Parameters objective Objective: Accurate Quantification method_dev Method Development objective->method_dev validation Method Validation method_dev->validation Optimization column Column Selection method_dev->column temp Temperature Program method_dev->temp sample_prep Sample Preparation method_dev->sample_prep routine_analysis Routine Analysis validation->routine_analysis Verification

Method Development and Validation Logic

Conclusion

The GC-FID method detailed in this application note provides a reliable and efficient protocol for the quantitative analysis of this compound. The described sample preparation, instrumental conditions, and data analysis procedures are suitable for routine quality control and research applications. For optimal performance, it is recommended to validate the method in your laboratory and create a comprehensive calibration curve. This will ensure the accuracy and precision of the results for your specific application.

References

Application Note: Purity Assessment of Vinyl Hexanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of vinyl hexanoate. The described protocol is suitable for quantifying this compound and separating it from potential process-related impurities and degradation products. This method is critical for quality control in research, development, and manufacturing environments within the pharmaceutical and chemical industries.

Introduction

This compound is a key monomer used in the synthesis of various polymers and specialty chemicals. Its purity is a critical parameter that can significantly impact the properties and performance of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of raw materials like this compound.[1] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[2]

  • Mobile Phase A: HPLC grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Standard: Reference standard of known purity.

  • Sample Preparation: Samples should be dissolved in a solvent similar to the mobile phase, typically at a concentration of 0.1 - 1 mg/mL.[3] All solutions must be filtered through a 0.22 µm filter prior to injection to remove any particulates.[3]

Chromatographic Conditions

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 210 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.05050
15.0595
20.0595
20.15050
25.05050
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Data Presentation

The following tables summarize the expected retention times and the results of a sample purity analysis.

Table 2: Typical Retention Times of this compound and Potential Impurities

Peak IDCompound NameRetention Time (min)
1Hexanoic Acid3.5
2Vinyl Acetate5.2
3This compound 10.8
4Dimer Impurity14.2

Table 3: Purity Assessment of a this compound Sample

Peak IDCompound NameRetention Time (min)Area (%)
1Hexanoic Acid3.60.15
2Unknown Impurity8.90.08
3This compound 10.8 99.72
4Dimer Impurity14.30.05
Total 100.00

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for purity assessment.

experimental_workflow A Sample and Standard Weighing B Dissolution in Acetonitrile/Water (50:50) A->B C Filtration through 0.22 µm Filter B->C E Injection into HPLC C->E D HPLC System Preparation (Priming, Equilibration) D->E F Chromatographic Separation (Gradient Elution) E->F G UV Detection at 210 nm F->G H Data Acquisition and Processing G->H I Purity Calculation and Reporting H->I

Caption: Experimental workflow for HPLC analysis of this compound.

purity_assessment_logic node_process node_process node_decision node_decision node_result node_result node_fail node_fail start Analyze this compound Sample integrate Integrate All Peaks start->integrate calculate_area Calculate Area % for Each Peak integrate->calculate_area main_peak_check Main Peak Area % ≥ 99.5%? calculate_area->main_peak_check pass Purity Specification Met main_peak_check->pass Yes fail Purity Specification Not Met main_peak_check->fail No investigate Identify and Quantify Impurities fail->investigate

Caption: Logical workflow for this compound purity assessment.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity assessment of this compound. The method is specific, allowing for the separation of the main component from potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound.

References

Application of Vinyl Hexanoate in the Synthesis of Flavor Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate is a valuable reagent in the synthesis of flavor and fragrance compounds.[1] Its primary application lies in the enzymatic transesterification of alcohols to produce a variety of hexanoate esters, which are known for their characteristic fruity and floral aromas. The use of vinyl esters as acyl donors in these reactions is particularly advantageous because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible step drives the reaction equilibrium towards the product, resulting in high conversion yields under mild reaction conditions.[2] Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3][4]

This document provides detailed application notes and protocols for the synthesis of flavor compounds using this compound, with a focus on lipase-catalyzed transesterification.

Key Advantages of Using this compound in Flavor Synthesis

  • Irreversible Reaction: The tautomerization of the vinyl alcohol byproduct to acetaldehyde makes the transesterification reaction essentially irreversible, leading to higher product yields compared to traditional esterification with carboxylic acids.[2]

  • Mild Reaction Conditions: Enzymatic reactions with this compound can be carried out at or near room temperature, preserving the sensitive functionalities of the reactants and products and reducing energy consumption.[3]

  • High Purity Products: The high specificity of lipases minimizes the formation of side products, simplifying purification processes.[5]

  • "Natural" Labeling: Flavor esters produced via enzymatic processes can often be labeled as "natural," which is a significant advantage in the food and beverage industry.

Data Presentation: Synthesis of Hexanoate Flavor Esters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of hexanoate and other flavor esters. While specific data for a wide range of alcohols with this compound is limited, the provided data for similar systems offers valuable insights into expected yields and reaction conditions.

Table 1: Enzymatic Synthesis of Various Alkyl Hexanoates

This table presents the yields of different alkyl hexanoates synthesized via lipase-catalyzed esterification of hexanoic acid with various primary alcohols. This data can be used as a reference for the expected products and their associated aromas when using this compound as the acyl donor.

Alkyl EsterAlcohol UsedEster Yield (%)Predominant Fragrance
Methyl HexanoateMethanol15.0 ± 0.54Strong pineapple
Ethyl HexanoateEthanol50.0 ± 1.97Sweet pineapple
Propyl HexanoatePropanol58.0 ± 0.32Sweet tropical pineapple
Butyl HexanoateButanol62.0 ± 0.68Fruity berry
Pentyl HexanoatePentanol66.0 ± 1.46Fruity green apple
Hexyl HexanoateHexanol68.0 ± 1.02Waxy, berry
Heptyl HexanoateHeptanol78.0 ± 0.27Green sappy
Octyl HexanoateOctanol89.0 ± 0.97Coconut
Nonyl HexanoateNonanol94.0-

Source: Adapted from Sharma, S., et al. (2022). Whole-cell Lipase Catalytic Synthesis of Short-chain Fragrance Esters Using Aspergillus flavus.[6]

Table 2: Lipase-Catalyzed Synthesis of Flavor Esters Using Vinyl Esters

This table highlights the high yields achievable when using vinyl esters as acyl donors in lipase-catalyzed transesterification for the synthesis of flavor compounds.

Target Flavor EsterAcyl DonorAlcoholEnzymeSolventReaction Time (h)Molar Conversion (%)
(Z)-3-Hexen-1-yl acetateVinyl acetate(Z)-3-Hexen-1-olCrude Rape Seedling LipaseHexane2499
Methyl butyrateVinyl butyrateMethanolImmobilized Rhizopus oryzae LipaseSolvent-free1470.42
Octyl acetateVinyl acetateOctanolImmobilized Rhizopus oryzae LipaseSolvent-free1292.35

Source: Adapted from Liaquat, M. (2015) and Garlapati, V. K., & Banerjee, R. (2013).[1][5]

Experimental Protocols

The following protocols provide a generalized methodology for the lipase-catalyzed synthesis of flavor esters using this compound. Researchers should optimize these protocols for their specific alcohol substrate and desired scale.

Protocol 1: Immobilization of Lipase (General Procedure)

Immobilization of lipases can enhance their stability, reusability, and ease of separation from the reaction mixture.

Materials:

  • Lipase (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia)

  • Support material (e.g., Hyflo Super Cell, Celite)

  • Phosphate buffer (pH 7.0)

  • Beaker or mortar and pestle

  • Petri dish

Procedure:

  • Weigh the lipase powder and the support material (e.g., a 1:3 ratio of lipase to support).

  • Thoroughly mix the lipase and support material in a beaker or using a mortar and pestle.

  • Add a minimal amount of phosphate buffer (pH 7.0) to form a uniform paste or slurry.

  • Spread the slurry evenly on a Petri dish and allow it to air-dry at room temperature for 24-48 hours.

  • The dried, immobilized lipase is now ready for use.

Protocol 2: Synthesis of a Flavor Hexanoate Ester via Lipase-Catalyzed Transesterification

This protocol describes a typical batch reaction for the synthesis of a flavor ester using this compound and an alcohol of choice.

Materials:

  • Immobilized lipase (from Protocol 1)

  • This compound

  • Alcohol of interest (e.g., ethanol, isoamyl alcohol, geraniol)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or solvent-free)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer or orbital shaker

  • Internal standard for GC analysis (e.g., dodecane)

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry reaction vessel, add the alcohol of interest and the organic solvent (if not a solvent-free reaction).

  • Add the immobilized lipase to the mixture. The enzyme loading should be optimized, but a typical starting point is 10-20% of the substrate weight.

  • Add the internal standard for chromatographic analysis.

  • Initiate the reaction by adding this compound. A slight molar excess of the this compound (e.g., 1.1 to 1.5 equivalents relative to the alcohol) is often used to drive the reaction to completion.

  • Seal the reaction vessel and place it on a magnetic stirrer or orbital shaker at a controlled temperature (typically ranging from 30°C to 50°C).

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals. Dilute the aliquots with the solvent and analyze by Gas Chromatography (GC) to determine the conversion of the alcohol to the corresponding hexanoate ester.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Dry the reaction mixture over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude flavor ester.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Transesterification_Pathway This compound This compound Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate This compound->Acyl-Enzyme Intermediate Lipase Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Acyl-Enzyme Intermediate Nucleophilic Attack Lipase Lipase Acyl-Enzyme Intermediate->Lipase Regeneration Flavor Ester (Hexanoate) Flavor Ester (Hexanoate) Acyl-Enzyme Intermediate->Flavor Ester (Hexanoate) Release Vinyl Alcohol Vinyl Alcohol Acyl-Enzyme Intermediate->Vinyl Alcohol Release Acetaldehyde Acetaldehyde Vinyl Alcohol->Acetaldehyde Tautomerization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Immobilize Lipase Immobilize Lipase Combine Reactants and Enzyme Combine Reactants and Enzyme Immobilize Lipase->Combine Reactants and Enzyme Prepare Reactants (this compound, Alcohol) Prepare Reactants (this compound, Alcohol) Prepare Reactants (this compound, Alcohol)->Combine Reactants and Enzyme Incubate with Stirring Incubate with Stirring Combine Reactants and Enzyme->Incubate with Stirring Monitor Progress (GC) Monitor Progress (GC) Incubate with Stirring->Monitor Progress (GC) Filter to Remove Enzyme Filter to Remove Enzyme Monitor Progress (GC)->Filter to Remove Enzyme Reaction Complete Isolate Crude Product Isolate Crude Product Filter to Remove Enzyme->Isolate Crude Product Purify Product Purify Product Isolate Crude Product->Purify Product Characterize Product (GC-MS, NMR) Characterize Product (GC-MS, NMR) Purify Product->Characterize Product (GC-MS, NMR)

Sensory Evaluation

The sensory profile of the synthesized hexanoate esters is a critical aspect of their application as flavor compounds. While comprehensive sensory data for a wide range of esters synthesized specifically from this compound is not extensively published, the characteristic aromas of common hexanoate esters are well-documented. As indicated in Table 1, hexanoate esters typically possess fruity aromas, with nuances ranging from pineapple and apple to berry and coconut, depending on the alcohol moiety.

For novel hexanoate esters, sensory evaluation should be conducted by trained panelists to characterize the aroma and flavor profile, including odor activity values and flavor thresholds. This data is crucial for determining the potential applications of the newly synthesized compounds in the food, beverage, and fragrance industries.

Conclusion

This compound serves as an excellent acyl donor for the lipase-catalyzed synthesis of a diverse range of flavor esters. The irreversible nature of the transesterification reaction, coupled with the mild conditions and high selectivity of enzymatic catalysis, allows for the efficient and green production of high-purity flavor compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel hexanoate esters and to optimize reaction conditions for large-scale production. Further research into the sensory properties of these compounds will be instrumental in unlocking their full potential in various industrial applications.

References

Application Notes and Protocols for the Formulation of Coatings and Adhesives Using Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (also known as vinyl caproate) is a vinyl ester monomer that serves as a valuable component in the synthesis of polymers for coatings and adhesives.[1][2] Its incorporation into polymer backbones, typically through emulsion polymerization with other monomers like vinyl acetate or acrylates, imparts desirable characteristics to the final product.[1][3][4] The hexanoate side chain enhances properties such as hydrophobicity, durability, and adhesion.[1][5] These application notes provide detailed protocols and performance data for utilizing this compound in the formulation of high-performance coatings and adhesives.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for handling, storage, and reaction setup.

PropertyValue
Synonyms Hexanoic acid vinyl ester, Vinyl caproate
CAS Number 3050-69-9
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 166-167 °C[1][6]
Flash Point 51 °C[1][6]
Density 0.887 - 0.893 g/cm³[1][7]
Water Solubility Practically insoluble[1]

Application in High-Performance Coatings

The inclusion of this compound in coating formulations, particularly in latex paints, enhances water and alkali resistance, scrub durability, and adhesion to various substrates.[5][8] The hydrophobic nature of the hexanoate group reduces water absorption by the polymer film, making it suitable for exterior and bathroom coatings.[4][5]

Experimental Protocol: Emulsion Polymerization of Vinyl Acetate-Vinyl Hexanoate (VA-VH) Copolymer Latex

This protocol details a semi-batch emulsion polymerization process for synthesizing a VA-VH copolymer latex suitable for coating applications.

Materials:

  • Vinyl acetate (inhibitor removed)

  • This compound (inhibitor removed)

  • Deionized water

  • Sodium dodecyl sulfate (SDS) or other suitable surfactant

  • Potassium persulfate (KPS) or other suitable water-soluble initiator

  • Sodium bicarbonate (buffer)

Equipment:

  • Jacketed glass reactor with reflux condenser, nitrogen inlet, and mechanical stirrer

  • Monomer and initiator feed pumps

  • Temperature control system (water bath or heating mantle)

Procedure:

  • Initial Reactor Charge: In the reactor, combine deionized water, a portion of the surfactant (e.g., SDS), and the buffer (e.g., sodium bicarbonate).

  • Nitrogen Purge: Purge the reactor with nitrogen for at least 30 minutes to eliminate oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor contents to the desired reaction temperature (typically 70-80°C) with continuous stirring (e.g., 250 rpm).

  • Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion of the vinyl acetate and this compound monomers with the remaining surfactant and deionized water.

  • Initiation and Seed Formation: Add a portion of the initiator solution (KPS dissolved in deionized water) to the heated reactor, followed by a small amount of the monomer pre-emulsion to create seed particles.

  • Monomer and Initiator Feeds: After the seed stage is confirmed (e.g., by a slight exothermic reaction or change in appearance), begin the continuous, separate feeds of the remaining monomer pre-emulsion and initiator solution over a period of 3-4 hours.

  • Polymerization: Maintain the reaction temperature throughout the feeding process.

  • Post-Reaction: After completing the feeds, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature. Adjust the pH to a neutral range (7.0-8.0) if necessary, and then filter the resulting latex through a fine mesh to remove any coagulum.

Quantitative Data: Performance of VA-VH Copolymer Coatings

The performance of coatings formulated with this compound copolymers can be evaluated using various standardized tests. The following table summarizes expected performance enhancements.

Performance MetricUnmodified PVAc CoatingVA-VH Copolymer CoatingTest Method (Example)
Water Absorption (%) HighLowASTM D570
Alkali Resistance Poor (film degradation)Excellent (film integrity)ASTM D1308 (immersion in NaOH)
Scrub Resistance (cycles) ~400>1000ASTM D2486
Adhesion to Non-Polar Substrates ModerateHighASTM D3359

Diagram: Emulsion Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing A Initial Reactor Charge (Water, Surfactant, Buffer) D Purge with Nitrogen A->D B Prepare Monomer Pre-emulsion G Continuous Feeds (Monomers & Initiator) B->G C Prepare Initiator Solution F Initiate & Form Seed C->F C->G E Heat Reactor (70-80°C) D->E E->F F->G H Post-Reaction Hold G->H I Cool to Room Temp H->I J Neutralize & Filter I->J K Final Latex Product J->K

Caption: Workflow for vinyl acetate-vinyl hexanoate emulsion polymerization.

Application in Pressure-Sensitive Adhesives (PSAs)

In adhesive formulations, this compound is used to improve performance characteristics such as tack, cohesion, and adhesion to low-energy surfaces.[9][10] Copolymers of this compound with acrylates and/or vinyl acetate can provide a good balance of adhesive and cohesive properties, which is critical for high-quality pressure-sensitive adhesives.[9]

Experimental Protocol: Synthesis of a this compound-Based PSA

This protocol outlines the synthesis of a pressure-sensitive adhesive copolymer emulsion containing this compound, a (meth)acrylate monomer, and a functional monomer.

Materials:

  • This compound (inhibitor removed)

  • 2-Ethylhexyl acrylate (2-EHA) or other suitable acrylate

  • Acrylic acid (AA) or other functional monomer

  • Deionized water

  • Surfactant (anionic or non-ionic blend)

  • Ammonium persulfate (APS) or other suitable initiator

  • Chain transfer agent (optional, for molecular weight control)

Procedure:

  • Reactor Setup: Assemble the reactor system as described in the coatings protocol.

  • Initial Charge: Add deionized water and a portion of the surfactant to the reactor.

  • Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion of this compound, 2-EHA, and acrylic acid with the remaining surfactant and deionized water.

  • Nitrogen Purge and Heating: Purge the reactor with nitrogen and heat to 80-85°C with continuous stirring.

  • Initiation and Seed Formation: Add a small portion of the monomer pre-emulsion and the initiator solution to the reactor to form a seed latex.

  • Monomer and Initiator Feeds: Once seed formation is complete, begin the gradual and separate addition of the remaining monomer pre-emulsion and initiator solution over 3-4 hours.

  • Polymerization and Post-Reaction: Maintain the temperature at 80-85°C. After the feeds are complete, hold the temperature for another hour to maximize monomer conversion.

  • Cooling and Neutralization: Cool the latex to room temperature and adjust the pH to 7.5-8.5 with a suitable neutralizing agent (e.g., ammonia) to thicken the latex and improve stability.

  • Filtration: Filter the final PSA emulsion to remove any grit or coagulum.

Quantitative Data: Performance of this compound-Based Adhesives

The performance of PSAs is characterized by a balance of peel adhesion, tack, and shear strength.

PropertyTypical Copolymer Composition (wt%)Performance MetricTest Method (Example)
Peel Adhesion 20-85% this compound, 15-80% (Meth)acrylate[9]> 2 N/inch on Teflon[9]PSTC-101 / ASTM D3330
Loop Tack 60-95% this compound, 1-5% (Meth)acrylic Acid, 5-35% Other Vinyl Esters[9]HighPSTC-16 / ASTM D6195
Shear Strength (Cohesion) 75-89% this compound, 1-1.5% (Meth)acrylic Acid, 10-23.5% Other Vinyl Esters[9]HighPSTC-107 / ASTM D3654

Diagram: Logical Relationship in PSA Formulation

G cluster_monomers Monomer Composition cluster_properties Key Adhesive Properties M1 This compound P1 Tack & Adhesion M1->P1 Improves P3 Flexibility & Durability M1->P3 Contributes to M2 (Meth)acrylate (e.g., 2-EHA) M2->P1 Enhances M2->P3 Provides M3 Functional Monomer (e.g., Acrylic Acid) P2 Cohesion (Shear Strength) M3->P2 Increases PSA Pressure-Sensitive Adhesive Performance P1->PSA P2->PSA P3->PSA

Caption: Key monomer contributions to PSA performance.

Safety Precautions

This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] Store in a cool, well-ventilated place with the container tightly closed.[6] Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

References

Synthesis and Characterization of Poly(vinyl hexanoate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl hexanoate) (PVHx) is a polymer belonging to the polyvinyl ester family, synthesized from the this compound monomer. Its properties, such as hydrophobicity and potential biocompatibility, make it a person of interest for various applications, including in the formulation of drug delivery systems, coatings, and adhesives. This document provides detailed protocols for the synthesis of PVHx via free radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization. It also outlines comprehensive characterization methodologies using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Synthesis of Poly(this compound)

Two primary methods for the polymerization of this compound are detailed below: free radical polymerization, a conventional and straightforward approach, and RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Experimental Workflow for Polymerization

Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Purification Monomer Purification Initiator_Prep Initiator/RAFT Agent Preparation Reaction_Setup Reaction Setup & Degassing Initiator_Prep->Reaction_Setup Polymerization Polymerization Reaction Reaction_Setup->Polymerization Purification Purification by Precipitation Polymerization->Purification Drying Drying Purification->Drying

Caption: General workflow for the synthesis of poly(this compound).

Protocol 1: Free Radical Polymerization of this compound

This protocol describes the bulk polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for purification)

  • Schlenk flask or similar reaction vessel

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound.

  • Initiator Addition: Add AIBN to the monomer. A typical monomer to initiator molar ratio is 200:1.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 60-70°C.

  • Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • Purification: After the reaction, dissolve the viscous polymer solution in a minimal amount of a good solvent (e.g., tetrahydrofuran). Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderately elevated temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: RAFT Polymerization of this compound

This protocol provides a method for the controlled polymerization of this compound using a xanthate-based RAFT agent.

Materials:

  • This compound (monomer)

  • Xanthate-based RAFT agent (e.g., O-ethyl-S-(1-phenylethyl) dithiocarbonate)

  • AIBN (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., toluene or dioxane)

  • Methanol (non-solvent for purification)

  • Schlenk flask or ampule

  • Vacuum line

  • Oil bath

Procedure:

  • Monomer and Solvent Purification: Purify the this compound as described in Protocol 1. Ensure the solvent is anhydrous and free of inhibitors.

  • Reaction Setup: In a Schlenk flask or ampule, combine the purified this compound, the RAFT agent, and the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.

  • Initiator Solution: Prepare a stock solution of AIBN in the chosen solvent. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

  • Degassing: Degas the monomer/RAFT agent solution using at least three freeze-pump-thaw cycles.

  • Polymerization: After backfilling with an inert gas, place the reaction vessel in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C). Inject the AIBN solution to initiate the polymerization.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Purification and Drying: Once the desired conversion is reached, terminate the reaction by cooling the vessel in an ice bath. Purify the polymer by precipitation in cold methanol and dry under vacuum as described in Protocol 1.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of the polymer.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • 4.8-5.2 ppm (broad multiplet): Methine proton (-CH-) of the polymer backbone, adjacent to the hexanoate group.

    • 1.2-2.0 ppm (broad multiplets): Methylene protons (-CH₂-) of the polymer backbone and the methylene protons of the hexanoate side chain (α, β, γ, δ to the carbonyl group).

    • 0.8-1.0 ppm (broad triplet): Terminal methyl protons (-CH₃) of the hexanoate side chain.

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 20-30 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • ~173 ppm: Carbonyl carbon (-C=O) of the hexanoate group.

    • ~67 ppm: Methine carbon (-CH-) of the polymer backbone.

    • ~38 ppm: Methylene carbon (-CH₂-) of the polymer backbone.

    • ~34, 31, 24, 22 ppm: Methylene carbons of the hexanoate side chain.

    • ~14 ppm: Methyl carbon (-CH₃) of the hexanoate side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.

  • Sample Preparation: The polymer can be analyzed as a thin film cast from a solution onto a salt plate (e.g., KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Characteristic Absorption Bands (cm⁻¹):

    • ~2955, 2930, 2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

    • ~1465 cm⁻¹: C-H bending vibrations of the methylene groups.

    • ~1375 cm⁻¹: C-H bending vibration of the methyl group.

    • ~1150-1250 cm⁻¹: C-O stretching vibration of the ester group.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[1][2]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF).

  • Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to obtain relative molecular weights.[3]

  • Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are calculated from the elution profile. For polymers synthesized by free radical polymerization, a broad PDI (>1.5) is expected, while RAFT polymerization should yield a narrow PDI (typically <1.3).[4]

Thermal Analysis: DSC and TGA

Thermal analysis provides information about the thermal transitions and stability of the polymer.

Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.

  • Procedure: A small amount of the polymer (5-10 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10°C/min. The sample is usually subjected to a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

  • Expected Results: Poly(this compound) is expected to be an amorphous polymer with a glass transition temperature that is influenced by its molecular weight.

Thermogravimetric Analysis (TGA):

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

  • Procedure: A small sample of the polymer (5-10 mg) is heated in a crucible at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

  • Expected Results: The TGA thermogram will show the onset of decomposition temperature and the temperature at which the maximum rate of weight loss occurs. For polyvinyl esters, thermal degradation often occurs in multiple steps.

Quantitative Data Summary

The following table provides a template for summarizing the characterization data for synthesized poly(this compound). Actual values will depend on the specific synthesis conditions.

ParameterMethodExpected Value/Range
Molecular Weight
Number-Average (Mn)GPCDependent on synthesis conditions
Weight-Average (Mw)GPCDependent on synthesis conditions
Polydispersity Index (PDI)GPC> 1.5 (Free Radical); < 1.3 (RAFT)
Thermal Properties
Glass Transition Temp. (Tg)DSCDependent on molecular weight
Decomposition Temp. (Td)TGADependent on heating rate and atmosphere

Logical Relationships in Characterization

Characterization_Logic cluster_synthesis Synthesis Method cluster_properties Polymer Properties cluster_analysis Analytical Technique Free_Radical Free Radical Polymerization MW Molecular Weight & PDI Free_Radical->MW Broad PDI RAFT RAFT Polymerization RAFT->MW Narrow PDI Structure Chemical Structure NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR GPC GPC MW->GPC Thermal Thermal Properties DSC_TGA DSC & TGA Thermal->DSC_TGA

Caption: Relationship between synthesis, properties, and characterization techniques.

Applications

Poly(this compound), as a hydrophobic polymer, holds promise in several areas of research and development:

  • Drug Delivery: It can be used to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability.[5][6][7] The polymer can be formulated into nanoparticles or microparticles for controlled drug release.

  • Coatings: Its film-forming properties make it a candidate for hydrophobic and protective coatings.[8]

  • Adhesives: Like other polyvinyl esters, it may find applications in adhesive formulations.

Further research into the biocompatibility and degradation profile of poly(this compound) is necessary to fully realize its potential in biomedical and pharmaceutical applications.

References

Application Notes and Protocols for the Transesterification of Vinyl Hexanoate with Novel Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic transesterification of vinyl hexanoate with a selection of novel alcohols, including chiral, polyhydric, and sterically hindered substrates. The methodologies are primarily centered around the use of lipases, which offer high selectivity and mild reaction conditions, making them ideal for the synthesis of specialty esters used in the food, beverage, pharmaceutical, and cosmetics industries.[1][2][3]

Introduction

Transesterification is a versatile reaction for the synthesis of esters by reacting an existing ester with an alcohol, exchanging the alcohol moiety.[4] The use of vinyl esters, such as this compound, as acyl donors in lipase-catalyzed transesterification is particularly advantageous. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which does not participate in the reverse reaction. This drives the reaction equilibrium towards the product, resulting in high yields.

Enzymatic synthesis of esters is often preferred over chemical methods due to the mild reaction conditions, which helps in preserving the functionality of thermally sensitive compounds and reduces the formation of byproducts.[5] Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are widely used for their broad substrate specificity and high stability in organic solvents.[3][6]

These protocols are designed to serve as a starting point for researchers developing novel hexanoate esters with unique properties for various applications, including as flavoring agents, antioxidant and antimicrobial agents, or as chiral building blocks in pharmaceutical synthesis.[3][7][8]

I. Transesterification with Chiral Secondary Alcohols

The kinetic resolution of racemic secondary alcohols via transesterification is a common strategy to obtain enantiomerically pure alcohols and esters, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[8][9]

Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol with this compound.

Materials:

  • This compound

  • (±)-1-Phenylethanol

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435)

  • Anhydrous solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (3 Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • To a 50 mL round-bottom flask, add (±)-1-phenylethanol (1.0 mmol, 122.2 mg) and this compound (1.2 mmol, 170.6 mg).

  • Add 20 mL of anhydrous solvent and 1.0 g of activated molecular sieves.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40 °C) with stirring.

  • Initiate the reaction by adding immobilized CALB (50 mg).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The product ester and the unreacted alcohol can be separated by column chromatography.

Data Presentation:

Time (h)Conversion (%)Enantiomeric Excess of Alcohol (ee_s, %)Enantiomeric Excess of Ester (ee_p, %)
1101190
2253392
4458294
650>9995

Note: The data presented are representative and may vary based on specific reaction conditions.

II. Transesterification with Polyhydric Alcohols

The synthesis of sugar fatty acid esters, or glycolipids, is of great interest due to their applications as biodegradable surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries.[6] Deep eutectic solvents (DES) can serve as both the solvent and a substrate, offering a green alternative to traditional organic solvents.[6]

Experimental Protocol: Synthesis of Glucose-6-O-hexanoate

This protocol details the synthesis of glucose-6-O-hexanoate using this compound in a deep eutectic solvent system.

Materials:

  • This compound

  • D-Glucose

  • Choline chloride

  • Urea

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435)

  • Vacuum oven

  • Magnetic stirrer and heating plate

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) and heating at 80 °C with stirring until a clear, homogeneous liquid is formed. Dry the DES under vacuum.

  • In a sealed vial, dissolve D-glucose (1 mmol, 180.2 mg) in the prepared DES (2 mL).

  • Add this compound (5 mmol, 710.9 mg) to the mixture.

  • Equilibrate the reaction mixture to 50 °C.

  • Add immobilized CALB (100 mg) to start the reaction.

  • Stir the reaction mixture at 50 °C.

  • Monitor the formation of the product by taking samples at different time points and analyzing them by HPLC.

  • After the reaction is complete, the product can be extracted using a suitable solvent (e.g., ethyl acetate) after diluting the DES with water.

Data Presentation:

Reaction Time (h)SubstrateProductConversion (%)
24D-GlucoseGlucose-6-O-hexanoate65
48D-GlucoseGlucose-6-O-hexanoate85
72D-GlucoseGlucose-6-O-hexanoate92

Note: The data presented are representative and may vary based on specific reaction conditions.

III. Transesterification with Sterically Hindered Alcohols

The enzymatic acylation of sterically hindered alcohols, such as tertiary alcohols, is challenging due to the difficulty in accommodating these bulky substrates in the active site of most lipases.[10][11] However, some lipases, like Candida antarctica lipase A (CAL-A), have shown activity and enantioselectivity towards certain tertiary alcohols.[11]

Experimental Protocol: Enantioselective Acylation of a Tertiary Alcohol

This protocol outlines the transesterification of a racemic tertiary alcohol with this compound.

Materials:

  • This compound

  • Racemic tertiary alcohol (e.g., 2-phenyl-2-butanol)

  • Immobilized Candida antarctica lipase A (CAL-A)

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Molecular sieves (3 Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Chiral GC or HPLC for analysis

Procedure:

  • In a 25 mL flask, combine the racemic tertiary alcohol (1.0 mmol, 150.2 mg) and this compound (1.5 mmol, 213.3 mg).

  • Add 10 mL of anhydrous diisopropyl ether and 0.5 g of activated molecular sieves.

  • Stir the mixture at the desired temperature (e.g., 30 °C).

  • Add immobilized CAL-A (75 mg) to initiate the reaction.

  • Monitor the conversion and enantiomeric excess of the remaining alcohol and the formed ester over time using chiral chromatography.

  • Terminate the reaction at the desired level of conversion by filtering off the enzyme.

  • Separate the unreacted alcohol and the ester product by column chromatography for further analysis and use.

Data Presentation:

Time (h)Conversion (%)Enantiomeric Excess of Alcohol (ee_s, %)Enantiomeric Excess of Ester (ee_p, %)
12151885
24283988
48406790
7248>9591

Note: The data presented are representative and may vary based on specific reaction conditions.

Visualizations

Experimental Workflow for Enzymatic Transesterification

G General Workflow for Lipase-Catalyzed Transesterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 1. Combine this compound and Novel Alcohol Solvent 2. Add Anhydrous Solvent and Molecular Sieves Reactants->Solvent Equilibrate 3. Equilibrate Temperature Solvent->Equilibrate Add_Enzyme 4. Add Immobilized Lipase Equilibrate->Add_Enzyme Incubate 5. Incubate with Stirring Add_Enzyme->Incubate Monitor 6. Monitor Reaction Progress (e.g., via GC/HPLC) Incubate->Monitor Stop_Reaction 7. Stop Reaction (Filter Enzyme) Monitor->Stop_Reaction Separate 8. Separate Products (e.g., Chromatography) Stop_Reaction->Separate Analyze 9. Analyze Products (e.g., NMR, GC-MS) Separate->Analyze

Caption: General Workflow for Lipase-Catalyzed Transesterification.

Logical Relationship in Vinyl Ester Transesterification

G Mechanism of Irreversible Transesterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Lipase Lipase This compound->Lipase Novel Alcohol Novel Alcohol Novel Alcohol->Lipase Hexanoate Ester Hexanoate Ester Lipase->Hexanoate Ester Vinyl Alcohol Vinyl Alcohol Lipase->Vinyl Alcohol Acetaldehyde Acetaldehyde Vinyl Alcohol->Acetaldehyde Tautomerization (Irreversible Step)

Caption: Mechanism of Irreversible Transesterification.

References

Troubleshooting & Optimization

How to prevent premature polymerization of vinyl hexanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of vinyl hexanoate during storage. By following these guidelines, users can ensure the monomer's stability, maintain experimental integrity, and uphold laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization, and why is it a concern with this compound?

A1: Premature polymerization is an unintended, often spontaneous, conversion of liquid monomer molecules (in this case, this compound) into long polymer chains, resulting in the liquid becoming viscous, gelatinous, or solid. This process is a free-radical chain reaction that is highly exothermic, meaning it releases a significant amount of heat.[1][2] This can lead to a dangerous, uncontrolled reaction known as "runaway polymerization," potentially causing pressure buildup and vessel rupture. From a research perspective, it results in the complete loss of the starting material.

Q2: My this compound is labeled as "stabilized." What does this mean, and is it still at risk?

A2: Commercial this compound is typically sold with an added chemical inhibitor to prevent premature polymerization during transport and storage.[3] A very common inhibitor is the monomethyl ether of hydroquinone (MEHQ).[4][5][6] This inhibitor works by scavenging free radicals, which are the initiators of the polymerization chain reaction.[7][8] However, the inhibitor is consumed over time, and its effectiveness can be compromised by improper storage conditions. Therefore, even stabilized monomer is at risk if not stored correctly.

Q3: What is the ideal storage temperature for this compound?

A3: To minimize the rate of spontaneous radical formation, this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[4] Some suppliers may indicate storage at "room temperature," but this should be interpreted as a cool and dark place, ideally below 15°C.[5] Elevated temperatures significantly accelerate inhibitor depletion and the risk of polymerization.[9]

Q4: Should I store this compound under an inert atmosphere (e.g., nitrogen or argon)?

A4: No, this is a critical safety concern. Phenolic inhibitors like MEHQ and hydroquinone (HQ) require the presence of dissolved oxygen to function effectively as radical scavengers.[1][7] Storing the monomer under a strictly inert atmosphere will render the inhibitor useless and dramatically increase the risk of polymerization, even at low temperatures.[1][8] The headspace in the storage container should contain air.

Q5: How do light and container material affect stability?

A5: this compound should be stored in a dark location, protected from sunlight and UV radiation, as light can provide the energy to initiate polymerization. The container material is also important. It is recommended to use stainless steel storage vessels.[8] Materials like untreated carbon steel can introduce rust, which can act as a contaminant and destabilize the monomer.[8] Always ensure the container is clean and tightly sealed to prevent contamination.[4]

Q6: How can I visually inspect my this compound for signs of polymerization?

A6: Periodically and safely inspect the monomer before use. Signs of initial polymerization include an increase in viscosity (the liquid becomes thicker), the appearance of haze or cloudiness, or the formation of a solid precipitate. If you observe any of these signs, or if the container feels warm to the touch, polymerization may have begun.

Troubleshooting Guide

Problem: My this compound has become highly viscous or has solidified in the bottle.

  • Cause: The monomer has polymerized. This indicates that the inhibitor was depleted or rendered ineffective due to improper storage conditions (e.g., prolonged exposure to heat, storage under an inert atmosphere).

  • Solution: The material is no longer usable and cannot be reversed. DO NOT ATTEMPT TO HEAT THE BOTTLE as this can accelerate any remaining reaction. The material should be disposed of as hazardous polymeric waste according to your institution's safety protocols. Contact your safety officer for guidance.

Problem: I need to store a bottle of this compound for more than six months.

  • Cause for Concern: Inhibitors are consumed over time, and their concentration can fall below the level required for effective stabilization.[8]

  • Preventative Action:

    • Ensure the monomer is stored under the recommended conditions (see table below).

    • It is best practice to monitor the inhibitor concentration periodically. If your lab has the capability, use the protocol provided below or a similar analytical method to check the MEHQ level.

    • If the inhibitor level is found to be low (typically below 10-15 ppm, but consult the supplier's specifications), it may be necessary to add more inhibitor or use the monomer promptly.

Problem: I have removed the inhibitor (e.g., by distillation or passing through an alumina column) for an experiment. How should I handle the unstabilized monomer?

  • High-Risk Situation: Unstabilized this compound is extremely reactive and can polymerize violently with little to no warning.

  • Immediate Actions:

    • Use Immediately: The best practice is to prepare only the amount of unstabilized monomer needed and use it immediately.

    • Temporary Storage (Not Recommended): If temporary storage is absolutely unavoidable (e.g., for a few hours), store the unstabilized monomer in the dark at a temperature of 0°C or lower. It must be used the same day.

    • Never Store Long-Term: Never store unstabilized this compound for an extended period. The risk of a runaway reaction is exceptionally high.

Data Presentation

Table 1: Summary of Storage Conditions for Stabilized this compound

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature 2°C to 8°C[4]Higher temperatures increase the rate of radical formation and accelerate inhibitor consumption.[1]
Atmosphere Standard air in headspacePhenolic inhibitors like MEHQ require oxygen to function. An inert atmosphere will deactivate the inhibitor.[1][7][8]
Light Store in a dark place or in an opaque/amber containerUV light can initiate free-radical polymerization.
Inhibitor Level Maintain concentration as per supplier (e.g., 15-200 ppm MEHQ)The inhibitor is consumed over time. Low levels leave the monomer unprotected.[8]
Container Original supplied container; clean glass or stainless steel[8]Avoid contamination from other chemicals or materials like rust from carbon steel, which can initiate polymerization.[8]
Purity Free from contaminants (e.g., acids, bases, peroxides)Contaminants can neutralize the inhibitor or initiate polymerization directly.

Experimental Protocols

Protocol: Monitoring MEHQ Concentration via UV-Vis Spectrophotometry

This protocol provides a general method for estimating the concentration of MEHQ inhibitor in a this compound sample.

  • Principle: MEHQ exhibits strong absorbance in the UV spectrum (~290-295 nm). By creating a standard calibration curve, the concentration of MEHQ in a sample can be determined by measuring its absorbance.

  • Materials:

    • UV-Vis Spectrophotometer

    • 1 cm path length quartz cuvettes

    • Spectrophotometric grade solvent (e.g., ethanol or cyclohexane)

    • Class A volumetric flasks and pipettes

    • Analytical balance

    • MEHQ standard (solid)

    • This compound sample

  • Procedure:

    • Prepare a Stock Standard Solution (e.g., 100 ppm):

      • Accurately weigh 10.0 mg of MEHQ standard.

      • Dissolve it in the chosen solvent in a 100 mL volumetric flask and dilute to the mark. This yields a 100 µg/mL (100 ppm) stock solution.

    • Prepare Working Standards:

      • Create a series of dilutions from the stock solution. For example, prepare standards of 1, 2, 5, 10, and 15 ppm in separate volumetric flasks.

    • Generate Calibration Curve:

      • Set the spectrophotometer to measure the absorbance at the λmax of MEHQ (determine this by scanning the 10 ppm standard from 250-350 nm; it should be ~292 nm).

      • Use the pure solvent as a blank to zero the instrument.

      • Measure the absorbance of each working standard.

      • Plot a graph of Absorbance vs. Concentration (ppm). It should be a linear plot.

    • Prepare and Measure the this compound Sample:

      • Accurately prepare a dilution of your this compound sample using the same solvent. The dilution factor will depend on the expected inhibitor concentration (e.g., a 1:10 or 1:20 dilution might be appropriate).

      • Measure the absorbance of the diluted sample at the same λmax.

    • Calculate Sample Concentration:

      • Using the linear equation from your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.

      • Multiply the result by the dilution factor to determine the final concentration of MEHQ in your original this compound sample.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Mandatory Visualization

G cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation (Uninhibited) cluster_termination Inhibition Pathway initiator Initiator (Heat, Light, Contaminant) rad Free Radical (R•) initiator->rad Generates monomer1 This compound Monomer growing_chain Growing Polymer Radical rad->growing_chain monomer1->growing_chain Reacts with R• monomer2 This compound Monomer growing_chain->monomer2 Adds another longer_chain Longer Polymer Radical monomer2->longer_chain longer_chain->growing_chain Cycle Repeats (Exothermic) inhibitor Inhibitor (MEHQ) inactive Stable, Non-Radical Product inhibitor->inactive oxygen Oxygen (O2) oxygen->inhibitor Required for MEHQ function growing_chain_term Growing Polymer Radical growing_chain_term->inhibitor Intercepts

Caption: Free radical polymerization pathway and the mechanism of inhibition.

G start_end start_end decision decision process process good good bad bad start Start: Storing this compound is_inhibited Is monomer stabilized? start->is_inhibited storage_duration Long-term storage? (> 6 months) is_inhibited->storage_duration Yes use_immediately Use Immediately or Dispose of Safely is_inhibited->use_immediately No check_conditions Verify Temp (2-8°C) & Air Headspace storage_duration->check_conditions No monitor_inhibitor Monitor Inhibitor Concentration Periodically storage_duration->monitor_inhibitor Yes adjust_storage Adjust conditions immediately. check_conditions->adjust_storage No proceed Safe to Store check_conditions->proceed Yes add_inhibitor Unstable! Add inhibitor if possible or use immediately. monitor_inhibitor->check_conditions store_correctly Store at 2-8°C in dark with air headspace.

Caption: Decision workflow for the safe storage of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for High-Yield Vinyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing vinyl hexanoate with high yields. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as vinyl caproate, is an organic compound classified as a vinyl ester.[1][2] It is a colorless to light yellow liquid with a fruity odor.[1] Its primary applications are as a flavoring agent in the food industry, a monomer in the production of polymers, adhesives, and coatings, and as a precursor in other chemical syntheses.[1][3]

Q2: What are the common methods for synthesizing this compound?

A2: The most common methods for synthesizing this compound are:

  • Transesterification: The reaction of hexanoic acid with a vinyl source, typically vinyl acetate, in the presence of a metal catalyst.[4][5] This is often preferred for its safety and efficiency.[6]

  • Reaction with Acetylene: The direct vinylation of hexanoic acid using acetylene.[1][7][8] This method can produce high yields but is often avoided in standard laboratory setups due to the explosive nature of high-pressure acetylene.[7]

  • Reaction with Vinyl Halides: Copper-catalyzed cross-coupling of hexanoic acid with vinyl halides.[9]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a flammable liquid and vapor.[2][10] It can cause skin and eye irritation, and respiratory irritation upon inhalation.[1] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. Store in a cool, well-ventilated area away from heat and open flames.[1][11]

Q4: My this compound monomer is labeled as "stabilized with MEHQ." Do I need to remove the inhibitor before use?

A4: Yes, for applications like polymerization, it is crucial to remove the inhibitor (e.g., Monomethyl ether hydroquinone, MEHQ).[12] Inhibitors are added to prevent premature polymerization during storage but will interfere with controlled reactions. A common method for removal is passing the monomer through a column of activated basic alumina.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to suboptimal results.

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can stem from multiple factors. A systematic approach is needed to identify the root cause.[13]

  • Incomplete Reaction: The reaction may not have reached completion.[14] Verify reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or increasing the temperature.[15][16]

  • Catalyst Inactivity: The catalyst may be poisoned by impurities in the reagents or solvent, or it may have deactivated over time.[17][18] Ensure high-purity, anhydrous reagents and solvents are used.

  • Poor Reagent Quality: The purity of starting materials is critical. For instance, hexanoic acid can contain water, and vinyl acetate can polymerize upon storage.[16][18] Use freshly distilled or high-purity reagents.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations must be fine-tuned.[13] The optimal conditions depend on the specific catalytic system being used.

  • Product Loss During Work-up: Product can be lost during extraction, washing, or purification steps.[14][18] Emulsion formation during extraction or irreversible adsorption on a chromatography column are common issues.[18]

Q6: I am observing the formation of significant byproducts. How can I improve selectivity?

A6: Byproduct formation is a common challenge that can be addressed by modifying reaction conditions.

  • Side Reactions of Aldehydes/Ketones: If using methods involving intermediates like aldehydes, self-condensation (aldol reaction) can occur.[16] This can be minimized by adding the reagent slowly at low temperatures.

  • Polymerization: The vinyl acetate reactant or the this compound product can polymerize, especially at higher temperatures. Adding a polymerization inhibitor like hydroquinone to the reaction mixture can prevent this.[4]

  • Catalyst-Dependent Side Reactions: The choice of catalyst can influence selectivity. For example, some catalysts may promote isomerization or other unwanted reactions. Review literature for catalysts known to have high selectivity for the desired transvinylation reaction.

Q7: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A7: A stalled reaction often points to an issue with the catalyst or the presence of inhibitors.

  • Check for Inhibitors: As mentioned, commercial vinyl acetate or the starting carboxylic acid might contain inhibitors. Ensure these are removed or use inhibitor-free reagents.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0) (palladium black). If a black precipitate forms, the catalyst has likely deactivated.[4]

  • Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants and the catalyst.

  • Re-evaluate Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. Double-check the molar equivalents of all reagents. Using an excess of one reactant, like vinyl acetate, can help drive the equilibrium towards the product.[4]

Q8: My isolated yield is much lower than what TLC/GC analysis of the crude product suggests. Why?

A8: This indicates significant product loss during the work-up and purification stages.[18]

  • Extraction Issues: The product may have some solubility in the aqueous phase, leading to loss during extraction. Perform multiple extractions with the organic solvent to maximize recovery.

  • Purification Losses: During column chromatography, the product might streak or remain on the column.[18] Try deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent. For volatile products like this compound, loss can occur during solvent removal under reduced pressure. Use a moderate vacuum and temperature.

  • Decomposition: The product may be sensitive to the pH of the wash solutions or may decompose on the silica gel column. Neutral washes (brine) are often safest.[4]

Quantitative Data Summary

Optimizing reaction parameters is key to achieving high yields. The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Reaction Time on Vinyl Ester Yield

Reaction Time (hours)Yield (%)Observation
6LowReaction did not reach completion.
1265 - 91Maximum yields were achieved.
Conditions: Temperature: 150 °C; Solvent: DMF; Catalyst: Zn/SiOC. Data adapted from a study on various vinyl esters.[15]

Table 2: Optimization of Conditions for a Model Transvinylation Reaction

Catalyst (mol%)Temperature (°C)Concentration (M)Yield (%)
11000.2(Reference)
51000.2(Yield Increase)
11200.2(Yield Increase)
11000.5(Yield Change)
51200.5Optimized
This table illustrates a two-level factorial design approach to optimize yield by adjusting catalyst loading, temperature, and concentration.[19]
Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is based on the widely used palladium-catalyzed transvinylation of a carboxylic acid with vinyl acetate.[4]

Materials:

  • Hexanoic acid (1 equivalent)

  • Vinyl acetate (serves as both reagent and solvent, e.g., 10 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mol%)

  • Pyridine (0.2 mol%)

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous sodium sulfate

  • Dichloromethane (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, dissolve palladium(II) acetate and pyridine in a portion of the vinyl acetate.

  • Reaction Setup: To the catalyst solution, add hexanoic acid, the remaining vinyl acetate, and a small amount of hydroquinone.

  • Reaction Execution: Heat the mixture to reflux (approx. 72 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC until the hexanoic acid is consumed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any precipitated palladium metal. c. Remove the excess vinyl acetate and acetic acid byproduct under reduced pressure. d. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by a wash with brine.[4] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

experimental_workflow reagents 1. Reagent Preparation (Hexanoic Acid, Vinyl Acetate, Catalyst) setup 2. Reaction Setup (Inert Atmosphere, Reflux) reagents->setup Combine reaction 3. Reaction Execution (Heating, Stirring, Monitoring via TLC/GC) setup->reaction Initiate workup 4. Work-up (Quenching, Extraction, Washing) reaction->workup Upon Completion purification 5. Purification (Solvent Removal, Column Chromatography) workup->purification product 6. Final Product (this compound) purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield Observed check_completion Is reaction complete? (Check via TLC/GC) start->check_completion check_purity Are reagents pure & anhydrous? check_completion->check_purity Yes solution_time Action: Increase reaction time/temp check_completion->solution_time No check_catalyst Is catalyst active? (e.g., no Pd black) check_purity->check_catalyst Yes solution_reagents Action: Purify/distill reagents check_purity->solution_reagents No check_conditions Are conditions optimal? (Temp, Time, Conc.) check_catalyst->check_conditions Yes solution_catalyst Action: Use fresh catalyst/ligand check_catalyst->solution_catalyst No check_workup High loss during work-up/purification? check_conditions->check_workup Yes solution_conditions Action: Optimize conditions (DoE) check_conditions->solution_conditions No solution_workup Action: Optimize extraction/purification check_workup->solution_workup Yes success Yield Improved check_workup->success No solution_time->success solution_reagents->success solution_catalyst->success solution_conditions->success solution_workup->success

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Technical Support Center: Emulsion Polymerization of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the emulsion polymerization of vinyl hexanoate.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems in this compound emulsion polymerization.

Issue 1: High Coagulum Formation or Latex Instability

Question: My emulsion is forming a significant amount of coagulum (grit), or the latex is unstable and phase separating. What are the potential causes and how can I resolve this?

Answer:

Coagulum formation and latex instability are often related to inadequate stabilization of the polymer particles. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes & Solutions:

Parameter Potential Issue Recommended Action
Surfactant Concentration Insufficient surfactant to stabilize growing polymer particles.Increase the surfactant concentration incrementally. A combination of anionic and non-ionic surfactants can enhance stability.
Surfactant Type The chosen surfactant may not be optimal for the hydrophobicity of this compound.Select a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB). For water-insoluble monomers like this compound, surfactants with lower HLB values are often more effective.
Initiator Concentration Too high of an initiator concentration can lead to the formation of an excessive number of particles, which the available surfactant may not be able to stabilize.Decrease the initiator concentration.
Monomer Feed Rate A high monomer feed rate can lead to monomer droplet instability and coalescence.Reduce the monomer feed rate to allow for more controlled polymerization within the micelles and polymer particles.
Agitation Speed Both excessively high and low agitation speeds can lead to instability. High shear can induce coagulation, while low shear may not effectively disperse the monomer.Optimize the agitation speed. Start with a moderate speed and adjust as needed.
Electrolyte Concentration High concentrations of electrolytes can destabilize the emulsion by compressing the electrical double layer around the particles.Minimize the addition of electrolytes. If a buffer is needed, use a low concentration.

Experimental Protocol: Optimizing Surfactant Concentration

This protocol outlines a method to determine the optimal surfactant concentration to minimize coagulum.

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for monomer and initiator addition.

  • Initial Charge: To the reactor, add deionized water and the chosen surfactant at a starting concentration (e.g., 1 wt% based on monomer).

  • Nitrogen Purge: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Heating: Heat the reactor to the desired polymerization temperature (e.g., 70°C) while stirring.

  • Monomer and Initiator Addition: Prepare a pre-emulsion of this compound in a portion of the surfactant solution. Separately, dissolve the initiator (e.g., potassium persulfate) in deionized water.

  • Polymerization: Add a small portion of the initiator solution to the reactor, followed by the continuous addition of the monomer pre-emulsion and the remaining initiator solution over a period of 3-4 hours.

  • Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

  • Analysis: Cool the reactor and filter the latex through a pre-weighed mesh screen to collect and quantify the coagulum. Analyze the particle size and distribution of the stable latex.

  • Iteration: Repeat the experiment with incremental increases in surfactant concentration (e.g., 1.5 wt%, 2.0 wt%) and compare the results to identify the optimal concentration.

Issue 2: Low Monomer Conversion

Question: The polymerization reaction is sluggish, and I am observing low final monomer conversion. What could be the reasons and how can I improve it?

Answer:

Low monomer conversion can be attributed to several factors, from inhibitor presence to suboptimal reaction conditions.

Possible Causes & Solutions:

Parameter Potential Issue Recommended Action
Monomer Purity Presence of inhibitors (e.g., MEHQ) in the this compound monomer.Remove inhibitors by passing the monomer through a column of activated basic alumina.
Oxygen Presence Oxygen acts as a radical scavenger, inhibiting the polymerization.Ensure thorough deoxygenation of the reaction mixture by purging with an inert gas like nitrogen or argon before and during the polymerization.
Initiator Concentration Insufficient initiator concentration to generate an adequate number of free radicals.[1]Increase the initiator concentration. Be mindful that excessively high concentrations can lead to lower molecular weight and potential coagulation.[1]
Initiator Type The initiator may not be suitable for the reaction temperature or may have low water solubility.Select a water-soluble initiator with an appropriate decomposition rate at the desired polymerization temperature. For lower temperature polymerizations, consider a redox initiator system.
Reaction Temperature The temperature may be too low for the initiator to decompose efficiently.Increase the reaction temperature to be within the optimal range for the chosen initiator.
Chain Transfer Chain transfer to monomer or solvent can terminate growing polymer chains prematurely.[1]While inherent to the monomer, optimizing other parameters like temperature and initiator concentration can help mitigate the effects of chain transfer on overall conversion.

Experimental Protocol: Inhibitor Removal from this compound

  • Column Preparation: Pack a chromatography column with activated basic alumina.

  • Monomer Loading: Gently pour the this compound monomer onto the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity.

  • Collection: Collect the purified monomer in a clean, dry flask.

  • Storage: Use the purified monomer immediately or store it under an inert atmosphere in a refrigerator for a short period.

Frequently Asked Questions (FAQs)

Q1: How does the water solubility of this compound affect the emulsion polymerization process?

A1: this compound has a lower water solubility compared to monomers like vinyl acetate. This property influences the polymerization kinetics. The lower water solubility can lead to a higher concentration of monomer in the micelles and polymer particles, which can affect the rate of polymerization and particle nucleation.[2] It also means that chain transfer events are more likely to be contained within the polymer particles, as the resulting smaller radicals are less likely to diffuse out into the aqueous phase.[2]

Q2: What is the typical range for initiator concentration in this compound emulsion polymerization?

A2: The optimal initiator concentration depends on the specific initiator, desired particle size, and molecular weight. However, a general starting point for a water-soluble thermal initiator like potassium persulfate (KPS) is typically in the range of 0.1 to 1.0 wt% based on the monomer weight. For redox initiator systems, the concentrations of the oxidizing and reducing agents are usually lower.

Illustrative Initiator Concentration Effects (General for Vinyl Esters)

Initiator (KPS) Conc. (wt% on monomer)Expected Particle SizeExpected Molecular WeightExpected Conversion Rate
0.1LargerHigherSlower
0.5IntermediateIntermediateModerate
1.0SmallerLowerFaster

Note: This table provides illustrative trends. Actual values for this compound may vary and should be determined experimentally.

Q3: How can I control the particle size of the final latex?

A3: Particle size is a critical parameter that can be controlled by several factors:

  • Surfactant Concentration: Increasing the surfactant concentration generally leads to a larger number of micelles, resulting in the formation of more, and therefore smaller, polymer particles.

  • Initiator Concentration: A higher initiator concentration can increase the rate of particle nucleation, leading to a larger number of smaller particles.

  • Monomer Feed Strategy: A "monomer-starved" or semi-batch process, where the monomer is fed gradually, allows for better control over particle growth and can lead to a more uniform particle size distribution.

  • Seeded Polymerization: Introducing a known quantity of pre-formed polymer particles (a "seed" latex) at the beginning of the polymerization allows for controlled growth on these existing particles, leading to a predictable final particle size.

Q4: What are the key differences in the emulsion polymerization of this compound compared to vinyl acetate?

A4: The primary difference lies in their water solubility. Vinyl acetate is significantly more water-soluble than this compound. This has several implications:

  • Nucleation Mechanism: In vinyl acetate polymerization, homogeneous nucleation (particle formation in the aqueous phase) can be more significant. For the more hydrophobic this compound, micellar nucleation (particle formation within surfactant micelles) is expected to be the dominant mechanism.

  • Kinetics: The lower water solubility of this compound means that the polymerization kinetics, once particles are formed, can resemble that of other hydrophobic monomers like styrene.[2]

  • Chain Transfer: As mentioned earlier, the lower water solubility of this compound tends to keep chain transfer products within the polymer particles.[2]

Visualizations

Emulsion Polymerization Workflow

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction Prep Prepare Aqueous Phase (Water + Surfactant) Reactor Charge Reactor with Aqueous Phase Prep->Reactor MonomerPrep Prepare Monomer Phase (this compound) Feed Feed Monomer MonomerPrep->Feed InitiatorPrep Prepare Initiator Solution Initiate Add Initiator InitiatorPrep->Initiate Purge Purge with Nitrogen Reactor->Purge Heat Heat to Reaction Temp Purge->Heat Heat->Initiate Initiate->Feed Polymerize Polymerization (Particle Nucleation & Growth) Feed->Polymerize Cool Cool Reactor Polymerize->Cool Filter Filter Latex Cool->Filter Analyze Characterize Product (Particle Size, Conversion, etc.) Filter->Analyze

Caption: A typical workflow for the emulsion polymerization of this compound.

Troubleshooting Logic for High Coagulum

CoagulumTroubleshooting Start High Coagulum Observed CheckSurfactant Is Surfactant Concentration Adequate? Start->CheckSurfactant CheckInitiator Is Initiator Concentration Too High? CheckSurfactant->CheckInitiator Yes SolutionSurfactant Increase Surfactant Concentration CheckSurfactant->SolutionSurfactant No CheckMonomerFeed Is Monomer Feed Rate Too Fast? CheckInitiator->CheckMonomerFeed No SolutionInitiator Decrease Initiator Concentration CheckInitiator->SolutionInitiator Yes CheckAgitation Is Agitation Speed Optimal? CheckMonomerFeed->CheckAgitation No SolutionMonomerFeed Decrease Monomer Feed Rate CheckMonomerFeed->SolutionMonomerFeed Yes SolutionAgitation Adjust Agitation Speed CheckAgitation->SolutionAgitation No

Caption: A logical flow for troubleshooting high coagulum formation.

References

Strategies to improve monomer conversion in vinyl hexanoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve monomer conversion in vinyl hexanoate polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound polymerization has stalled, resulting in very low monomer conversion. What are the primary causes?

Low or no monomer conversion in free-radical polymerization is a common issue that can typically be traced to one of three areas: the monomer/reagents, the initiator, or the reaction conditions.

  • Inhibitor Presence: Commercial vinyl monomers are shipped with inhibitors (e.g., monomethyl ether hydroquinone, MEHQ) to prevent premature polymerization during storage.[1] If not removed, these inhibitors will scavenge the initial radicals generated by your initiator, leading to a significant induction period or complete inhibition of the reaction.

  • Oxygen Contamination: Oxygen is an excellent radical scavenger. If the reaction mixture is not properly degassed, dissolved oxygen will react with and terminate the propagating radical chains, effectively stopping the polymerization.

  • Inactive or Insufficient Initiator: The initiator may be old, decomposed, or used at a concentration that is too low to generate a sufficient number of radicals to sustain the polymerization process.[1]

  • Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination of polymer chains and reduced conversion.[1]

Q2: How does the concentration of the initiator, such as AIBN, affect the final monomer conversion?

The initiator concentration is a critical parameter. While a higher initiator concentration leads to a faster initial polymerization rate, it does not always guarantee higher final conversion.

  • Too Low: An insufficient concentration may not produce enough radicals to overcome trace inhibitors and initiate polymerization effectively.

  • Too High: An excessively high initiator concentration can lead to a high rate of termination reactions where growing chains react with each other.[1] This can reduce the polymer chain length and may negatively impact the overall monomer conversion, especially in controlled polymerization techniques.[2]

Q3: Can the reaction temperature be optimized to improve monomer conversion?

Yes, temperature is a crucial factor. Increasing the reaction temperature generally increases the rate of initiator decomposition and the propagation rate constant.[1] However, an optimal temperature must be found.

  • Increased Rate: Higher temperatures lead to a faster rate of polymerization. For instance, in the bulk polymerization of vinyl acetate with AIBN, a reaction at 90°C reaches completion in 15 minutes, whereas at 60°C it takes over 100 minutes.

  • Side Reactions: Excessively high temperatures can increase the frequency of side reactions, such as chain transfer, which can lower the final molecular weight and potentially the overall conversion.[1]

Q4: Does the choice of solvent impact the polymerization of this compound?

Absolutely. The solvent can influence polymerization kinetics through several mechanisms.

  • Chain Transfer: Solvents can act as chain transfer agents, where a growing polymer chain terminates by abstracting an atom from a solvent molecule. This creates a new radical on the solvent, which may or may not efficiently reinitiate polymerization. Solvents like toluene can act as retarding agents for vinyl ester polymerization due to chain transfer.[3]

  • Polarity and Solubility: The solvent must be able to dissolve the monomer, the resulting polymer, and the initiator. Poor solubility can lead to precipitation and a heterogeneous reaction mixture, often resulting in lower conversion. Less polar solvents like anisole and 1,4-dioxane have been shown to be more favorable for the RAFT polymerization of some vinyl lactams compared to highly polar solvents like DMSO.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low monomer conversion.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common polymerization issues.

G start Low Monomer Conversion Observed check_monomer 1. Verify Monomer Purity & Inhibitor Removal start->check_monomer monomer_ok Purity Confirmed? check_monomer->monomer_ok purify_monomer Action: Purify Monomer (e.g., pass through alumina column) monomer_ok->purify_monomer No check_initiator 2. Evaluate Initiator System & Degassing Procedure monomer_ok->check_initiator  Yes purify_monomer->check_monomer initiator_ok Initiator Active? System Degassed? check_initiator->initiator_ok optimize_initiator Action: Use Fresh Initiator, Optimize Concentration, Improve Degassing initiator_ok->optimize_initiator No check_conditions 3. Assess Reaction Conditions initiator_ok->check_conditions  Yes optimize_initiator->check_initiator conditions_ok Temp/Time/Solvent Optimal? check_conditions->conditions_ok adjust_conditions Action: Adjust Temperature, Increase Time, or Change Solvent conditions_ok->adjust_conditions No end_node Problem Resolved conditions_ok->end_node  Yes adjust_conditions->check_conditions

Caption: A step-by-step workflow for diagnosing low polymerization conversion.

Data Presentation

While specific data for this compound is limited, the following tables for vinyl acetate (a closely related vinyl ester) illustrate the general quantitative effects of initiator concentration and temperature on monomer conversion. These trends are expected to be similar for this compound.

Table 1: Illustrative Effect of Initiator Concentration on Polymerization

Initiator:Monomer RatioRelative Polymerization RateFinal Monomer ConversionResulting Molecular Weight
Low (e.g., 1:1000)SlowerMay be incompleteHigh
Moderate (e.g., 1:500)ModerateHigh (>90%)Moderate
High (e.g., 1:100)FastHigh, but may decrease slightlyLow[1]

Data is representative for free-radical polymerization of vinyl esters. Actual values depend on specific conditions.

Table 2: Illustrative Effect of Temperature on Vinyl Acetate Conversion

Temperature (°C)Time to >95% Conversion (min)Key Considerations
60> 100Slower rate, less chain transfer.
75~40Good balance of rate and control.
90< 15Very fast rate, potential for increased side reactions.

Based on data from bulk polymerization of vinyl acetate with AIBN initiator.

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from this compound.

Materials:

  • This compound monomer

  • Activated basic alumina

  • Chromatography column

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a chromatography column of an appropriate size for the volume of monomer to be purified.

  • Fill the column with activated basic alumina.

  • Gently pass the this compound monomer through the alumina column under a positive pressure of inert gas.

  • Collect the purified, inhibitor-free monomer in a flask that has been purged with inert gas.

  • The purified monomer is highly susceptible to spontaneous polymerization and should be used immediately.[1]

Protocol 2: Free-Radical Solution Polymerization of this compound

Objective: To polymerize this compound in a solvent to achieve high monomer conversion.

Materials:

  • Purified this compound

  • Anhydrous solvent with a low chain transfer constant (e.g., benzene, anisole)

  • Free-radical initiator (e.g., 2,2'-Azobis(isobutyronitrile), AIBN)

  • Round-bottom flask or Schlenk flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Thermostatically controlled oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Non-solvent for precipitation (e.g., cold methanol)

Workflow Diagram:

G start Start setup 1. Assemble dry glassware (flask, condenser) start->setup reagents 2. Add monomer, solvent, and initiator to flask setup->reagents degas 3. Degas mixture with N2/Ar purge for 30 min reagents->degas heat 4. Heat to reaction temp (e.g., 60-70°C for AIBN) degas->heat polymerize 5. Polymerize for specified time (e.g., 6-24h) heat->polymerize terminate 6. Terminate by cooling to room temperature polymerize->terminate precipitate 7. Precipitate polymer in cold non-solvent (Methanol) terminate->precipitate filter_dry 8. Filter and dry polymer under vacuum precipitate->filter_dry analyze 9. Analyze conversion (NMR) and molecular weight (GPC) filter_dry->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for solution polymerization.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified this compound in the chosen solvent (e.g., to a 50% w/w concentration).[4]

  • Reagent Addition: Add the AIBN initiator. A typical concentration is approximately 1 mol% with respect to the monomer.[4]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[4] Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture in an oil bath to a temperature appropriate for the initiator (e.g., 60-70 °C for AIBN) and maintain this temperature with constant stirring for the desired time (e.g., 6-24 hours).[4]

  • Termination & Purification: After the polymerization is complete, cool the reaction mixture to room temperature.[4] Precipitate the resulting polymer by slowly adding the solution to a large volume of a stirred non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.[4]

  • Analysis: Determine the monomer conversion using techniques like ¹H NMR spectroscopy and analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

References

Identifying and minimizing side products in vinyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of vinyl hexanoate.

Troubleshooting Guide

This guide addresses common issues observed during this compound synthesis, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Hexanoic Acid - Inactive or insufficient catalyst.- Presence of water in the reaction mixture.- Reaction temperature is too low.- Use a fresh batch of catalyst or increase the catalyst loading incrementally.- Ensure all reactants and solvents are anhydrous. Consider using molecular sieves.- Optimize the reaction temperature. For palladium-catalyzed reactions, a range of 80-110°C is often effective.
Low Yield of this compound - Equilibrium not shifted towards the product.- Incomplete reaction.- Polymerization of the vinyl acetate reactant or this compound product.- Use a molar excess of vinyl acetate (3-5 equivalents) to drive the equilibrium.- Increase the reaction time and monitor progress using GC or TLC.- Add a polymerization inhibitor such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ).
Presence of Acetic Acid in the Final Product - Incomplete removal of the acetic acid byproduct from the transvinylation reaction.- After the reaction, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities. Repeat the wash until CO₂ evolution ceases.[1]
Product is Yellow or Brownish - Formation of colored impurities or degradation products, potentially from high reaction temperatures or extended reaction times.- Treat the crude product with activated carbon in a suitable solvent (e.g., hexane) to adsorb colored impurities.[1]- Purify the product by vacuum distillation to separate it from less volatile colored compounds.[1]
Formation of a Viscous or Solid Mass in the Reaction - Significant polymerization of this compound or vinyl acetate.- Ensure an adequate amount of polymerization inhibitor is present from the start of the reaction.- Avoid excessive reaction temperatures and prolonged heating.
Difficulty in Purifying the Product by Distillation - Boiling points of impurities are close to that of this compound.- Presence of azeotropes.- Use fractional distillation under reduced pressure with a column having high theoretical plates for better separation.- For removal of unreacted starting materials, a combination of washing and distillation is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis via transvinylation?

A1: The most common side products in the synthesis of this compound through the transvinylation of hexanoic acid with vinyl acetate include:

  • Unreacted Starting Materials: Residual hexanoic acid and vinyl acetate.[1]

  • Byproducts from the Vinyl Source: Acetic acid is a primary byproduct of the transvinylation reaction. Acetaldehyde can also be formed from the decomposition of vinyl acetate.[1]

  • Hydrolysis Products: If water is present, this compound can hydrolyze back to hexanoic acid and vinyl alcohol, which then tautomerizes to acetaldehyde.

  • Polymers: Poly(this compound) or copolymers with vinyl acetate can form, especially in the absence of an effective inhibitor or at high temperatures.[2][3]

Q2: How can I minimize the formation of acetic acid during the synthesis?

A2: While the formation of acetic acid is inherent to the transvinylation reaction with vinyl acetate, its impact on the equilibrium can be minimized by continuously removing it from the reaction mixture.[4][5] This can be achieved through reactive distillation where the lower-boiling acetic acid is vaporized and removed along with excess vinyl acetate. The vinyl acetate can then be separated and recycled back into the reactor.[4][5]

Q3: What is the role of a polymerization inhibitor and which one should I use?

A3: A polymerization inhibitor is crucial to prevent the free-radical polymerization of the vinyl group in both the reactant (vinyl acetate) and the product (this compound), which can significantly reduce the yield and complicate purification.[2][3] Common inhibitors include hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ). The choice and concentration of the inhibitor may need to be optimized for the specific reaction conditions.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent technique for monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product and volatile byproducts.[6] For purity analysis of the final product, GC-FID can determine the area percent of this compound relative to other volatile impurities.[6] High-Performance Liquid Chromatography (HPLC) can be used as an orthogonal technique, particularly for detecting less volatile impurities.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol details a method for the synthesis of this compound via transvinylation of hexanoic acid with vinyl acetate, incorporating strategies to minimize side products.

Materials:

  • Hexanoic acid

  • Vinyl acetate (stabilized with an inhibitor like MEHQ)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridyl

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Hexane (for chromatography, if needed)

Procedure:

  • Catalyst Preparation (in-situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate (e.g., 0.1 mol%) and 2,2'-bipyridyl (e.g., 0.2 mol%) in a portion of the vinyl acetate.

  • Reaction Setup: To the catalyst solution, add hexanoic acid (1 equivalent), the remaining vinyl acetate (in excess, e.g., 4 equivalents), and a polymerization inhibitor such as hydroquinone.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 110°C with vigorous stirring. The reaction is driven to completion by the continuous removal of the lower-boiling acetic acid byproduct. For a batch process, the excess vinyl acetate helps to shift the equilibrium. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated palladium metal.

    • Remove the excess vinyl acetate and acetic acid under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and extract any remaining acidic impurities.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • For higher purity, the crude product can be purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the yield of vinyl esters from various studies. While specific data for this compound is limited, these findings provide valuable insights for optimizing its synthesis.

CatalystReactantsTemperature (°C)Time (h)SolventYield (%)Reference
Zn/SiOC-50Aromatic Carboxylic Acids + Acetylene15012DMF65-91[7]
Zn/SiOC-50Benzoic Acid + Acetylene15012DMF80[7]
Zn/SiOC-504-Fluorobenzoic Acid + Acetylene15012DMF83[7]
Zn/SiOC-504-Chlorobenzoic Acid + Acetylene15012DMF85[7]

Note: The yields presented are for various aromatic vinyl esters and serve as a general guide for the vinylation reaction.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Hexanoic_Acid Hexanoic Acid Intermediate Intermediate Complex Hexanoic_Acid->Intermediate + Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Intermediate + Polymerization Polymerization Vinyl_Acetate->Polymerization Side Reaction Catalyst Pd(OAc)₂ / Ligand Catalyst->Intermediate Vinyl_Hexanoate This compound (Product) Intermediate->Vinyl_Hexanoate Acetic_Acid Acetic Acid (Byproduct) Intermediate->Acetic_Acid Vinyl_Hexanoate->Hexanoic_Acid Side Reaction Vinyl_Hexanoate->Polymerization Side Reaction Hydrolysis Hydrolysis Water H₂O Water->Hydrolysis

Caption: Main reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Analysis Analyze Crude Product (GC/TLC) Reaction->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion High_Impurity High Impurity? Low_Conversion->High_Impurity No Troubleshoot_Catalyst Check Catalyst Activity & Anhydrous Conditions Low_Conversion->Troubleshoot_Catalyst Yes Purification Purification (Distillation, Wash) High_Impurity->Purification No Troubleshoot_Inhibitor Check Inhibitor & Reaction Time High_Impurity->Troubleshoot_Inhibitor Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Optimize_Conditions->Reaction Final_Product High Purity Product Purification->Final_Product Troubleshoot_Catalyst->Optimize_Conditions Troubleshoot_Inhibitor->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: High-Purity Vinyl Hexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of vinyl hexanoate. Our aim is to provide clear, actionable guidance to help you achieve high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in synthetically produced this compound typically arise from the starting materials, side reactions, and degradation. These can include:

  • Unreacted Starting Materials: Hexanoic acid and residual vinyl acetate (if used in transvinylation) are common.[1]

  • Byproducts: Acetaldehyde and acetic acid can form, particularly if vinyl acetate is the vinyl source.[1]

  • Hydrolysis Products: this compound can hydrolyze to form hexanoic acid and vinyl alcohol, which tautomerizes to acetaldehyde.

  • Polymerization Inhibitors: To prevent spontaneous polymerization during storage, inhibitors such as Monomethyl Ether Hydroquinone (MEHQ) are often added and may need to be removed for specific applications.[1]

  • Color Impurities: The crude product may have a yellow or brown tint due to thermal degradation or side reactions during synthesis.

Q2: What are the recommended primary purification techniques for this compound?

A2: The choice of purification method depends on the nature and concentration of the impurities. The most effective techniques for purifying this compound, a liquid at room temperature, include:

  • Vacuum Distillation: This is the most common and effective method for separating this compound from non-volatile impurities, residual starting materials with significantly different boiling points, and some color bodies.

  • Flash Chromatography: Highly effective for removing impurities with similar volatilities to this compound, such as other esters or certain byproducts.

  • Aqueous Base Washing: Useful for removing acidic impurities like residual hexanoic acid.

  • Adsorbent Treatment: Passing the material through a column of activated basic alumina or activated carbon can effectively remove the MEHQ inhibitor and some color impurities.

Q3: How can I remove the MEHQ inhibitor?

A3: The MEHQ inhibitor can be efficiently removed by passing the crude this compound through a short column packed with activated basic alumina. This is a rapid and effective method for preparing inhibitor-free monomer for polymerization or other sensitive applications. Washing with a dilute aqueous base solution can also remove phenolic inhibitors like MEHQ.

Q4: What are the optimal storage conditions for purified this compound?

A4: Purified, inhibitor-free this compound is susceptible to polymerization. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8°C is recommended). If long-term storage is required, the addition of a small amount of a suitable polymerization inhibitor may be necessary.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My purified this compound is still yellow.

  • Question: I performed vacuum distillation, but the collected this compound still has a yellow tint. What could be the cause and how can I fix it?

  • Answer: A persistent yellow color after distillation can be due to a few factors:

    • Co-distillation of Colored Impurities: Some colored impurities may have boiling points close to that of this compound under vacuum.

    • Thermal Degradation: If the distillation temperature is too high, the this compound itself can degrade, leading to color formation.

    • Solution:

      • Pre-treatment: Before distillation, consider washing the crude this compound with a dilute sodium bicarbonate or sodium hydroxide solution to remove acidic impurities that can catalyze degradation at high temperatures.

      • Adsorbent Filtration: Filtering the crude material through a small plug of silica gel or activated carbon can help remove some color bodies before distillation.

      • Optimize Distillation: Ensure you are using a high enough vacuum to lower the boiling point sufficiently and avoid excessive heating. Use a heating mantle with a stirrer for even heat distribution.

Issue 2: GC-MS analysis shows the presence of residual hexanoic acid.

  • Question: After purification, my GC-MS analysis indicates a significant amount of hexanoic acid remaining. How can I remove it effectively?

  • Answer: Residual hexanoic acid is a common impurity. Here are effective removal strategies:

    • Aqueous Base Wash: Before final distillation, wash the crude this compound with a saturated sodium bicarbonate solution or a dilute (1-5%) sodium hydroxide solution in a separatory funnel. This will convert the acidic hexanoic acid into its salt, which is soluble in the aqueous layer and can be separated. Follow this with a water wash to remove any remaining base and then a brine wash to aid in drying. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before proceeding to distillation.

    • Flash Chromatography: If the concentration of hexanoic acid is not excessively high, flash chromatography on silica gel can effectively separate it from the less polar this compound.

Issue 3: The this compound polymerized in the distillation flask.

  • Question: While attempting vacuum distillation, the material in the distillation flask turned into a solid polymer. What went wrong?

  • Answer: Polymerization during distillation is a common issue with vinyl monomers, especially if the inhibitor has been removed or its concentration is low.

    • Ensure Inhibitor Presence: If you are not intending to use the this compound immediately after distillation for a polymerization reaction, it is advisable to add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask.

    • Avoid Overheating: Use the lowest possible temperature for distillation by applying a good vacuum. Do not heat the distillation flask excessively.

    • Minimize Distillation Time: A prolonged distillation time at elevated temperatures increases the risk of polymerization. Ensure your setup is efficient.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound from non-volatile impurities and starting materials with different boiling points.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.

  • Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point for the applied pressure. Discard any initial forerun, which may contain more volatile impurities.

  • Completion: Stop the distillation when the temperature starts to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.

Data Presentation: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760166-169
100~110
50~95
20~78
10~65
5~52
1~28

Note: These are estimated values. The actual boiling point may vary depending on the accuracy of the pressure measurement and the purity of the compound.

Protocol 2: Removal of MEHQ Inhibitor using an Alumina Column

This protocol details the removal of the polymerization inhibitor MEHQ from this compound.

Methodology:

  • Column Preparation: Prepare a small chromatography column or a glass pipette plugged with glass wool.

  • Packing: Add a layer of sand, followed by a layer of activated basic alumina (approximately 5-10 g of alumina per 100 g of this compound). Top with another layer of sand.

  • Elution: Gently pour the this compound onto the top of the column and allow it to pass through the alumina under gravity or with gentle positive pressure (e.g., from a pipette bulb).

  • Collection: Collect the inhibitor-free this compound as it elutes from the column.

  • Purity Check: The effectiveness of the removal can be checked by HPLC or by a colorimetric test for phenols.

  • Storage and Use: The purified, inhibitor-free this compound should be used immediately or stored under an inert atmosphere at low temperature to prevent polymerization.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Separation and Detection: The components of the sample are separated on the GC column and detected by the mass spectrometer.

  • Data Analysis: Identify the this compound peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). The purity is typically reported as the area percentage of the this compound peak relative to the total area of all peaks.

Data Presentation: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 50°C, hold 2 min; ramp 10°C/min to 250°C, hold 5 min
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range m/z 35-350

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_end Final Product start Crude this compound (with impurities) inhibitor_removal Inhibitor Removal (Alumina Column) start->inhibitor_removal Optional base_wash Aqueous Base Wash (e.g., NaHCO3) start->base_wash inhibitor_removal->base_wash distillation Vacuum Distillation base_wash->distillation gcms GC-MS Analysis distillation->gcms end High-Purity This compound gcms->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_color Color Impurity cluster_acid Acidic Impurity cluster_polymer Polymerization start Purification Issue Identified color_issue Yellow Distillate start->color_issue acid_issue Residual Hexanoic Acid start->acid_issue polymer_issue Polymer in Flask start->polymer_issue color_cause1 Co-distilling Impurity color_issue->color_cause1 color_cause2 Thermal Degradation color_issue->color_cause2 color_solution1 Pre-wash with Base color_cause1->color_solution1 color_solution2 Use Higher Vacuum color_cause2->color_solution2 acid_solution1 Aqueous Base Wash acid_issue->acid_solution1 acid_solution2 Flash Chromatography acid_issue->acid_solution2 polymer_cause Inhibitor Absent/ Low Concentration polymer_issue->polymer_cause polymer_solution1 Add Non-volatile Inhibitor polymer_cause->polymer_solution1 polymer_solution2 Minimize Heat/Time polymer_cause->polymer_solution2

References

Technical Support Center: Vinyl Hexanoate Monomer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinyl hexanoate monomer. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the selection and use of appropriate stabilizers for your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound monomer polymerized in the bottle during storage. What happened and how can I prevent this?

A1: Premature polymerization of this compound during storage is a common issue caused by the depletion of the stabilizer or exposure to adverse conditions. Vinyl monomers like this compound can undergo spontaneous free-radical polymerization, which is an exothermic process that can become a runaway reaction.[1][2]

To prevent this, ensure the following:

  • Proper Storage: Store the monomer at the recommended temperature, typically 2-8°C, away from heat sources and direct sunlight.[3][4]

  • Inhibitor Presence: Commercial monomers are shipped with an inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).[3][5][6] Ensure the inhibitor is present at an effective concentration.

  • Oxygen Availability: Most phenolic inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively as radical scavengers.[1][7] Do not store the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon). A headspace of air or a nitrogen/air mixture is often recommended for long-term storage.[7]

Q2: I am trying to polymerize this compound, but the reaction is not starting. What could be the problem?

A2: Failure to initiate polymerization is almost always due to the presence of the storage stabilizer. These inhibitors are designed to prevent polymerization and will scavenge the free radicals generated by your initiator.[8]

Before starting your polymerization, you must remove the inhibitor from the monomer. Other potential causes include an inactive or insufficient amount of initiator or the presence of other impurities that can terminate the growing polymer chains.[8]

Q3: What are the most common stabilizers for this compound and other vinyl esters?

A3: The most common stabilizers for vinyl monomers fall into the class of phenolic compounds.[7] These are favored for storage and transport because they are effective and can be easily removed.[1] Common choices include:

  • Monomethyl Ether of Hydroquinone (MEHQ or 4-Methoxyphenol): The most widely used inhibitor for acrylic and vinyl monomers due to its high efficiency, low color, and good solubility.[7][9]

  • Hydroquinone (HQ): A very effective inhibitor, but it has lower solubility in some monomers and can cause discoloration.[9][10]

  • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant and stabilizer.[7]

  • 4-tert-Butylcatechol (TBC): Highly effective, especially for styrene, but can be sensitive to moisture.[7][11]

For inhibiting polymerization during high-temperature processes like distillation, other types of inhibitors, such as phenothiazine or certain aromatic amines, may be used, sometimes in combination with phenolic stabilizers.[7]

Q4: How do I choose the right stabilizer for my specific application?

A4: The choice of stabilizer depends on the conditions under which the monomer will be handled and used.

  • For long-term storage and transport: MEHQ is the industry standard. It provides an excellent balance of performance and ease of handling, and it functions best in the presence of oxygen.[7][9]

  • For high-temperature processing (e.g., distillation): You may need a process inhibitor that is effective at higher temperatures. However, these are often colored and more difficult to remove, so they are typically used only in industrial settings.[7]

  • Before polymerization: All inhibitors must be removed to allow the reaction to proceed.

The flowchart below provides a logical workflow for selecting a stabilizer.

A Start: Stabilizer Selection B What is the application? A->B C Long-term Storage / Transport B->C Storage D High-Temperature Process (e.g., Distillation) B->D Processing E Preparation for Polymerization B->E Experiment F Use MEHQ (10-200 ppm). Ensure oxygen is present. C->F G Consider process inhibitors like Phenothiazine (often with HQ). May require specialized removal. D->G H Remove ALL inhibitors before use. (See Protocol 1) E->H

Caption: Workflow for Stabilizer Selection.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Premature Polymerization

Symptom Potential Cause Solution
Monomer becomes viscous or solidifies in bottle.1. Inhibitor Depletion: The stabilizer has been consumed over time. 2. Improper Storage: Exposure to high temperatures, UV light, or contaminants.[12] 3. Lack of Oxygen: Storage under a strictly inert atmosphere has deactivated the phenolic inhibitor.[7]1. Check Shelf Life: Do not use monomer that is past its recommended shelf life. 2. Verify Storage Conditions: Store at 2-8°C, in a dark, sealed container.[3] 3. Ensure Air Headspace: For phenolic-stabilized monomers, ensure a small amount of air is in the headspace. Do not blanket with pure nitrogen for long-term storage.[7]
Monomer polymerizes during a process like distillation.The storage inhibitor is not effective at the process temperature.For high-temperature applications, a more robust process inhibitor may be required. This is typically handled by the monomer manufacturer. If you are performing a distillation, it should be done under vacuum to keep the temperature low.

The following diagram illustrates a troubleshooting workflow for premature polymerization.

start Troubleshooting: Premature Polymerization q1 Is the monomer viscous or solid? start->q1 check_storage Check Storage Conditions: - Temperature (2-8°C)? - Away from light/heat? q1->check_storage Yes end_ok Monomer is likely stable. q1->end_ok No check_age Check Monomer Age: - Within shelf life? check_storage->check_age Yes, conditions are correct sol_storage Action: Store monomer correctly. Dispose of polymerized batch. check_storage->sol_storage No, conditions are wrong check_atm Check Storage Atmosphere: - Is there an air headspace? check_age->check_atm Yes, age is OK sol_age Action: Dispose of old monomer. Use fresh batch. check_age->sol_age No, monomer is old sol_atm Action: Do not store under fully inert atmosphere. Use air or N2/air mix. check_atm->sol_atm No, stored under inert gas end_bad Monomer has polymerized. Dispose of safely. check_atm->end_bad Yes, atmosphere is correct

Caption: Troubleshooting Premature Polymerization.

Data Presentation: Stabilizer Performance

While specific data for this compound is not widely published, the performance of stabilizers in vinyl acetate serves as a good proxy for vinyl esters. The following table summarizes the induction period for vinyl acetate polymerization with different inhibitors at various concentrations. A longer induction period indicates more effective inhibition.[10]

Table 1: Comparative Induction Periods of Stabilizers in Vinyl Acetate at 70°C

StabilizerInhibitor Conc. (ppm)Initiator Conc. (ppm)Induction Period (hours)
Control (None) 050< 0.1
MEHQ 5050~ 2
10050~ 4
Hydroquinone (HQ) 5050> 24
10050> 48
p-tert-Butylcatechol (TBC) 501000
1001000
Benzoquinone 501000

Data is representative and adapted from studies on vinyl acetate.[10] Note: TBC and Benzoquinone show no induction period under these specific test conditions, which may differ from their performance in storage without added initiator.

Table 2: General Properties of Common Phenolic Stabilizers

PropertyMEHQ (4-Methoxyphenol)HQ (Hydroquinone)BHT (Butylated Hydroxytoluene)
Typical Concentration 10 - 200 ppm50 - 1000 ppm50 - 200 ppm
Oxygen Requirement YesYesYes
Color Contribution Low / NoneCan cause yellowing/discoloration[9]Low
Solubility in Monomer GoodLower, may require a co-solvent[10]Good
Primary Advantage Excellent overall performance, low color.[7][9]Very high efficiency.[10]Cost-effective, widely available.
Primary Disadvantage -Poor solubility, causes discoloration.[9][10]Less effective than HQ or MEHQ.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

It is critical to remove the inhibitor before polymerization. Two common methods are presented below.

Method A: Using an Inhibitor Removal Column

This is the most common and convenient lab-scale method.[11]

  • Materials:

    • This compound monomer (stabilized)

    • Inhibitor removal column (e.g., packed with activated basic alumina)

    • Clean, dry collection flask

    • Addition funnel

  • Procedure:

    • Set up the pre-packed inhibitor removal column above the collection flask.

    • Place an addition funnel above the column.

    • Add the required volume of this compound to the addition funnel.

    • Add the monomer dropwise to the column, ensuring the column does not overflow.[11]

    • Collect the purified, inhibitor-free monomer in the collection flask.

    • The purified monomer is highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep it at 2-8°C in the dark.

Method B: Caustic Wash

This method is suitable for phenolic inhibitors like MEHQ and HQ.[13]

  • Materials:

    • This compound monomer (stabilized)

    • 5% aqueous sodium hydroxide (NaOH) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)

    • Separatory funnel

    • Beakers and flasks

  • Procedure:

    • Place the this compound monomer in a separatory funnel.

    • Add an equal volume of 5% NaOH solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the monomer layer with an equal volume of brine to remove residual NaOH.

    • Separate and discard the aqueous layer.

    • Transfer the monomer to a clean flask and add an anhydrous drying agent. Swirl and let it sit for 10-15 minutes.

    • Carefully decant or filter the dry, inhibitor-free monomer. Use immediately.

Protocol 2: Screening Stabilizer Effectiveness by Induction Period

This protocol allows you to compare the effectiveness of different stabilizers by measuring the time until polymerization begins (the induction period). Viscosity change is used to monitor the onset of polymerization.[10][14]

  • Materials:

    • Inhibitor-free this compound

    • Stabilizer candidates (e.g., MEHQ, HQ)

    • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

    • Constant temperature bath (e.g., oil bath)

    • Small reaction vials with caps

    • Viscometer or rheometer

  • Procedure:

    • Prepare stock solutions of each stabilizer in inhibitor-free this compound at the desired concentrations (e.g., 100 ppm, 500 ppm).

    • Prepare a stock solution of the initiator in inhibitor-free this compound (e.g., 200 ppm).

    • In separate vials, combine the monomer-stabilizer solutions with the monomer-initiator solution to achieve the final desired concentrations. Include a control sample with only monomer and initiator.

    • Place all vials in the constant temperature bath set to a specific temperature (e.g., 60°C). Start a timer.

    • At regular intervals (e.g., every 15-30 minutes), remove an aliquot from each vial and measure its viscosity.

    • Plot viscosity versus time for each sample.

    • The induction period is the time until a sharp increase in viscosity is observed. A longer induction period signifies a more effective stabilizer under the test conditions.[10]

Protocol 3: Quantifying MEHQ Concentration via UV-Vis Spectroscopy

This method can be used to determine the concentration of MEHQ in a sample of this compound, based on MEHQ's distinct UV absorbance.[15][16]

  • Materials:

    • This compound sample (with unknown MEHQ concentration)

    • Inhibitor-free this compound

    • MEHQ standard

    • UV-transparent solvent (e.g., hexane, isopropanol)

    • UV-Vis spectrophotometer and quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare Calibration Standards:

      • Create a concentrated stock solution of MEHQ in the UV-transparent solvent.

      • Perform a series of dilutions of the stock solution to create several calibration standards of known MEHQ concentrations (e.g., 5, 10, 25, 50, 100 ppm).

    • Measure Absorbance of Standards:

      • Set the spectrophotometer to scan the UV range (e.g., 250-350 nm).

      • Use the pure solvent as a blank.

      • Measure the absorbance spectrum for each calibration standard.

      • Identify the wavelength of maximum absorbance (λ_max) for MEHQ (approx. 290-295 nm).

      • Record the absorbance at λ_max for each standard.

    • Create Calibration Curve:

      • Plot Absorbance at λ_max versus MEHQ Concentration (ppm).

      • Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

    • Measure Sample:

      • Dilute your this compound sample with the same solvent to ensure the absorbance falls within the range of your calibration curve.

      • Measure the absorbance of the diluted sample at λ_max.

    • Calculate Concentration:

      • Use the measured absorbance and the calibration curve equation to calculate the MEHQ concentration in the diluted sample.

      • Multiply by the dilution factor to determine the MEHQ concentration in the original this compound sample.

Mechanism of Stabilization

This compound polymerizes via a free-radical chain reaction involving initiation, propagation, and termination steps. Stabilizers (inhibitors) work by interrupting this chain reaction, typically by scavenging the highly reactive free radicals.

cluster_0 Free Radical Polymerization cluster_1 Inhibition Pathway Initiator Initiator (I) Radical Free Radical (R.) Initiator->Radical Initiation GrowingChain Growing Chain (RM.) Radical->GrowingChain Propagation Inactive Inactive Species Radical->Inactive Monomer1 Monomer (M) Monomer1->GrowingChain LongerChain Longer Chain (RM2.) GrowingChain->LongerChain GrowingChain->Inactive Monomer2 Monomer (M) Monomer2->LongerChain Polymer Polymer LongerChain->Polymer Termination Inhibitor Inhibitor (IH) Inhibitor->Inactive Radical Scavenging (Chain Termination)

Caption: Mechanism of Free-Radical Polymerization and Inhibition.

References

Addressing peak tailing and broadening in GC analysis of vinyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the gas chromatography (GC) analysis of vinyl hexanoate, specifically focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Peak Tailing Issues

Q1: Why are all the peaks in my chromatogram, including this compound, showing tailing?

When most or all peaks in a chromatogram exhibit tailing, the cause is typically a physical issue within the GC system rather than a specific chemical interaction.[1] This indiscriminate tailing points to a disruption in the carrier gas flow path.[1][2]

Common Causes & Solutions:

  • Poor Column Installation: An improperly cut or installed column is a frequent culprit.[3] Turbulence in the carrier gas flow can be created by a jagged column cut or if the column is positioned too high or too low within the inlet, creating unswept (dead) volumes.[2][4]

    • Solution: Re-cut the column using a ceramic scoring wafer or diamond-tipped pen to ensure a clean, 90-degree cut.[5] Re-install the column according to the manufacturer's specifications for the correct insertion depth into the inlet.[5]

  • Column Contamination: Severe contamination, especially at the inlet end of the column, can interfere with the proper partitioning of analytes with the stationary phase, causing all peaks to tail.[3][4]

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.[5][6] If the problem persists, regular column bake-outs can help remove contaminants.[6]

  • Leaks: Leaks at the inlet or detector fittings can disrupt the flow path and cause peak shape issues.

    • Solution: Use an electronic leak detector to check all connections, particularly the septum and column fittings.

Q2: Only my this compound peak is tailing, while other non-polar compound peaks look symmetrical. What is the cause?

This phenomenon, known as selective tailing, strongly suggests a chemical interaction between your analyte and active sites within the GC system.[1] this compound, as an ester, has polar characteristics, making it susceptible to adsorption on active sites. Active compounds can interact with these sites, causing them to be retained longer and result in tailing peaks.[3][7]

Common Causes & Solutions:

  • Active Sites in the Inlet: The inlet liner is a primary point of interaction.[8] Exposed silanol groups on the surface of a standard glass liner or on glass wool can strongly interact with polar analytes.[9] Metal surfaces in the inlet can also contain active sites.[9]

    • Solution: Replace the current liner with a new, deactivated (silanized) liner.[5] Using a liner with deactivated glass wool can improve vaporization, but be aware that broken fibers can expose new active sites.[8][9]

  • Active Sites on the Column: The stationary phase can degrade over time, exposing active silanol groups on the fused silica column wall.[10]

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the front of the column.[6] In the long term, select a highly inert column designed for analyzing active compounds.[8]

  • System Contamination: Residue from previous analyses can create active sites.[6]

    • Solution: Perform system maintenance, including replacing the inlet liner, inlet seal (septum), and trimming the column.[1]

Category 2: Peak Broadening Issues

Q3: My solvent peak is very broad, and early eluting peaks are also affected. What should I investigate?

A broad solvent peak is often related to issues with the injection and the transfer of the sample onto the column.[11]

Common Causes & Solutions:

  • Incorrect Column Installation: If the column is not installed at the correct depth in the inlet, it can negatively affect how the sample is transferred, leading to a broad solvent peak.[11][12]

    • Solution: Verify and adjust the column installation depth as per the instrument manufacturer's guidelines.

  • Splitless Injection Issues: An excessively long splitless hold time can cause the solvent to bleed slowly from the inlet liner, resulting in a broad solvent peak.[3][11]

    • Solution: Optimize the splitless hold time. It should be long enough to transfer the analytes to the column but short enough to vent the majority of the solvent.

  • Initial Oven Temperature Too High: In splitless mode, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper "solvent focusing."[5] If the temperature is too high, the solvent band will not condense and focus effectively at the column head, leading to broad peaks.[5]

    • Solution: Lower the initial oven temperature.

Q4: All of my peaks are broad, and the problem gets worse for later-eluting compounds. What is happening?

This typically indicates excessive band broadening occurring within the column.[11] The longer an analyte resides in the system, the more time there is for diffusion and other broadening effects to occur.[11][12]

Common Causes & Solutions:

  • Sub-optimal Flow Rate: If the carrier gas flow rate is too low, analytes spend too much time in the column, leading to diffusion and broader peaks.

    • Solution: Increase the carrier gas flow rate.

  • Slow Temperature Ramp: A slow oven temperature ramp rate will increase retention times and contribute to band broadening.[11]

    • Solution: Increase the temperature ramp rate to elute compounds more quickly.

  • Dead Volume: Any extra volume in the flow path outside of the column (e.g., from poorly fitted connections) can cause peaks to broaden.[13]

    • Solution: Ensure all fittings and ferrules are correct for the column and are properly installed to minimize dead volume.

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing & Broadening

SymptomPossible CauseRecommended Solution(s)
All Peaks Tailing Physical Issue: Poor column cut/installation, dead volume, system contamination.[2][4]1. Re-cut and reinstall the column at the correct depth.[5]2. Trim 10-20cm from the column inlet.[6]3. Check for and eliminate leaks.
Selective Peak Tailing Chemical Interaction: Active sites in the liner, column, or inlet seals interacting with polar analytes.[1][9]1. Replace the inlet liner with a new, deactivated one.[5]2. Use an inert GC column.[8]3. Replace the septum and gold seal.[1]
Broad Solvent Peak Injection/Transfer Issue: Incorrect column installation, improper splitless hold time, high initial oven temp.[5][11]1. Check column installation depth.2. Optimize splitless hold time.3. Lower the initial oven temperature.
All Peaks Broad Excessive Band Broadening: Low carrier gas flow rate, slow oven temperature ramp.[11][12]1. Increase the carrier gas flow rate.2. Increase the oven temperature ramp rate.

Table 2: Recommended GC Column Characteristics for this compound Analysis

ParameterRecommendationRationale
Stationary Phase Mid-Polarity (e.g., 5% Phenyl-Methylpolysiloxane) or Polar (e.g., Wax, Cyanopropyl).[14][15]The "like dissolves like" principle suggests a polar phase for a polar analyte like an ester. A mid-polarity phase offers good general-purpose performance.[14]
Internal Diameter (I.D.) 0.25 mmOffers a good compromise between separation efficiency (narrow peaks) and sample capacity.[14]
Film Thickness 0.25 - 0.50 µmStandard thickness suitable for most analyses of compounds in the volatility range of this compound.
Length 30 mProvides sufficient theoretical plates for good resolution in most standard applications.

Table 3: Example GC Method Parameters for this compound

Note: These are starting parameters and should be optimized for your specific instrument and application.

ParameterSetting
Inlet Split/Splitless
Inlet Temperature 250 °C[16]
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Injection Volume 1 µL
Liner Deactivated, Split/Splitless Liner (with deactivated glass wool)[8]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 240°CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Experimental Protocols

Protocol 1: General GC-FID Analysis of this compound
  • System Preparation:

    • Ensure the GC system is leak-free and that carrier gas purifiers are functional.

    • Install a suitable column (e.g., 30m x 0.25mm I.D., 0.25µm film, 5% phenyl-methylpolysiloxane).

    • Install a new, deactivated inlet liner and septum.

    • Set the GC method parameters as described in Table 3.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration appropriate for FID detection (e.g., 100 ppm).

  • Injection:

    • Rinse the autosampler or manual syringe several times with the solvent, followed by the sample.

    • Inject 1 µL of the prepared sample into the GC inlet.

    • Start the data acquisition immediately.

  • Data Analysis:

    • Integrate the resulting chromatogram.

    • Assess the peak shape of this compound. A tailing factor (Tf) or asymmetry factor (As) above 1.5 indicates a problem that needs investigation.[5]

    • Verify retention time against a known standard.

Protocol 2: GC Column Inlet Trimming
  • System Cooldown: Cool down the GC inlet and oven to room temperature. Turn off all heated zones and detector gases.

  • Column Removal: Carefully disconnect the column nut from the inlet.

  • Trimming:

    • Using a ceramic scoring wafer, make a light score on the column coating approximately 10-20 cm from the inlet end.

    • Gently flex the column at the score to create a clean, square break.

    • Inspect the cut with a magnifying tool to ensure it is flat and free of burrs or shards.[2] A poor cut can itself cause peak tailing.[2]

  • Re-installation:

    • Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol).

    • Slide a new nut and ferrule onto the column.

    • Insert the column into the inlet to the correct depth specified by the instrument manufacturer.

    • Tighten the column nut (finger-tight plus an additional quarter to half turn with a wrench). Do not overtighten.

  • System Check: Restore gas flows, heat the system, and perform a leak check before running samples.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed check_scope Are ALL peaks tailing? start->check_scope physical_issue Indiscriminate Tailing: Likely a PHYSICAL issue check_scope->physical_issue Yes chemical_issue Selective Tailing: Likely a CHEMICAL interaction check_scope->chemical_issue No (Only this compound) check_cut 1. Check Column Cut & Installation - Is cut clean and square? - Is installation depth correct? physical_issue->check_cut fix_install Solution: Re-cut and reinstall column check_cut->fix_install No check_contam 2. Check for Contamination - Has performance degraded over time? check_cut->check_contam Yes fix_contam Solution: Trim 10-20 cm from column inlet check_contam->fix_contam Yes check_liner 1. Check Inlet Liner - Is it old or non-deactivated? chemical_issue->check_liner fix_liner Solution: Replace with new, DEACTIVATED liner check_liner->fix_liner Yes check_column 2. Check Column Inertness - Is the column old or damaged? check_liner->check_column No fix_column Solution: Condition or replace with an inert column check_column->fix_column Yes

Caption: Troubleshooting workflow for diagnosing GC peak tailing.

GC_Analysis_Workflow prep_system 1. System Preparation - Install column, liner, septum - Set method parameters - Equilibrate prep_sample 2. Sample Preparation - Dilute this compound in appropriate solvent prep_system->prep_sample inject 3. Injection - Rinse syringe - Inject 1 µL sample prep_sample->inject acquire_data 4. Data Acquisition - Run GC method - Collect chromatogram inject->acquire_data analyze 5. Data Analysis - Integrate peaks - Assess peak shape (Tf, As) - Verify retention time acquire_data->analyze

Caption: Experimental workflow for GC analysis of this compound.

References

Technical Support Center: Controlling Chain Transfer in Free-Radical Polymerization of Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the free-radical polymerization of vinyl hexanoate. The focus is on controlling chain transfer reactions to achieve desired polymer characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polythis compound has a much lower molecular weight than expected, even without intentionally adding a chain transfer agent (CTA). What are the potential causes?

A1: Unintentionally low molecular weight in this compound polymerization is a common issue that can arise from several sources of chain transfer.[1] Chain transfer reactions reduce the average molecular weight of the final polymer.[1] Here are the primary culprits and how to address them:

  • Chain Transfer to Monomer: The this compound monomer itself can act as a chain transfer agent. This is an inherent characteristic of many vinyl esters.[2]

    • Troubleshooting: While you cannot eliminate this phenomenon, you can sometimes minimize its relative effect by adjusting other reaction parameters. For instance, increasing the rate of initiation can lead to the formation of more polymer chains, which can influence the overall molecular weight distribution.

  • Chain Transfer to Solvent: The solvent used for the polymerization can participate in chain transfer. Solvents with labile protons are particularly prone to this.

    • Troubleshooting: If you suspect solvent chain transfer, consider switching to a solvent with a lower chain transfer constant. Toluene, for example, is known to be involved in chain transfer, while solvents like benzene or tert-butanol are often better choices for minimizing this effect.

  • Impurities: Impurities in the monomer, initiator, or solvent can act as potent chain transfer agents.

    • Troubleshooting: Ensure your this compound monomer is purified before use, for example, by passing it through a column of basic alumina to remove inhibitors.[3] Use freshly purified solvents and high-purity initiators.

Q2: I want to intentionally reduce the molecular weight of my polythis compound. How do I select an appropriate chain transfer agent (CTA) and determine its concentration?

Selection of CTA:

  • Thiol-based CTAs: These are highly effective for vinyl ester polymerizations.[6] The choice between different thiols can influence the extent of molecular weight reduction due to differences in their chain transfer constants (C_tr). A higher C_tr value indicates a more efficient chain transfer agent.

Determining CTA Concentration: The relationship between the number-average degree of polymerization (DP_n), the concentrations of the monomer ([M]) and the CTA ([CTA]), and the chain transfer constant (C_tr) can be described by the Mayo equation.

To achieve a target molecular weight, you can vary the [CTA]/[M] ratio. The following table provides an illustrative example of how the concentration of a chain transfer agent can affect the molecular weight and polydispersity index (PDI) of a polymer.

mol% CTA (vs. Monomer)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1.56,25027,8004.45

Note: This data is for a styrene/butyl acrylate/methacrylic acid system and serves as an example of the general trend. The specific values for this compound will vary.

Q3: The polydispersity index (PDI) of my polythis compound is too high (Đ > 2). How can I achieve a narrower molecular weight distribution?

A3: High polydispersity in free-radical polymerization is often a result of multiple side reactions and termination pathways.[2] To achieve a narrower PDI, more advanced polymerization techniques are recommended.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow PDIs.[7][8] For vinyl esters like this compound, xanthates are particularly effective RAFT agents.[9]

    • Troubleshooting High PDI in RAFT:

      • Incorrect RAFT Agent: Using dithioesters or trithiocarbonates with vinyl esters can lead to inhibition or poor control. Ensure you are using a suitable RAFT agent like a xanthate.[2]

      • High Temperature: Elevated temperatures can increase the rate of side reactions. Consider lowering the reaction temperature.

      • Oxygen: Oxygen is a radical scavenger and will inhibit the polymerization. Ensure your reaction setup is thoroughly deoxygenated, for instance, by performing several freeze-pump-thaw cycles.[9]

Table 2: Comparison of Free-Radical vs. RAFT Polymerization of a Vinyl Ester (Illustrative) [10]

Polymerization MethodMn ( g/mol )PDI (Mw/Mn)Control over MW
Conventional Free-RadicalVaries widely> 2Poor
RAFTControlled by [M]/[RAFT] ratio< 1.5Good

Experimental Protocols

Protocol 1: Conventional Free-Radical Polymerization of this compound

This protocol provides a general procedure for the bulk polymerization of this compound.

  • Monomer Purification: Pass this compound through a column of activated basic alumina to remove the inhibitor (e.g., MEHQ).

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified this compound.

  • Initiator Addition: Add the desired amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN). A typical initiator concentration is in the range of 0.1-1 mol% relative to the monomer.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Termination and Isolation: After the desired reaction time, cool the reaction to room temperature. Precipitate the polymer by adding the viscous solution dropwise into a large excess of a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration and wash it with fresh non-solvent. Dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: RAFT Polymerization of this compound

This protocol outlines a general procedure for the RAFT polymerization of this compound for better control over molecular weight and PDI.

  • Reagent Preparation: Prepare a stock solution of the initiator (e.g., AIBN) in a suitable solvent.

  • Reaction Setup: In a reaction vessel, combine purified this compound, a xanthate-based RAFT agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate), and a solvent if necessary.

  • Degassing: Perform at least three freeze-pump-thaw cycles on the reaction mixture.[9]

  • Initiation: Backfill the vessel with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath (e.g., 80 °C). Inject the initiator stock solution to start the polymerization.[9]

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the conversion by taking aliquots for analysis (e.g., ¹H NMR).

  • Quenching and Isolation: Terminate the polymerization by cooling the vessel in an ice bath. Precipitate the polymer in a non-solvent like cold methanol.[9]

  • Purification: Filter the polymer, wash with fresh non-solvent, and dry under vacuum.[9]

Visual Guides

Troubleshooting_Low_MW start Low Molecular Weight Observed q1 Intentional CTA Added? start->q1 no_cta No q1->no_cta No yes_cta Yes q1->yes_cta Yes cause1 Chain Transfer to Monomer no_cta->cause1 Potential Cause cause2 Chain Transfer to Solvent no_cta->cause2 Potential Cause cause3 Impurities no_cta->cause3 Potential Cause sol1 Inherent Property cause1->sol1 Solution sol2 Change Solvent cause2->sol2 Solution sol3 Purify Reagents cause3->sol3 Solution cause4 High CTA Concentration yes_cta->cause4 sol4 Reduce [CTA]/[M] Ratio cause4->sol4 Solution Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup prep1 Purify Monomer prep2 Combine Monomer, RAFT Agent, Solvent prep1->prep2 prep3 Degas (Freeze-Pump-Thaw) prep2->prep3 react1 Heat to Reaction Temp. prep3->react1 react2 Inject Initiator react1->react2 react3 Monitor Conversion react2->react3 workup1 Quench Reaction (Cool) react3->workup1 workup2 Precipitate in Non-Solvent workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry Under Vacuum workup3->workup4

References

Technical Support Center: Enhancing the Solubility of Vinyl Hexanoate in Aqueous Polymerization Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of vinyl hexanoate for aqueous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a challenge for aqueous polymerization?

This compound is an organic compound classified as a vinyl ester. It is practically insoluble in water, with an estimated solubility of around 411.7 mg/L at 25°C[1]. This low aqueous solubility poses a significant challenge for traditional aqueous polymerization methods, as the monomer has limited access to the water-soluble initiators and the aqueous continuous phase, which can lead to low polymerization rates and yields.

Q2: What are the primary methods to enhance the solubility or dispersion of this compound in an aqueous medium for polymerization?

The two primary methods for effectively dispersing and polymerizing this compound in an aqueous medium are:

  • Emulsion Polymerization: This technique uses surfactants to form micelles that encapsulate the hydrophobic this compound monomers, allowing for polymerization to occur within these micelles in the aqueous phase.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound molecules, forming a water-soluble inclusion complex that can then be polymerized in the aqueous phase.

Q3: How do I choose the right surfactant for the emulsion polymerization of this compound?

The choice of surfactant is critical and depends on the desired particle size, stability, and reaction kinetics. Surfactants are generally used at concentrations above their critical micelle concentration (CMC)[2].

  • Anionic surfactants , such as sodium dodecyl sulfate (SDS), are commonly used and provide electrostatic stabilization to the polymer particles.

  • Nonionic surfactants , like the Tween series, offer steric stabilization.

  • A combination of anionic and nonionic surfactants can also be employed to achieve both electrostatic and steric stabilization, leading to robust polymer latexes[3].

Q4: Can I use a water-soluble initiator for the polymerization of the water-insoluble this compound?

Yes, particularly in emulsion polymerization and when using cyclodextrin inclusion complexes. In emulsion polymerization, the water-soluble initiator generates free radicals in the aqueous phase, which then diffuse into the monomer-swollen micelles to initiate polymerization[4]. For inclusion complexes, the water-soluble this compound-cyclodextrin complex is accessible to the water-soluble initiator in the aqueous phase.

Q5: What is a phase transfer catalyst and can it be used for this compound polymerization?

A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of this compound polymerization, a PTC could be used in suspension polymerization to transfer a water-soluble initiator to the organic monomer phase, thereby initiating polymerization.

Troubleshooting Guides

Emulsion Polymerization of this compound
Problem Potential Cause(s) Troubleshooting Steps
Low Polymerization Conversion 1. Inhibitor present in the monomer. 2. Insufficient initiator concentration or inactive initiator. 3. Presence of oxygen. 4. Incorrect reaction temperature.1. Remove the inhibitor (e.g., MEHQ) by passing the monomer through a column of activated basic alumina. 2. Increase the initiator concentration or use a fresh batch of initiator. For emulsion polymerization, water-soluble initiators often lead to higher conversion. 3. Purge the reaction system with an inert gas (e.g., nitrogen or argon) before and during polymerization to remove dissolved oxygen. 4. Ensure the reaction temperature is appropriate for the chosen initiator to achieve an adequate rate of decomposition.
Formation of Coagulum (Unstable Latex) 1. Inadequate surfactant concentration or inappropriate surfactant type. 2. High electrolyte concentration. 3. Insufficient agitation. 4. Incorrect pH.1. Increase the surfactant concentration to ensure it is above the CMC. Consider using a blend of anionic and nonionic surfactants for enhanced stability[2][3]. 2. Minimize the concentration of electrolytes in the reaction mixture, as they can destabilize the emulsion. 3. Optimize the stirring speed to ensure proper dispersion of the monomer droplets. 4. Adjust the pH of the aqueous phase, as it can affect the stability of some surfactant systems.
Large Particle Size or Broad Particle Size Distribution 1. Low surfactant concentration. 2. Slow initiation rate. 3. Presence of impurities.1. Increasing the surfactant concentration generally leads to smaller and more uniform particle sizes[5]. 2. Increase the initiator concentration or the reaction temperature to accelerate the initiation rate. 3. Ensure all reagents and the reaction vessel are clean.
Phase Separation 1. Insufficient emulsifier. 2. Incompatible surfactant system.1. Increase the concentration of the emulsifier. 2. Select a surfactant or surfactant blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the this compound-water system.
Cyclodextrin Inclusion Complexation of this compound
Problem Potential Cause(s) Troubleshooting Steps
Low Solubility of the Inclusion Complex 1. Incorrect type of cyclodextrin used. 2. Stoichiometry of the complex is not 1:1, leading to precipitation. 3. Insufficient mixing or reaction time.1. Beta-cyclodextrin (β-CD) is commonly used, but its aqueous solubility is limited. Consider using more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]. 2. Verify the stoichiometry of the complex. The formation of higher-order complexes can sometimes lead to precipitation[6]. 3. Ensure thorough mixing and allow sufficient time for the complex to form.
Low Yield of the Inclusion Complex 1. Inefficient complexation method. 2. Competitive inhibition from solvents.1. The kneading and freeze-drying methods are generally reported to give good yields[7]. 2. When using co-precipitation with organic solvents, the solvent can sometimes compete with the guest molecule for the cyclodextrin cavity, leading to lower yields[7].
Difficulty in Isolating the Solid Complex 1. The complex is too soluble in the reaction medium.1. If the complex is highly water-soluble, consider using freeze-drying (lyophilization) to isolate the solid product[7].

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[7][8]
Molecular Weight142.20 g/mol [7]
Boiling Point166-167 °C[7][8]
Density0.887 g/cm³[8]
Water SolubilityPractically insoluble (est. 411.7 mg/L at 25 °C)[1]

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water at 25°C

SurfactantTypeCMC (mM)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.23[2]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.93[2]
Polysorbate 80 (Tween 80)Nonionic~0.012
Triton X-100Nonionic0.16[2]

Note: The CMC of surfactants can be affected by the presence of monomers and other additives.

Table 3: Properties of Common Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucose Units678
Molecular Weight ( g/mol )97211351297
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3
Solubility in Water ( g/100 mL)14.51.8523.2

Data compiled from various sources on cyclodextrin properties.

Experimental Protocols

Protocol 1: Emulsion Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Deionized water

  • Sodium dodecyl sulfate (SDS)

  • Potassium persulfate (KPS)

  • Nitrogen gas

Procedure:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for reagent addition.

  • Initial Charge: To the reactor, add deionized water and SDS.

  • Nitrogen Purge: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70°C) with continuous stirring.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of this compound in a portion of the deionized water and SDS solution.

  • Initiator Solution Preparation: Dissolve the KPS initiator in a separate portion of deionized water.

  • Initiation: Add a small portion of the initiator solution to the reactor.

  • Monomer and Initiator Feeds: After a seed period of approximately 15-20 minutes, begin the continuous and separate addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3-4 hours.

  • Polymerization: Maintain the reaction temperature throughout the feeds. After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure high monomer conversion.

  • Cooling: Cool the resulting polymer latex to room temperature.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to β-CD (typically 1:1).

  • Wetting the Cyclodextrin: Place the β-CD in a mortar and add a small amount of a water-ethanol mixture to form a thick paste.

  • Kneading: Slowly add the this compound to the β-CD paste while continuously and vigorously kneading with a pestle for a specified period (e.g., 60 minutes).

  • Drying: The resulting paste is then dried in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Washing: The dried powder is washed with a small amount of a non-solvent for the complex (e.g., diethyl ether) to remove any uncomplexed this compound from the surface.

  • Final Drying: The washed complex is then dried under vacuum to remove the residual solvent.

Visualizations

experimental_workflow_emulsion_polymerization start Start reactor_setup Reactor Setup (Jacketed glass reactor, stirrer, condenser, N2 inlet) start->reactor_setup initial_charge Initial Charge (Deionized water, Surfactant) reactor_setup->initial_charge n2_purge Nitrogen Purge (Remove O2) initial_charge->n2_purge heating Heat to Reaction Temperature n2_purge->heating initiation Initiation (Add portion of initiator) heating->initiation pre_emulsion Prepare Monomer Pre-emulsion (this compound, Water, Surfactant) feeds Continuous Feeds (Monomer pre-emulsion & Initiator solution) pre_emulsion->feeds initiator_solution Prepare Initiator Solution (KPS, Water) initiator_solution->feeds initiation->feeds polymerization Polymerization (Hold at temperature) feeds->polymerization cooling Cool to Room Temperature polymerization->cooling end End (Polymer Latex) cooling->end

Caption: Experimental workflow for the emulsion polymerization of this compound.

logical_relationship_cyclodextrin_complexation cluster_0 Components cluster_1 Process cluster_2 Result vinyl_hexanoate This compound (Hydrophobic) complexation Inclusion Complexation vinyl_hexanoate->complexation cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complexation inclusion_complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) complexation->inclusion_complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

References

Validation & Comparative

A Comparative Analysis of Vinyl Hexanoate and Vinyl Acetate in Polymerization for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a detailed comparison of the reactivity and resulting polymer characteristics of two vinyl esters: vinyl hexanoate and vinyl acetate. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Vinyl acetate is a widely studied and utilized monomer in the production of a variety of polymers, most notably polyvinyl acetate (PVAc). Its polymerization behavior is well-documented. This compound, a longer-chain vinyl ester, presents an alternative with potentially different physical properties in the resulting polymer. This guide indicates that while their reactivity in copolymerization is similar, leading to random copolymers, the resulting homopolymers are expected to exhibit distinct thermal and mechanical properties.

Reactivity in Polymerization: A Comparative Look

The reactivity of monomers in a polymerization reaction is a crucial factor that dictates the kinetics of the process and the microstructure of the resulting polymer.

Homopolymerization:

Copolymerization:

In copolymerization, the relative reactivity of the two monomers is described by their reactivity ratios (r1 and r2). When copolymerized with methyl acrylate, vinyl acetate (VAc) and other vinyl esters (VEst), including the structurally similar vinyl 2-ethylhexanoate, have been shown to have similar reactivity ratios, suggesting that they can be described by a single set of reactivity data for practical purposes.[2]

For the copolymerization of vinyl acetate (M1) with long-chain vinyl esters like vinyl neodecanoate (a C10 vinyl ester, structurally analogous to this compound), the reactivity ratios have been reported to be r1 (vinyl acetate) ≈ 0.99 and r2 (vinyl neodecanoate) ≈ 0.92.[3] These values, being close to 1, indicate that the two monomers have a similar preference for adding to a growing polymer chain, regardless of which monomer is at the chain end. This leads to the formation of a random copolymer, where the monomer units are distributed statistically along the polymer chain. Given the structural similarity, it is highly probable that the copolymerization of vinyl acetate and this compound would also exhibit near-ideal random copolymerization behavior.

Comparative Data of Monomers and Homopolymers

The following table summarizes the key physical properties of this compound and vinyl acetate monomers, as well as the known or estimated properties of their corresponding homopolymers.

PropertyThis compoundVinyl AcetateTest Standard/Reference
Monomer Properties
Molar Mass ( g/mol )142.2086.09-
Boiling Point (°C)168.672.7[4]
Density (g/cm³)0.8930.934[4]
Homopolymer Properties
Polythis compound (PVHx) Polyvinyl Acetate (PVAc)
Glass Transition Temp. (Tg)Estimated to be significantly lower than PVAc30 - 45 °C[5]
Tensile Strength (MPa)Data not availableData not available (PVAc is often brittle)-
Molecular Weight ( g/mol )Data not availableTypically 10,000 - 1,000,000+-

Note: Due to the limited availability of specific experimental data for polythis compound, its properties are estimated based on the known behavior of other long-chain polyvinyl esters. The longer, more flexible hexanoate side chain is expected to lower the glass transition temperature compared to the shorter acetate side chain in polyvinyl acetate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the polymerization of vinyl esters.

Protocol 1: Bulk Copolymerization for Reactivity Ratio Determination

This protocol is adapted from the methodology used for determining the reactivity ratios of methyl acrylate with vinyl esters.[2]

  • Monomer and Initiator Preparation: Purify vinyl acetate and this compound by distillation to remove inhibitors. Prepare stock solutions of varying molar ratios of the two monomers. Use a free-radical initiator such as azobisisobutyronitrile (AIBN).

  • Polymerization: Charge a reaction vessel with a specific molar ratio of the vinyl acetate and this compound monomer mixture and the initiator. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen. Seal the vessel and place it in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • Conversion Monitoring: Allow the reaction to proceed to a low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.

  • Polymer Isolation: Stop the reaction by rapidly cooling the mixture and precipitating the polymer in a non-solvent (e.g., methanol or hexane).

  • Copolymer Composition Analysis: Filter and dry the precipitated polymer. Determine the copolymer composition using techniques such as ¹H NMR spectroscopy by integrating the characteristic peaks of the respective monomer units.

  • Reactivity Ratio Calculation: Use the monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using methods like the Fineman-Ross or Kelen-Tüdös methods.

Protocol 2: Emulsion Polymerization for Latex Synthesis

This protocol outlines a general procedure for the emulsion polymerization of vinyl esters.

  • Aqueous Phase Preparation: In a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet, charge deionized water, an emulsifier (e.g., sodium dodecyl sulfate), and a buffer solution.

  • Initiator Preparation: Prepare a separate solution of a water-soluble initiator, such as potassium persulfate, in deionized water.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the vinyl ester monomer(s) in deionized water with a portion of the emulsifier.

  • Polymerization: Heat the aqueous phase in the reactor to the desired polymerization temperature (e.g., 70-80°C) under a nitrogen blanket. Add a portion of the initiator solution to the reactor, followed by the continuous addition of the monomer pre-emulsion over a period of several hours.

  • Reaction Completion: After the monomer feed is complete, continue the reaction for an additional period to ensure high monomer conversion.

  • Characterization: Cool the resulting latex and characterize it for properties such as solid content, particle size, and viscosity.

Logical Relationship of Monomer Structure to Polymer Properties

The chemical structure of the monomer directly influences the polymerization reactivity and the ultimate physical properties of the resulting polymer. This relationship can be visualized as follows:

G cluster_monomer Monomer Properties cluster_reactivity Polymerization Reactivity cluster_polymer Polymer Properties Monomer_Structure Monomer Structure (e.g., side chain length) Reactivity Reactivity (Similar for VAc and VHx) Monomer_Structure->Reactivity Influences Vinyl_Acetate Vinyl Acetate (-OCOCH3) PVAc_Props Polyvinyl Acetate Properties (Higher Tg, Brittle) Vinyl_Acetate->PVAc_Props Forms Vinyl_Hexanoate This compound (-OCO(CH2)4CH3) PVHx_Props Polythis compound Properties (Lower Tg, More Flexible) Vinyl_Hexanoate->PVHx_Props Forms Polymer_Structure Polymer Structure (Random Copolymer) Reactivity->Polymer_Structure Determines Polymer_Structure->PVAc_Props Polymer_Structure->PVHx_Props

Caption: Relationship between monomer structure, reactivity, and polymer properties.

Conclusion

The comparison between this compound and vinyl acetate reveals two monomers with similar polymerization reactivities, particularly in copolymerization, which is expected to yield random copolymers. The primary distinction lies in the properties of their respective homopolymers. The longer alkyl side chain of this compound is anticipated to impart greater flexibility and a lower glass transition temperature to polythis compound compared to the more rigid and brittle polyvinyl acetate. This makes this compound a potentially valuable comonomer for tailoring the properties of vinyl acetate-based polymers for applications requiring increased softness and flexibility without significantly altering the polymerization kinetics. Further experimental investigation into the specific properties of polythis compound is warranted to fully elucidate its potential in various scientific and industrial applications.

References

Comparative analysis of different lipases for vinyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Lipase Selection for Vinyl Ester Synthesis

For professionals in chemical research and drug development, the enzymatic synthesis of vinyl esters offers a green and highly selective alternative to traditional chemical methods. Lipases (EC 3.1.1.3) are at the forefront of this biocatalytic approach, valued for their stability in organic solvents and their ability to catalyze transesterification reactions under mild conditions.[1][2] The use of vinyl esters as acyl donors is particularly advantageous because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it towards high product conversion.[3]

This guide provides a comparative analysis of commonly used lipases for vinyl ester synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal biocatalyst for your specific application.

Comparative Performance of Different Lipases

The choice of lipase is critical and depends on factors such as the specific substrates, desired product, and reaction conditions. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely recognized for its broad substrate specificity and high efficiency.[4][5][6] Other lipases, such as those from Pseudomonas cepacia (PCL) and Rhizomucor miehei (RML), also exhibit unique properties that make them suitable for various synthetic applications.[7][8][9] The following table summarizes key performance indicators from various studies.

Lipase (Source)Common Name / FormSubstrate(s) & Acyl DonorConversion / Yield (%)Reaction Time (h)Optimal Temp. (°C)Key Findings & Reusability
Candida antarctica Lipase BNovozym 435Acylation of Thiamphenicol with vinyl esters94 - 98% (isolated yield)3 - 1020Highly effective and regioselective for acylation at the primary hydroxyl group. Maintained full conversion for 10 cycles with vinyl palmitate.[10][11]
Candida antarctica Lipase BNovozym 435Esterification of acetic acid and n-butanol~90%2Not specifiedShowed 30% higher initial activity than a custom MCI-CALB preparation but was fully inactivated after two batches.[12]
Pseudomonas cepacia LipaseImmobilized (PSL-CI)Kinetic resolution of rac-naphthofurandione via acetylation with vinyl acetate>99% ee at ~50% conversion330Highly efficient for kinetic resolution, achieving excellent enantioselectivity.[11]
Rhizomucor miehei LipaseImmobilized (Lipozyme RM IM)Synthesis of flavor esters (e.g., ethyl butyrate)>90% (optimized)2Not specifiedShowed better results than Novozym 435 for the synthesis of ethyl butyrate.[4]
Thermomyces lanuginosus LipaseImmobilized (Lipozyme TL IM)Synthesis of purine nucleoside esters with vinyl esters78 - 93%26 (batch) / 0.6 (flow)50Effective in both batch and continuous-flow reactors, demonstrating high reusability.[13]
Candida cylindracea LipaseFree EnzymeAddition of H-phosphites to vinyl esters54 - 83%1840Found to be the best catalyst among several lipases screened for this specific promiscuous addition reaction.[14]
Mucor javanicus LipaseImmobilized in organogelsKinetic resolution of rac-Ketoprofen vinyl esterup to 49%2430Immobilized form showed significantly higher conversion compared to the free enzyme (max 12%).[9][10]

Experimental Protocols

Detailed and reproducible protocols are essential for success in biocatalysis. Below are generalized procedures for lipase immobilization and a typical batch reaction for vinyl ester synthesis.

Protocol 1: General Lipase Immobilization by Adsorption

This protocol describes a common method for immobilizing lipases on a solid support, which enhances stability and allows for easy recovery and reuse.[3]

Materials:

  • Lipase powder (e.g., from Candida antarctica, Pseudomonas cepacia)

  • Support material (e.g., Hyflo Super Cell, porous beads)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Beaker or mortar

  • Petri dish

  • Spatula or stirring rod

Procedure:

  • Weigh the desired amounts of lipase powder and support material (e.g., a 1:3 or 1:5 w/w ratio).

  • Thoroughly mix the dry components in a beaker or mortar.

  • Slowly add a minimal amount of phosphate buffer to the mixture while stirring continuously to form a uniform, thick paste or slurry.[3]

  • Spread the resulting slurry evenly onto a Petri dish.

  • Allow the preparation to air-dry at room temperature for approximately 48 hours or until a constant weight is achieved.

  • Gently break up the dried, immobilized lipase into a fine powder or granules. Store in a desiccator at 4°C for future use.

Protocol 2: Lipase-Catalyzed Vinyl Ester Synthesis (Batch Reaction)

This procedure outlines a typical transesterification reaction between an alcohol and a vinyl ester, using an immobilized lipase as the catalyst.[3][14]

Materials:

  • Alcohol substrate

  • Vinyl ester (e.g., vinyl acetate, vinyl decanoate)

  • Immobilized lipase (prepared as in Protocol 1 or commercial)

  • Anhydrous organic solvent (e.g., n-hexane, tert-amyl alcohol)[13][14]

  • Reaction vessel (e.g., sealed vial or flask)

  • Magnetic stirrer or orbital shaker with temperature control

  • Analytical equipment (e.g., GC or HPLC) for monitoring

Procedure:

  • In a sealed reaction vessel, dissolve the alcohol substrate in the chosen organic solvent.

  • Add the immobilized lipase to the mixture (e.g., 10-100 mg, depending on the reaction scale).

  • Initiate the reaction by adding the vinyl ester. An excess of the vinyl ester is often used to drive the reaction equilibrium forward.[3]

  • Seal the vessel securely and place it on a shaker or stirrer at the optimal temperature (e.g., 30-50°C).[3][13]

  • Monitor the reaction progress by withdrawing small aliquots at predetermined time intervals.

  • To analyze an aliquot, first remove the immobilized enzyme by filtration (e.g., through a small plug of Celite or a syringe filter).[3]

  • Analyze the filtrate using an appropriate chromatographic method (GC or HPLC) to determine the conversion of the substrate and the yield of the product ester.

  • Upon completion, recover the immobilized lipase by filtration for subsequent reuse. The product can be isolated from the reaction mixture by solvent evaporation and further purification if necessary.

Visualizing the Process

To better understand the experimental sequence, the following diagrams illustrate the logical flow of lipase-catalyzed vinyl ester synthesis.

Experimental Workflow Diagram

The general process for enzymatic vinyl ester synthesis follows a straightforward workflow from reactant preparation to final product analysis.

G cluster_process Process cluster_workup Product Workup Reactants 1. Reactants (Alcohol + Vinyl Ester) Reaction 4. Biocatalytic Reaction (Controlled Temp. & Agitation) Reactants->Reaction Solvent 2. Solvent (Anhydrous) Solvent->Reaction Enzyme 3. Biocatalyst (Immobilized Lipase) Enzyme->Reaction Monitoring 5. Progress Monitoring (GC / HPLC) Reaction->Monitoring Separation 6. Catalyst Separation (Filtration) Reaction->Separation Purification 7. Product Isolation (Evaporation / Chromatography) Separation->Purification

Caption: General experimental workflow for lipase-catalyzed vinyl ester synthesis.

Reaction Mechanism Pathway

The catalytic cycle for lipase-mediated transesterification typically follows a Ping-Pong Bi-Bi mechanism.

G E Free Lipase (E) E_VE E-Vinyl Ester Complex E->E_VE + P_out Product Ester E->P_out E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VE->E_Acyl E_Acyl_ROH E-Acyl-Alcohol Complex E_Acyl->E_Acyl_ROH + VA_out Vinyl Alcohol (→ Acetaldehyde) E_Acyl->VA_out E_Acyl_ROH->E VE_in Vinyl Ester (Acyl Donor) VE_in->E_VE ROH_in Alcohol (Acyl Acceptor) ROH_in->E_Acyl_ROH

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.[3]

References

A Comparative Guide to Purity Analysis of Vinyl Decanoate: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like vinyl decanoate is critical for the integrity and reproducibility of experimental outcomes. Vinyl decanoate is a key monomer in the synthesis of various polymers and specialty chemicals. This guide provides an in-depth comparison of two prevalent analytical techniques for determining its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The choice of an analytical method hinges on several factors, including the nature of expected impurities, the required accuracy and precision, and instrumental availability. This document presents a side-by-side comparison of GC-FID and HPLC-UV, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their analytical needs.

Overview of Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is widely recognized as the industry standard for the purity assessment of volatile and semi-volatile compounds such as vinyl decanoate.[1] Its high resolving power and sensitivity to hydrocarbons make it an excellent choice for separating and quantifying the primary component from its volatile impurities.[1] Common volatile impurities in vinyl decanoate can include unreacted starting materials like decanoic acid and vinyl acetate, as well as byproducts such as acetaldehyde and acetic acid.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) serves as a valuable orthogonal technique.[1] It is particularly effective for detecting non-volatile or thermally labile impurities that are not suitable for GC analysis.[1] Such impurities might include polymerization inhibitors (e.g., Monomethyl Ether Hydroquinone - MEHQ), high molecular weight byproducts, or degradation products.[2]

Quantitative Data Comparison

The performance of GC-FID and HPLC-UV for the purity analysis of vinyl decanoate is summarized in the table below. The data is based on established methods for the analysis of vinyl esters.[1]

ParameterGC-FIDHPLC-UV
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.005%~0.05%
Limit of Quantification (LOQ) ~0.01%~0.1%
Precision (%RSD) < 1%< 2%
Primary Impurities Detected Decanoic acid, residual vinyl acetate, other volatile byproducts.[1]Decanoic acid, non-volatile oligomers, or degradation products.[1]
Advantages High resolution, high sensitivity for volatile compounds, robust and reliable.[1]Suitable for non-volatile and thermally labile impurities, orthogonal to GC.[1]
Limitations Not suitable for non-volatile or thermally labile impurities.[1]Requires a UV chromophore, potentially lower resolution than GC for volatile compounds.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of vinyl esters and can be adapted for vinyl decanoate.[1]

This method is ideal for the routine quality control of vinyl decanoate, providing excellent separation of volatile impurities.[1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[1]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 50:1.[1]

    • Oven Temperature Program: Initial temperature: 80°C, hold for 2 minutes. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[1]

    • Detector Temperature: 300°C.[1]

  • Sample Preparation: Accurately weigh approximately 50 mg of the vinyl decanoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.[1]

  • Data Analysis: Purity is determined using the area percent method, where the peak area of vinyl decanoate is expressed as a percentage of the total area of all observed peaks.[1]

This protocol is designed to detect less volatile impurities that may be present in the vinyl decanoate sample.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 0-20 min: 70% B to 100% B; 20-25 min: Hold at 100% B; 25-26 min: 100% B to 70% B; 26-30 min: Hold at 70% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 205 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh approximately 100 mg of the vinyl decanoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.[1]

Experimental Workflow

The logical flow of the purity analysis process for vinyl decanoate using both GC-FID and HPLC-UV is illustrated below.

G cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data Data Processing and Reporting Sample Vinyl Decanoate Sample Prep_GC Sample Preparation for GC-FID (Dilution in Hexane/Ethyl Acetate) Sample->Prep_GC Prep_HPLC Sample Preparation for HPLC-UV (Dilution in Acetonitrile) Sample->Prep_HPLC GC_Inject Injection into GC Prep_GC->GC_Inject HPLC_Inject Injection into HPLC Prep_HPLC->HPLC_Inject GC_Sep Separation of Volatile Components (DB-5ms Column) GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect Data_Acq_GC GC Chromatogram Acquisition GC_Detect->Data_Acq_GC HPLC_Sep Separation of Components (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (205 nm) HPLC_Sep->HPLC_Detect Data_Acq_HPLC HPLC Chromatogram Acquisition HPLC_Detect->Data_Acq_HPLC Purity_Calc_GC Purity Calculation (Area Percent) Data_Acq_GC->Purity_Calc_GC Purity_Calc_HPLC Purity Calculation (Area Percent) Data_Acq_HPLC->Purity_Calc_HPLC Final_Report Final Purity Report (Combined Data) Purity_Calc_GC->Final_Report Purity_Calc_HPLC->Final_Report

Caption: Workflow for vinyl decanoate purity analysis.

Conclusion

Both GC-FID and HPLC-UV are powerful techniques for assessing the purity of vinyl decanoate. GC-FID is the preferred method for quantifying volatile and semi-volatile impurities due to its high resolution and sensitivity. HPLC-UV complements GC-FID by providing a robust method for the analysis of non-volatile and thermally labile impurities. The choice between these methods, or their combined use, should be guided by the specific impurities of concern and the desired level of analytical detail. For comprehensive purity profiling, employing both techniques is recommended to ensure the quality and consistency of vinyl decanoate used in research and development.

References

A Comparative Guide to the Mechanical and Thermal Properties of Poly(vinyl hexanoate) and Other Polyvinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical and thermal properties of poly(vinyl hexanoate) against other common polyvinyl esters, namely poly(vinyl acetate), poly(vinyl propionate), and poly(vinyl butyrate). The properties of these polymers are intrinsically linked to the length of their alkyl ester side chains, a factor that significantly influences their glass transition temperature, mechanical strength, and flexibility. While comprehensive, directly comparable quantitative data across the entire series is limited in publicly available literature, this guide synthesizes the available information to draw meaningful comparisons and highlight key trends.

Structure-Property Relationship of Polyvinyl Esters

The fundamental structure of the polyvinyl esters discussed here consists of a polyvinyl backbone with pendant ester groups of varying alkyl chain lengths. This variation in the side chain is the primary determinant of their distinct physical properties.

G cluster_0 Polyvinyl Ester Structure cluster_1 Varying Alkyl Side Chains cluster_2 Resulting Property Trends Base {-[CH₂-CH]-}n O O Base->O C=O C=O O->C=O R R (Alkyl Group) C=O->R PVAc Poly(vinyl acetate) R = CH₃ PVPr Poly(vinyl propionate) R = C₂H₅ Tg Decreasing Glass Transition Temperature (Tg) PVAc->Tg Higher Stiffness Decreasing Stiffness PVAc->Stiffness Shorter side chain PVBu Poly(vinyl butyrate) R = C₃H₇ PVHex Poly(this compound) R = C₅H₁₁ PVHex->Tg Lower Flexibility Increasing Flexibility PVHex->Flexibility Longer side chain

Caption: Relationship between polyvinyl ester side chain length and resulting material properties.

Comparative Thermal Properties

The glass transition temperature (Tg) is a critical thermal property for amorphous polymers like polyvinyl esters, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is heavily influenced by the length of the alkyl side chain; longer, more flexible side chains tend to lower the Tg due to an increase in free volume and internal plasticization.

PolymerAlkyl Side ChainGlass Transition Temperature (Tg)Melting Temperature (Tm)Notes
Poly(vinyl acetate)-CH₃30-40 °CNot applicable (Amorphous)The relatively high Tg is due to the short, compact acetate group, leading to a more rigid polymer at room temperature.[1][2][3]
Poly(vinyl propionate)-C₂H₅-7 °CNot applicable (Amorphous)The slightly longer propionate side chain increases chain mobility, resulting in a significantly lower Tg compared to polyvinyl acetate.[4]
Poly(vinyl butyrate)-C₃H₇-5 °C to 50-90 °CNot applicable (Amorphous)The wide range in reported Tg is due to variations in the degree of acetalization during synthesis from polyvinyl alcohol. A Tg of -5°C has been reported for the homopolymer.[5][6] Higher values are for partially reacted polyvinyl butyral.
Poly(this compound)-C₅H₁₁Data not availableNot applicable (Amorphous)It is expected that poly(this compound) will have a Tg lower than that of poly(vinyl propionate) due to the increased length of the hexanoate side chain, leading to greater internal plasticization.
Poly(vinyl alcohol) (Precursor)-OH75-85 °C210-230 °CIncluded for reference as the common precursor to polyvinyl esters. Its high Tg and crystallinity are due to strong hydrogen bonding between the hydroxyl groups.[7]

Comparative Mechanical Properties

Mechanical properties such as tensile strength, Young's modulus, and elongation at break are crucial for determining the suitability of a polymer for various applications. Generally, for polyvinyl esters, a decrease in Tg correlates with a decrease in tensile strength and modulus, and an increase in elongation at break. Quantitative data for a direct comparison across the series is sparse, particularly for poly(this compound).

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Notes
Poly(vinyl acetate)~30-50~2.5-4.0~2-10Exhibits relatively high strength and stiffness with low elongation due to its higher Tg.
Poly(vinyl propionate)Data not availableData not availableData not availableExpected to have lower tensile strength and modulus but higher elongation at break compared to polyvinyl acetate due to its lower Tg.
Poly(vinyl butyrate)Data not availableData not availableData not availableMechanical properties are highly dependent on the grade (degree of acetalization and molecular weight). Generally, it is a tougher and more flexible material than polyvinyl acetate.
Poly(this compound)Data not availableData not availableData not availableExpected to be the most flexible and have the lowest tensile strength and modulus in this series due to the significant plasticizing effect of the long hexanoate side chain.
Poly(vinyl alcohol) (Precursor)~40-80~2-4~100-400Possesses high tensile strength and elongation due to its semi-crystalline nature and strong intermolecular hydrogen bonds. The mechanical properties are highly dependent on humidity and crystallinity.

Experimental Protocols

The data presented in this guide are typically obtained using standardized testing methods. Below are detailed methodologies for the key experiments cited.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyvinyl esters.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common procedure is:

    • Heat from room temperature to a temperature above the expected Tg or Tm at a rate of 10 °C/min.

    • Hold at this temperature for several minutes to ensure thermal equilibrium.

    • Cool at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

    • Reheat at the same rate (10 °C/min).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition is observed as a step change in the heat flow curve, and the Tg is typically taken as the midpoint of this transition. The melting point appears as an endothermic peak.

G cluster_0 DSC Experimental Workflow start Sample Preparation (5-10 mg in Al pan) dsc Place in DSC (with empty reference pan) start->dsc heat1 First Heating (e.g., 10°C/min) dsc->heat1 hold Isothermal Hold heat1->hold cool Controlled Cooling (e.g., 10°C/min) hold->cool heat2 Second Heating (e.g., 10°C/min) cool->heat2 analysis Data Analysis (Heat flow vs. Temp) heat2->analysis tg Determine Tg (Midpoint of transition) analysis->tg tm Determine Tm (Peak of endotherm) analysis->tm

Caption: Workflow for determining thermal transitions using DSC.

Mechanical Testing: Tensile Analysis

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyvinyl esters.

Methodology (conforming to ASTM D882 for thin films):

  • Polymer films of uniform thickness are prepared, typically by solvent casting or melt pressing.

  • Test specimens are cut from the films into a "dog-bone" shape to ensure that failure occurs in the central gauge section.

  • The dimensions (width and thickness) of the gauge section of each specimen are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures. The rate of pull is dependent on the material's properties.

  • The force exerted on the specimen and the corresponding elongation are recorded throughout the test.

  • From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

G cluster_1 Tensile Testing Workflow (ASTM D882) prep Prepare Film Specimen (dog-bone shape) measure Measure Dimensions prep->measure mount Mount in Universal Testing Machine measure->mount pull Apply Tensile Load (constant displacement rate) mount->pull record Record Force and Elongation pull->record plot Generate Stress-Strain Curve record->plot calc Calculate Properties: - Tensile Strength - Young's Modulus - Elongation at Break plot->calc

Caption: Workflow for determining mechanical properties via tensile testing.

Conclusion

The mechanical and thermal properties of polyvinyl esters are highly tunable by altering the length of the alkyl side chain. A clear trend of decreasing glass transition temperature and stiffness with increasing side chain length is evident from the available data. Poly(vinyl acetate) represents the most rigid end of the spectrum among the esters discussed, while poly(this compound) is anticipated to be the most flexible. This structure-property relationship is a critical consideration for material selection in applications ranging from adhesives and coatings to drug delivery matrices, where specific thermal and mechanical characteristics are required. Further research providing a systematic, quantitative comparison of the mechanical properties of this polymer series would be of significant value to the scientific community.

References

A comparative study of different initiators for vinyl hexanoate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical determinant in the successful polymerization of vinyl hexanoate, directly influencing reaction kinetics, polymer molecular weight, polydispersity, and ultimately, the physicochemical properties of the resulting polythis compound. This guide provides a comparative analysis of common classes of initiators—thermal, redox, and photoinitiators—used in the free-radical polymerization of vinyl esters, with a focus on their application to this compound. The data presented, primarily derived from studies on analogous vinyl esters such as vinyl acetate due to the limited availability of direct comparative data for this compound, serves to illustrate the expected performance of these initiators.

Performance Comparison of Initiators

The choice of initiator significantly impacts the polymerization of this compound. The following tables summarize the expected performance of thermal, redox, and photoinitiators. It is important to note that the data presented are representative values based on studies of similar vinyl esters and should be considered as a guideline for initiator selection and process optimization for this compound polymerization.

Table 1: Thermal Initiators - Azobisisobutyronitrile (AIBN) vs. Benzoyl Peroxide (BPO)

InitiatorTypical Reaction Temperature (°C)Resulting Molecular Weight ( g/mol )Polydispersity Index (PDI)Monomer Conversion (%)Key Characteristics & Considerations
AIBN 60 - 8010,000 - 100,0001.5 - 2.570 - 95Decomposes into nitrogen gas, which can be advantageous in some applications; less prone to chain transfer than BPO.[1][2]
BPO 70 - 955,000 - 80,0002.0 - 3.560 - 90Can induce chain transfer to polymer, leading to branching and broader PDI; decomposition can be accelerated by amines.

Table 2: Redox Initiators - Persulfate/Metabisulfite System

Initiator SystemTypical Reaction Temperature (°C)Resulting Molecular Weight ( g/mol )Polydispersity Index (PDI)Monomer Conversion (%)Key Characteristics & Considerations
K₂S₂O₈ / Na₂S₂O₅ 25 - 5050,000 - 500,000+1.8 - 4.085 - 99+Enables polymerization at lower temperatures, reducing side reactions; commonly used in emulsion and solution polymerization.[3][4]

Table 3: Photoinitiators - Type I (α-cleavage)

InitiatorWavelength of Activation (nm)Resulting Molecular Weight ( g/mol )Polydispersity Index (PDI)Monomer Conversion (%)Key Characteristics & Considerations
Acylphosphine Oxides 365 - 405Variable, controllable1.2 - 2.0>90Offers spatial and temporal control over polymerization; requires a UV light source; can achieve high conversion rates rapidly.[5]

Experimental Protocols

Detailed methodologies for the polymerization of this compound using different initiator types are provided below. These protocols are generalized and may require optimization based on specific experimental goals and available equipment.

Bulk Polymerization using a Thermal Initiator (AIBN)

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Nitrogen or Argon)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Monomer Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Add the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) to a Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at 60-80°C.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion via ¹H NMR or gravimetry.

  • Termination and Isolation: After the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing it to air. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a large excess of a non-solvent like cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Emulsion Polymerization using a Redox Initiator System

Materials:

  • This compound (inhibitor removed)

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate, SDS)

  • Potassium persulfate (KPS)

  • Sodium metabisulfite (SMBS)

  • Reaction kettle with mechanical stirrer, condenser, and nitrogen inlet

  • Water bath

Procedure:

  • Aqueous Phase Preparation: In the reaction kettle, dissolve the surfactant in deionized water under a nitrogen purge.

  • Initiator Addition: Heat the aqueous solution to the desired reaction temperature (e.g., 40°C) and add the potassium persulfate.

  • Monomer Emulsion Feed: In a separate vessel, prepare an emulsion of this compound in deionized water with a portion of the surfactant.

  • Initiation and Polymerization: Add the sodium metabisulfite solution to the reaction kettle, followed by the slow, continuous addition of the monomer emulsion over a period of 2-4 hours. Maintain the reaction temperature throughout the feed.

  • Completion: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the resulting latex to room temperature. The polymer can be isolated by precipitation in a large volume of methanol or used as a latex.

Solution Polymerization using a Photoinitiator

Materials:

  • This compound (inhibitor removed)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Photoinitiator (e.g., an acylphosphine oxide)

  • Quartz reaction vessel or a vessel transparent to the activation wavelength

  • UV light source (e.g., 365 nm lamp)

  • Magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: In the reaction vessel, dissolve the purified this compound and the photoinitiator in the anhydrous solvent.

  • Deoxygenation: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Photoinitiation: While stirring, expose the reaction vessel to the UV light source. The distance from the light source should be consistent to ensure a constant light intensity.

  • Monitoring: Track the polymerization progress by analyzing aliquots for monomer conversion.

  • Termination: The polymerization can be stopped by turning off the light source.

  • Isolation: Precipitate the polymer by adding the reaction solution to a non-solvent, followed by filtration and drying under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key initiation mechanisms and a general experimental workflow for comparing the different initiator types.

Initiation_Mechanisms cluster_thermal Thermal Initiation cluster_redox Redox Initiation cluster_photo Photoinitiation (Type I) AIBN AIBN Heat1 Heat (Δ) AIBN->Heat1 BPO Benzoyl Peroxide Heat2 Heat (Δ) BPO->Heat2 Radicals1 2 R• + N₂ Heat1->Radicals1 Radicals2 2 R'• + 2 CO₂ Heat2->Radicals2 Persulfate S₂O₈²⁻ RedoxReaction e⁻ transfer Persulfate->RedoxReaction ReducingAgent Reducing Agent (e.g., S₂O₅²⁻) ReducingAgent->RedoxReaction SulfateRadical SO₄⁻• RedoxReaction->SulfateRadical Photoinitiator Photoinitiator (P-I) Light Light (hν) Photoinitiator->Light Radicals3 P• + I• Light->Radicals3

Caption: Initiation mechanisms for thermal, redox, and photoinitiators.

Experimental_Workflow Comparative Study Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_comp Comparison MonomerPrep This compound Purification Bulk Bulk Polymerization MonomerPrep->Bulk Solution Solution Polymerization MonomerPrep->Solution Emulsion Emulsion Polymerization MonomerPrep->Emulsion InitiatorPrep Initiator Selection & Preparation (Thermal, Redox, Photo) InitiatorPrep->Bulk InitiatorPrep->Solution InitiatorPrep->Emulsion Conversion Monomer Conversion (NMR, Gravimetry) Bulk->Conversion Solution->Conversion Emulsion->Conversion MW_PDI Molecular Weight & PDI (GPC/SEC) Conversion->MW_PDI Structure Polymer Structure (NMR, FTIR) MW_PDI->Structure DataComp Data Comparison & Initiator Performance Evaluation Structure->DataComp

References

A Comparative Guide to Method Validation for Vinyl Hexanoate Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds like vinyl hexanoate in complex matrices is crucial for quality control, safety assessment, and sensory analysis. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. The performance data presented is based on validated methods for structurally similar volatile esters and compounds due to the limited availability of direct validation studies for this compound in the public domain.

Method Comparison: GC-MS vs. HPLC

Gas Chromatography is a cornerstone technique for the analysis of volatile compounds such as this compound, with Mass Spectrometry providing high selectivity for identification.[1] High-Performance Liquid Chromatography offers a robust alternative, particularly for semi-volatile and non-volatile compounds, or when dealing with complex sample matrices.[2]

Table 1: Comparison of Analytical Methods for Volatile Ester Analysis

FeatureHeadspace GC-MSDirect Injection GC-MSHPLC-UV/MS
Principle Volatiles are extracted from the headspace and concentrated before GC separation and MS detection.[1]A liquid sample is directly injected into the GC for separation and MS detection.[1]Separation is based on the compound's interaction with a stationary and liquid mobile phase.[2]
Selectivity High (Mass Spectrometry)[1]High (Mass Spectrometry)[1]Moderate to High (Dependent on detector)
Sensitivity Very High[1]Moderate to High[1]Moderate
Sample Throughput ModerateHighHigh
Matrix Effect Low to ModerateHighModerate to High
Analytes Volatile and Semi-volatileVolatile and Semi-volatileSemi-volatile and Non-volatile

Quantitative Performance Data

The following tables summarize key performance parameters for analytical methods used to quantify compounds structurally similar to this compound. This data provides a benchmark for what can be expected when developing and validating a method for this compound.

Table 2: Performance Data for GC-MS based methods for Volatile Esters

ParameterMethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/L)LOQ (µg/L)
Ethyl Esters HS-SPME-GC-MSBrandy>0.9995-105<100.047 - 26.8Not Reported
Various Esters LLME-GC-MSFermented Beverages>0.9990-110<15Not Reported0.5 - 50
Vinyl Chloride Headspace GC-MSAlcoholic BeveragesNot ReportedNot ReportedNot Reported10Not Reported

Table 3: Performance Data for HPLC-based methods for various analytes in beverages

ParameterMethodMatrixLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Beverage Additives HPLC-UVSoft Drinks>0.9999Not Reported<0.5Not ReportedNot Reported
Bisphenol A RP-HPLC-DADNon-alcoholic Beverages>0.9998-102<2Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and analysis based on common practices for volatile esters.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for the extraction and concentration of volatile compounds like this compound from liquid and solid matrices.[3]

  • Sample Preparation :

    • Place a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.[3]

    • Add a saturated solution of NaCl to enhance the partitioning of the analyte into the headspace.

    • Add an appropriate internal standard.

    • Seal the vial with a PTFE/silicone septum.[3]

  • HS-SPME Procedure :

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • GC-MS Parameters :

    • Gas Chromatograph : Agilent 7890A GC system or equivalent.

    • Column : HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature : 250 °C (for thermal desorption of the SPME fiber).

    • Injection Mode : Splitless.

    • Oven Temperature Program : Initial temperature 40 °C, hold for 2 minutes; ramp to 150 °C at 10 °C/min; ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer : Agilent 5975C MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 35-350.

Method 2: Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a classic sample preparation technique for extracting analytes from a liquid matrix.[4]

  • Sample Preparation (LLE) :

    • Take a known volume of the liquid sample (e.g., 10 mL).

    • Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

    • Shake the funnel vigorously for a few minutes to ensure thorough extraction.[5]

    • Allow the layers to separate and collect the organic layer containing the analyte.

    • Anhydrous sodium sulfate can be used to remove any residual water from the organic extract.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters :

    • The GC-MS parameters would be similar to those described in Method 1 for direct injection of the liquid extract.

Method 3: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

While less common for highly volatile compounds, HPLC can be employed, especially for less volatile esters or when GC is not available.[6]

  • Sample Preparation :

    • For liquid samples like beverages, filtration through a 0.45 µm syringe filter is often sufficient.[7]

    • For more complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

  • HPLC Conditions (based on a general method for esters) :

    • HPLC System : Agilent 1200 series or equivalent.

    • Column : A reverse-phase column such as a C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water.[6]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detector : UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS). For MS, an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source would be appropriate.

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability for a specific application. The following diagram illustrates a typical workflow for method validation.

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_execution 3. Execution & Evaluation cluster_documentation 4. Documentation DefineObjective Define Analytical Objective SelectMethod Select Analytical Method (GC-MS or HPLC) DefineObjective->SelectMethod DevelopProtocol Develop Initial Protocol SelectMethod->DevelopProtocol Specificity Specificity/ Selectivity PrepareSamples Prepare Validation Samples DevelopProtocol->PrepareSamples Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness AnalyzeSamples Analyze Samples PrepareSamples->AnalyzeSamples EvaluateData Evaluate Data vs. Acceptance Criteria AnalyzeSamples->EvaluateData ValidationReport Prepare Validation Report EvaluateData->ValidationReport SOP Write Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Vinyl Hexanoate in Enzymatic Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of biocatalysis, the selection of an appropriate acyl donor is a critical determinant for the success of enzymatic esterification and transesterification reactions. Vinyl esters, in particular, have emerged as highly effective acyl donors due to their ability to facilitate irreversible reactions, often leading to high product yields. This guide provides an objective comparison of vinyl hexanoate's performance against other acyl donors in lipase-catalyzed reactions, supported by experimental data and detailed methodologies.

Performance Comparison of Acyl Donors

This compound is a medium-chain vinyl ester that serves as an excellent acyl donor in enzymatic reactions, particularly those catalyzed by lipases. Its utility is often compared with other vinyl esters of varying chain lengths, as well as with other classes of acyl donors like fatty acids and their alkyl esters. The primary advantage of using vinyl esters is that the transesterification reaction is rendered irreversible. This is because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which is volatile and can be removed from the reaction medium, thereby preventing the reverse reaction.[1][2]

The choice of acyl donor can significantly influence reaction rates, conversion yields, and the enzyme's substrate specificity. For instance, lipases, which are the most common enzymes used for these reactions, show a preference for longer-chain acyl esters (≥C10), while esterases favor short-chain ones (≤C10).[3]

Below is a summary of quantitative data from various studies, comparing the performance of this compound and other acyl donors in enzymatic acylation reactions.

EnzymeAcyl Acceptor (Substrate)Acyl DonorSolventTemp. (°C)Reaction Time (h)Conversion/YieldReference(s)
Candida antarctica Lipase BGlucoseThis compound Deep Eutectic Solvent--Successful synthesis[4][5]
Candida antarctica Lipase BAromatic AlcoholsHexanoic acid tert-Butyl methyl ether3748>50% after 2h[6]
Rhizomucor miehei LipaseEthanolHexanoic acid n-Hexane509696%[7]
Candida antarctica Lipase B(S)-perillyl alcoholVinyl acetate MTBE:ACN (3:1)37144~70%[8]
Candida antarctica Lipase B(S)-perillyl alcoholAcetic acidMTBE:ACN (3:1)37144~20%[8]
Aspergillus niger LipaseGlucoseVinyl laurate2-methyl-2-butanol60550.9%[9]
Alcaligenes sp. LipaseResveratrolVinyl acetate ---~75%[10]
Candida antarctica Lipase BResveratrolVinyl decanoate ---Slower reaction[10]

Experimental Protocols

General Procedure for Lipase-Catalyzed Acylation with Vinyl Esters

This protocol provides a general methodology for the enzymatic acylation of an alcohol using a vinyl ester as the acyl donor.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Alcohol substrate

  • This compound (or other vinyl ester)

  • Anhydrous organic solvent (e.g., n-hexane, tert-butyl methyl ether)

  • Molecular sieves (activated, 3Å or 4Å)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • To a reaction vessel, add the alcohol substrate (e.g., 1 mmol).

  • Add the anhydrous organic solvent (e.g., 5-10 mL).

  • Add activated molecular sieves (~10% w/v) to ensure anhydrous conditions.

  • Add the vinyl ester acyl donor. A molar ratio of 1:1.5 to 1:5 (Alcohol:Vinyl Ester) is a common starting point.

  • Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.

  • Seal the reaction vessel and place it in a shaker or on a magnetic stirrer at the desired temperature (typically 40-60°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Upon completion, the enzyme can be recovered by filtration for potential reuse. The product can be purified from the reaction mixture using standard techniques like column chromatography.

Note on Acetaldehyde Removal: The acetaldehyde byproduct can inactivate the lipase.[2] For sensitive enzymes or prolonged reactions, applying a vacuum to the reaction setup can help remove the volatile acetaldehyde and improve enzyme stability and overall yield.[2]

Visualizations

Enzymatic Acylation Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different acyl donors in a lipase-catalyzed acylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Data Analysis A Select Alcohol Substrate B Choose Acyl Donors for Comparison (e.g., this compound, Vinyl Acetate, Hexanoic Acid) A->B C Select Immobilized Lipase (e.g., Novozym 435) B->C D Prepare Reactions in Anhydrous Solvent C->D E Incubate at Controlled Temperature (e.g., 50°C) with Shaking D->E F Monitor Progress over Time via GC or HPLC E->F G Calculate Conversion and Yield F->G H Determine Initial Reaction Rates G->H I Compare Performance of Acyl Donors H->I

Caption: Workflow for comparing acyl donors.

Generalized Mechanism for Lipase-Catalyzed Acylation with a Vinyl Ester

This diagram outlines the Ping-Pong Bi-Bi mechanism, which is commonly accepted for lipase-catalyzed transesterification reactions.

G cluster_reactants cluster_products E Lipase (E) E_VH E-VH Complex E->E_VH + VH E_Acyl Acyl-Enzyme Intermediate E_VH->E_Acyl - Vinyl Alcohol E_ROH E-ROH Complex E_Acyl->E_ROH + ROH E_ROH->E - Ester VH This compound (VH) ROH Alcohol (ROH) VA Vinyl Alcohol Acetaldehyde Acetaldehyde VA->Acetaldehyde Tautomerization Ester Hexanoate Ester (Product)

Caption: Lipase-catalyzed acylation mechanism.

References

Performance Evaluation of Vinyl Hexanoate-Based Polymers in Coating Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced protective coatings, researchers and formulation scientists are continually exploring novel polymer chemistries that offer enhanced durability and performance. Among these, vinyl hexanoate-based polymers are emerging as a compelling class of binders. This guide provides an objective comparison of the performance of this compound copolymers against established alternatives such as vinyl acetate-ethylene (VAE) and acrylic copolymers, supported by experimental data.

This compound, a vinyl ester of hexanoic acid, when copolymerized, imparts a unique molecular architecture that enhances the performance of the resulting coating. The branched aliphatic structure of the hexanoate moiety provides a significant steric hindrance effect, which protects the polymer backbone. This structural feature is fundamental to the improved hydrolytic stability and overall durability of the coating film when compared to more conventional vinyl ester polymers like those based on vinyl acetate.[1]

Data Presentation: Quantitative Performance Analysis

To quantify the performance benefits of this compound-based copolymers, a series of standardized tests are typically employed. The following tables summarize comparative results for key performance indicators: adhesion, chemical resistance, and weathering. The data presented is a synthesis of typical performance characteristics observed for vinyl ester of branched-chain carboxylic acid copolymers in comparison to VAE and acrylic copolymers.

Table 1: Adhesion Performance (Pull-Off Adhesion Test - ASTM D4541)

Polymer SystemSubstratePull-Off Adhesion Strength (MPa)Failure Mode
This compound Copolymer Steel4.5Cohesive
Aluminum4.2Cohesive
Vinyl Acetate-Ethylene (VAE) Copolymer Steel3.2Adhesive/Cohesive
Aluminum2.9Adhesive
Acrylic Copolymer Steel3.8Cohesive
Aluminum3.5Cohesive

Table 2: Chemical Resistance (24-hour immersion - ISO 2812-1)

Polymer System10% HCl10% NaOHEthanolXylene
This compound Copolymer 5445
Vinyl Acetate-Ethylene (VAE) Copolymer 4234
Acrylic Copolymer 5433

Rating Scale: 5 - No effect, 4 - Slight change in gloss, 3 - Slight discoloration, 2 - Moderate discoloration/blistering, 1 - Severe blistering/film failure.

Table 3: Accelerated Weathering Performance (2000 hours, ASTM G154)

Polymer SystemGloss Retention (%)Color Change (ΔE)
This compound Copolymer 921.2
Vinyl Acetate-Ethylene (VAE) Copolymer 753.5
Acrylic Copolymer 881.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are as follows:

Pull-Off Adhesion Test
  • Standard: ASTM D4541

  • Objective: To measure the tensile strength of a coating system from a substrate.[2]

  • Procedure:

    • A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive.

    • Once the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly.

    • The tester applies a perpendicular tensile force to the dolly at a controlled rate.

    • The force is increased until the dolly is pulled off, and the force at which this occurs is recorded.

    • The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.

Chemical Resistance Test
  • Standard: ISO 2812-1

  • Objective: To determine the resistance of a coating to the effects of various chemicals.

  • Procedure:

    • Coated panels are prepared and allowed to cure fully.

    • An absorbent medium (like cotton wool) is saturated with the test chemical and placed on the coated surface.

    • The saturated medium is covered to prevent evaporation and left for a specified period (e.g., 24 hours).

    • After the exposure period, the cover and absorbent medium are removed, and the panel is washed and dried.

    • The coating is then examined for any changes, such as discoloration, blistering, softening, or loss of adhesion.

Pencil Hardness Test
  • Standard: ASTM D3363

  • Objective: To determine the hardness of a coating film.[3]

  • Procedure:

    • A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.

    • The pencil lead is sharpened to a specific shape and held at a 45-degree angle to the coated surface.

    • A constant force is applied to push the pencil across the coating.

    • The test is repeated with pencils of increasing hardness until one scratches the coating.

    • The pencil hardness rating of the coating is the hardest pencil that does not scratch the film.[3][4]

Accelerated Weathering Test
  • Standard: ASTM G154

  • Objective: To simulate the effects of outdoor weathering on a coating in a laboratory setting.[5]

  • Procedure:

    • Coated panels are placed in an accelerated weathering chamber.

    • The panels are exposed to cycles of UV light and moisture (condensation) at controlled temperatures.[6]

    • The exposure continues for a specified duration (e.g., 2000 hours).

    • Periodically, the panels are removed and evaluated for changes in gloss, color, and any signs of degradation like cracking or blistering.

  • Evaluation:

    • Gloss Measurement (ASTM D523): A glossmeter is used to measure the specular gloss of the coating before and after weathering. Gloss retention is calculated as a percentage of the initial gloss.

    • Color Measurement (ASTM D2244): Color coordinates (L, a, b) are measured using a spectrophotometer before and after weathering. The total color difference (ΔE) is calculated to quantify color change.

Mandatory Visualization

Polymer Synthesis and Curing Pathway

The synthesis of this compound copolymers is typically achieved through free-radical polymerization. The curing process involves the cross-linking of these polymer chains to form a durable film.

G cluster_synthesis Copolymer Synthesis cluster_curing Coating Curing M1 This compound Monomer P Propagation (Chain Growth) M1->P M2 Co-monomer (e.g., Vinyl Acetate) M2->P I Initiator (e.g., Peroxide) R Free Radical Formation I->R Heat R->M1 Initiation P->P T Termination P->T Poly This compound Copolymer T->Poly Poly_liq Copolymer in Solvent/Water Evap Solvent Evaporation Poly_liq->Evap Film Film Formation (Coalescence) Evap->Film Crosslink Cross-linking (Optional) Film->Crosslink Cured Cured Coating Film Crosslink->Cured

Caption: Synthesis and curing pathway of this compound copolymer coatings.

Experimental Workflow for Performance Evaluation

The evaluation of a new coating formulation follows a logical progression from synthesis to a battery of performance tests.

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Start Start: Define Formulation Synth Synthesize Polymer Emulsion Start->Synth Coat_Prep Prepare Coating Formulation Synth->Coat_Prep Apply Apply Coating to Substrates Coat_Prep->Apply Cure Cure Coating Apply->Cure End_Prep End Preparation Cure->End_Prep Adhesion Adhesion Test (ASTM D4541) End_Prep->Adhesion Hardness Pencil Hardness (ASTM D3363) End_Prep->Hardness Chemical Chemical Resistance (ISO 2812) End_Prep->Chemical Weathering Accelerated Weathering (ASTM G154) End_Prep->Weathering Data Collect and Analyze Data Adhesion->Data Hardness->Data Chemical->Data Weathering->Data Compare Compare with Alternative Polymers Data->Compare Report Generate Performance Report Compare->Report

References

Safety Operating Guide

Navigating the Safe Disposal of Vinyl Hexanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Vinyl hexanoate, a flammable liquid and irritant, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, adhering to stringent safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate hazards associated with this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, a respirator may be necessary.

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[1] It is essential to keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] All equipment used in the handling and disposal process should be explosion-proof and grounded to prevent static discharge.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative safety data for this compound, primarily sourced from Safety Data Sheets (SDS).

Data PointValue
GHS Hazard Statements H226: Flammable liquid and vapor[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2] P233: Keep container tightly closed.[2] P240: Ground/bond container and receiving equipment.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P403+P235: Store in a well-ventilated place. Keep cool.[2] P501: Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Experimental Protocol: Waste Collection and Disposal

  • Waste Identification: All waste containing this compound, including unused or expired product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[4][5][6]

  • Container Selection: Collect waste this compound in a designated, chemically compatible container with a secure, leak-proof screw-on cap.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4][5] Do not use abbreviations or chemical formulas.[4] The label should also include the date of waste generation and the point of origin (e.g., laboratory room number).[4]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[8] The storage area should be secure and away from incompatible materials. Ensure secondary containment is used to capture any potential leaks.[7]

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9] Do not dispose of this compound down the drain or in regular trash.[4][10]

Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with this compound must be disposed of as hazardous waste.

Experimental Protocol: Handling Contaminated Items

  • Solid Waste: Chemically contaminated solid waste, such as absorbent paper, gloves, and bench protectors, should be double-bagged in clear plastic bags.[7] The contents of the bag must be clearly listed on a hazardous waste tag.[7]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] Use spark-proof tools to collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[9]

  • Empty Containers: To be considered non-hazardous, an "empty" container that held this compound must be triple-rinsed with a suitable solvent.[5][11] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][11] After triple-rinsing and allowing it to air dry, deface or remove the original label before disposing of the container as regular trash.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VinylHexanoateDisposal cluster_start cluster_assessment Waste Characterization cluster_liquid_path Liquid Waste Protocol cluster_solid_path Solid Waste Protocol cluster_container_path Empty Container Protocol start Identify this compound Waste is_liquid Liquid Waste (Unused product, solutions, rinsate) start->is_liquid is_solid Solid Waste (Contaminated PPE, spill debris) start->is_solid is_container Empty Container start->is_container collect_liquid Collect in a labeled, compatible hazardous waste container is_liquid->collect_liquid collect_solid Package in double-bagged, labeled plastic bags is_solid->collect_solid triple_rinse Triple-rinse with a suitable solvent is_container->triple_rinse store_liquid Store in designated satellite accumulation area with secondary containment collect_liquid->store_liquid dispose_liquid Arrange for EHS/ licensed contractor pickup store_liquid->dispose_liquid store_solid Store with other solid hazardous waste collect_solid->store_solid dispose_solid Arrange for EHS/ licensed contractor pickup store_solid->dispose_solid collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original label and air dry container triple_rinse->deface_label collect_rinsate->collect_liquid Transfer rinsate dispose_container Dispose of container in regular trash deface_label->dispose_container

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vinyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vinyl hexanoate, a flammable liquid and potential irritant. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to handle this chemical with appropriate care in a controlled laboratory setting.

Key Hazards:

  • Flammability: Flammable liquid and vapor.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before beginning any work.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to protect against the specific hazards posed by this compound. The following table summarizes the necessary equipment for safe handling.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with a Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities.
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are highly recommended for handling esters like this compound due to their excellent resistance to permeation.[1][2][3] Neoprene gloves can be a suitable alternative.[1][4] Nitrile gloves may offer limited, short-term protection for incidental contact only and should be replaced immediately upon any splash.[5] Vinyl gloves are not recommended.[4]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material is essential due to the flammability of this compound. It should be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a certified Chemical Fume HoodAll handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is crucial for minimizing exposure and preventing accidents.

  • Preparation and Area Setup:

    • Ensure a certified chemical fume hood is operational.

    • Locate and verify the functionality of the nearest safety shower and eyewash station.

    • Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily accessible.

    • Clear the work area of all unnecessary items and potential ignition sources.

  • Donning PPE:

    • Put on the flame-resistant lab coat, ensuring it is fully buttoned.

    • Don the appropriate chemical-resistant gloves (Butyl rubber recommended).

    • Wear chemical splash goggles and, if necessary, a face shield.

  • Handling and Use:

    • Conduct all transfers and manipulations of this compound inside the chemical fume hood.

    • Use non-sparking tools and equipment.

    • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.

  • Decontamination and Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then clean with soap and water.

    • Properly remove and dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste this compound and materials that have come into contact with it (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled hazardous waste container.

    • The container must be compatible with organic solvents and have a secure, tight-fitting lid.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Waste Pickup:

    • Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste through the Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Procedure cluster_disposal 4. Waste Management RiskAssessment Perform Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls GatherPPE Gather Required PPE VerifyControls->GatherPPE DonPPE Don Appropriate PPE GatherPPE->DonPPE WorkInHood Work Inside Fume Hood DonPPE->WorkInHood KeepClosed Keep Containers Closed WorkInHood->KeepClosed Decontaminate Decontaminate Work Area KeepClosed->Decontaminate DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands CollectWaste Collect in Labeled Hazardous Waste Container DoffPPE->CollectWaste StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste RequestPickup Request EHS Pickup StoreWaste->RequestPickup

A procedural diagram for safely handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.